Product packaging for 2-O-(beta-D-glucosyl)glycerol(Cat. No.:CAS No. 10588-30-4)

2-O-(beta-D-glucosyl)glycerol

Cat. No.: B1141161
CAS No.: 10588-30-4
M. Wt: 254.23
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-O-(beta-D-glucosyl)glycerol is a glucosylglycerol consisting of a beta-D-glucosyl residue attached at position 2 of glycerol via a glycosidic bond. It has a role as an Arabidopsis thaliana metabolite and a human blood serum metabolite. It is a beta-D-glucoside and a glucosylglycerol.
This compound is a natural product found in Arabidopsis thaliana with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₉H₁₈O₈ B1141161 2-O-(beta-D-glucosyl)glycerol CAS No. 10588-30-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O8/c10-1-4(2-11)16-9-8(15)7(14)6(13)5(3-12)17-9/h4-15H,1-3H2/t5-,6-,7+,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTKXCPRNZDOJU-SYHAXYEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201219430
Record name 2-Hydroxy-1-(hydroxymethyl)ethyl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10588-30-4
Record name 2-Hydroxy-1-(hydroxymethyl)ethyl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10588-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-1-(hydroxymethyl)ethyl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Biosynthesis of 2-O-(α-D-glucosyl)glycerol in Cyanobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanobacteria, a diverse phylum of photosynthetic bacteria, have evolved sophisticated mechanisms to adapt to a wide range of environmental stresses, including high salinity. A key strategy in their osmoadaptation is the accumulation of compatible solutes, small organic molecules that help maintain cellular turgor and protect macromolecules without interfering with cellular metabolism. One of the most common compatible solutes synthesized by moderately halotolerant cyanobacteria is 2-O-α-D-glucosylglycerol (GG). This technical guide provides a comprehensive overview of the biosynthesis of this important osmolyte, detailing the enzymatic pathway, its regulation, and the experimental protocols used to study it.

A Note on Anomeric Configuration: While the topic specifies 2-O-(beta-D-glucosyl)glycerol, the vast majority of detailed biochemical studies on the biosynthetic pathway in cyanobacteria identify the product as the alpha anomer, 2-O-α-D-glucosylglycerol. Some databases and older literature may refer to the beta anomer. This guide will focus on the well-characterized pathway leading to the alpha anomer and will acknowledge this discrepancy. The precise anomeric configuration can be definitively determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy[1][2][3][4][5].

The Biosynthetic Pathway of 2-O-α-D-glucosylglycerol

The synthesis of GG in cyanobacteria is a two-step enzymatic process that utilizes precursors from central carbon metabolism. The pathway is primarily active under salt stress and is tightly regulated.

The two key enzymes involved are:

  • Glucosylglycerol-phosphate synthase (GgpS)

  • Glucosylglycerol-phosphate phosphatase (GgpP or StpA)

The substrates for this pathway are ADP-glucose and sn-glycerol-3-phosphate .

Step 1: Synthesis of Glucosylglycerol-3-phosphate

The first committed step in GG biosynthesis is the transfer of a glucose moiety from ADP-glucose to sn-glycerol-3-phosphate. This reaction is catalyzed by glucosylglycerol-phosphate synthase (GgpS) to produce 2-(α-D-glucopyranosyl)-sn-glycerol 3-phosphate and ADP[6].

Step 2: Dephosphorylation to Glucosylglycerol

The intermediate, 2-(α-D-glucopyranosyl)-sn-glycerol 3-phosphate, is then dephosphorylated by the enzyme glucosylglycerol-phosphate phosphatase (GgpP), also known as StpA (salt-tolerant protein A), to yield the final product, 2-O-α-D-glucosylglycerol, and inorganic phosphate[7].

Pathway Diagram

Biosynthesis_of_Glucosylglycerol ADP-glucose ADP-glucose GgpS GgpS ADP-glucose->GgpS sn-Glycerol-3-phosphate sn-Glycerol-3-phosphate sn-Glycerol-3-phosphate->GgpS Glucosylglycerol-3-phosphate Glucosylglycerol-3-phosphate GgpS->Glucosylglycerol-3-phosphate ADP GgpP (StpA) GgpP (StpA) Glucosylglycerol-3-phosphate->GgpP (StpA) 2-O-α-D-Glucosylglycerol 2-O-α-D-Glucosylglycerol GgpP (StpA)->2-O-α-D-Glucosylglycerol Pi ADP ADP Pi Pi

Caption: Biosynthesis pathway of 2-O-α-D-glucosylglycerol in cyanobacteria.

Regulation of Glucosylglycerol Biosynthesis

The biosynthesis of GG is intricately regulated in response to changes in external salinity. This regulation occurs at both the transcriptional and post-translational levels.

Transcriptional Regulation: The expression of the genes encoding GgpS (ggpS) and GgpP (ggpP/stpA) is induced by salt stress. In marine cyanobacteria like Synechococcus sp. PCC 7002, transcriptional control is the primary mode of regulation. Upon a salt shock, the levels of ggpS mRNA and GgpS protein can increase by up to 100-fold[8].

Post-Translational Regulation: In freshwater cyanobacteria such as Synechocystis sp. PCC 6803, post-translational regulation plays a more dominant role. While the enzymes are present at a basal level even in low-salt conditions, their activity is significantly enhanced by increased intracellular ion concentrations. This allows for a rapid response to sudden increases in salinity[8]. The activity of GgpS and GgpP in cell-free extracts can be stimulated by the addition of salts like NaCl[9].

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the GG biosynthesis pathway from the model cyanobacterium Synechocystis sp. PCC 6803.

Table 1: Properties of Glucosylglycerol-phosphate synthase (GgpS) from Synechocystis sp. PCC 6803

ParameterValueConditionsReference
Genesll1566 (ggpS)-[10][11]
Protein Size~56 kDaDeduced from ORF[8]
SubstratesADP-glucose, sn-glycerol-3-phosphate-[9]
Salt DependenceActivity is stimulated by NaCl in crude extracts, but not in the purified recombinant protein.In vitro enzyme assay[9]
Specific ActivityVaries with salt concentration and purification level.In vitro enzyme assay[9]

Table 2: Properties of Glucosylglycerol-phosphate phosphatase (GgpP/StpA) from Synechocystis sp. PCC 6803

ParameterValueConditionsReference
Geneslr0746 (ggpP/stpA)-[7]
Protein Size~30 kDaDeduced from ORF
Substrate2-(α-D-glucopyranosyl)-sn-glycerol 3-phosphate-[7]
Salt DependenceActivity is stimulated by NaCl in crude extracts.In vitro enzyme assay[9]
Specific ActivityVaries with salt concentration and purification level.In vitro enzyme assay

Experimental Protocols

Heterologous Expression and Purification of GgpS from Synechocystis sp. PCC 6803

This protocol describes the overexpression of the ggpS gene in E. coli and the subsequent purification of the recombinant GgpS protein[9].

a. Gene Amplification and Cloning:

  • The ggpS open reading frame is amplified from Synechocystis sp. PCC 6803 genomic DNA using PCR with primers containing appropriate restriction sites (e.g., BglII and KpnI)[9].
  • The PCR product is then cloned into an expression vector, such as pBAD/HisB, which allows for the expression of a His-tagged fusion protein[9].

b. Protein Expression:

  • The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., LMG194)[9].
  • The cells are grown in LB medium at 37°C to an OD600 of 0.5.
  • Protein expression is induced by the addition of arabinose (e.g., 0.0002%) and the culture is incubated for an additional 4 hours[9].

c. Protein Purification:

  • The E. coli cells are harvested by centrifugation and resuspended in a homogenization buffer (e.g., 20 mM Na-phosphate buffer, 500 mM NaCl, pH 7.8)[9].
  • The cells are lysed by sonication.
  • The cell lysate is clarified by centrifugation, and the supernatant containing the soluble proteins is applied to a nickel-chelate affinity column[9].
  • The column is washed, and the His-tagged GgpS protein is eluted with an imidazole gradient.

Enzyme Assay for Glucosylglycerol-phosphate synthase (GgpS)

This assay measures the activity of GgpS by quantifying the formation of radiolabeled glucosylglycerol-3-phosphate[12].

a. Reaction Mixture:

  • Tris-HCl buffer (pH 7.5)
  • MgCl2
  • Dithiothreitol (DTT)
  • ADP-glucose
  • [14C]sn-glycerol-3-phosphate (specific activity adjusted as needed)
  • Enzyme preparation (cell extract or purified protein)
  • NaCl (at various concentrations to test for salt dependence)

b. Procedure:

  • The reaction is initiated by the addition of the enzyme.
  • The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.
  • The reaction is stopped by heating or the addition of ethanol.

c. Product Analysis:

  • The reaction products are separated by thin-layer chromatography (TLC) on silica gel plates using a suitable solvent system (e.g., ethanol:water, 7:3, v/v)[9].
  • The radioactive spots corresponding to glucosylglycerol-3-phosphate are visualized and quantified using a phosphorimager or by scraping the spots and scintillation counting[12].

Enzyme Assay for Glucosylglycerol-phosphate phosphatase (GgpP)

The activity of GgpP is determined by measuring the release of inorganic phosphate from glucosylglycerol-3-phosphate.

a. Substrate Preparation:

  • Radiolabeled or non-radiolabeled glucosylglycerol-3-phosphate can be used. If radiolabeled, it can be synthesized in a GgpS reaction as described above.

b. Reaction Mixture:

  • Tris-HCl buffer (pH 7.5)
  • MgCl2
  • Glucosylglycerol-3-phosphate
  • Enzyme preparation

c. Procedure:

  • The reaction is initiated by adding the enzyme.
  • Incubate at a specific temperature (e.g., 37°C).
  • The reaction is stopped at different time points.

d. Phosphate Quantification:

  • The amount of released inorganic phosphate is determined colorimetrically using a malachite green-based assay or a phosphomolybdate method.

Quantification of Glucosylglycerol in Cyanobacterial Cells

This protocol describes the extraction and quantification of GG from cyanobacterial cultures using High-Performance Liquid Chromatography (HPLC) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

a. Sample Preparation:

  • Cyanobacterial cells are harvested by centrifugation.
  • The cell pellet is washed to remove extracellular salts.
  • The intracellular compatible solutes are extracted with a solvent, typically 80% (v/v) ethanol, at an elevated temperature (e.g., 65-80°C).
  • The extract is clarified by centrifugation to remove cell debris.
  • The supernatant is dried and redissolved in water for analysis.

b. Chromatographic Analysis:

  • HPLC: The extracted solutes are separated on an appropriate column (e.g., an amino- or carbohydrate-specific column) with a suitable mobile phase (e.g., acetonitrile/water gradient). Detection is typically performed using a refractive index (RI) detector.
  • HPAEC-PAD: This method offers high sensitivity and does not require derivatization. Separation is achieved on a high-pH anion-exchange column (e.g., CarboPac PA10) with an alkaline mobile phase (e.g., NaOH). Detection is by pulsed amperometry.

Experimental Workflow Diagram

Experimental_Workflow cluster_gene_cloning Gene Cloning & Expression cluster_protein_purification Protein Purification cluster_enzyme_assay Enzyme Assays cluster_in_vivo_analysis In Vivo Analysis Genomic_DNA_Extraction Genomic DNA Extraction (Synechocystis sp. PCC 6803) PCR_Amplification PCR Amplification of ggpS/ggpP Genomic_DNA_Extraction->PCR_Amplification Ligation Ligation into Expression Vector PCR_Amplification->Ligation Transformation Transformation into E. coli Ligation->Transformation Protein_Expression Inducible Protein Expression Transformation->Protein_Expression Cell_Lysis Cell Lysis (Sonication) Protein_Expression->Cell_Lysis Affinity_Chromatography Ni-NTA Affinity Chromatography Cell_Lysis->Affinity_Chromatography Purified_Enzyme Purified GgpS/GgpP Affinity_Chromatography->Purified_Enzyme GgpS_Assay GgpS Assay (Radiolabeled G3P) Purified_Enzyme->GgpS_Assay GgpP_Assay GgpP Assay (Phosphate detection) Purified_Enzyme->GgpP_Assay Cyanobacterial_Culture Cyanobacterial Culture (+/- Salt Stress) Metabolite_Extraction Metabolite Extraction (80% Ethanol) Cyanobacterial_Culture->Metabolite_Extraction HPLC_Analysis HPLC/HPAEC-PAD Quantification of GG Metabolite_Extraction->HPLC_Analysis

Caption: A typical experimental workflow for studying GG biosynthesis.

Conclusion

The biosynthesis of 2-O-α-D-glucosylglycerol is a critical component of the salt stress response in many cyanobacteria. The two-step pathway, catalyzed by GgpS and GgpP, is elegantly regulated to allow for rapid accumulation of this compatible solute upon osmotic shock. A thorough understanding of this pathway, facilitated by the experimental protocols detailed in this guide, is not only crucial for fundamental research into microbial stress adaptation but also opens avenues for biotechnological applications. For instance, engineering cyanobacteria for enhanced GG production could lead to novel sources of this valuable compound for the cosmetic and pharmaceutical industries[13]. Further research into the kinetic properties of the biosynthetic enzymes and the precise mechanisms of their regulation will undoubtedly uncover new insights into the remarkable adaptability of these photosynthetic microorganisms.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-O-(β-D-glucosyl)glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-O-(β-D-glucosyl)glycerol is a naturally occurring glycoside composed of a β-D-glucose molecule linked to the second hydroxyl group of glycerol. As a member of the glucosylglycerol family, it plays a significant role in the adaptation of various organisms to environmental stress. This technical guide provides an in-depth overview of the core physicochemical properties of 2-O-(β-D-glucosyl)glycerol, offering valuable data for researchers and professionals in drug development and various scientific fields. While specific experimental data for the beta anomer is limited in publicly available literature, this guide compiles the known information and provides generalized experimental protocols for the determination of its key characteristics.

Physicochemical Properties

The physicochemical properties of 2-O-(β-D-glucosyl)glycerol are crucial for understanding its behavior in biological and chemical systems. The following tables summarize the available quantitative data. It is important to note that much of the specific experimental data is for the more commercially prevalent alpha anomer, 2-O-(α-D-glucopyranosyl)glycerol, which can serve as a close approximation for the beta anomer.

Table 1: General and Physical Properties of 2-O-(β-D-glucosyl)glycerol

PropertyValueSource/Comment
Molecular Formula C₉H₁₈O₈[1]
Molecular Weight 254.23 g/mol [1]
Appearance White to Off-White Solid (Predicted)General property of glycosides
Melting Point 121 °C (for α-anomer)Predicted value for glucosylglycerol.[2]
Boiling Point 606.1 ± 55.0 °C (Predicted for α-anomer)Predicted value for glucosylglycerol.[2]
Density 1.58 ± 0.1 g/cm³ (Predicted for α-anomer)Predicted value for glucosylglycerol.[2]

Table 2: Solubility and Partitioning Properties of 2-O-(β-D-glucosyl)glycerol

PropertyValueSource/Comment
Solubility in Water SolubleGeneral property of glycosides due to the hydrophilic sugar moiety.[3]
Solubility in Organic Solvents Methanol (Slightly), Water (Slightly, Sonicated) (for α-anomer)[2] Generally insoluble in non-polar organic solvents.
logP (Octanol-Water Partition Coefficient) -3.46 (Predicted for α-anomer)Indicates high hydrophilicity.[2]
pKa 12.85 ± 0.70 (Predicted for α-anomer)Predicted value for glucosylglycerol.[2]

Experimental Protocols

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry 2-O-(β-D-glucosyl)glycerol is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Determination of Boiling Point

Given the high predicted boiling point and potential for decomposition, the boiling point of 2-O-(β-D-glucosyl)glycerol would likely be determined under reduced pressure.

Methodology: Distillation under Reduced Pressure

  • Apparatus Setup: A micro-distillation apparatus suitable for small sample sizes is assembled. This includes a small distilling flask, a condenser, a receiving flask, and a connection to a vacuum pump with a manometer to measure the pressure. A thermometer is placed so that the bulb is just below the side arm leading to the condenser.

  • Sample Introduction: A small, accurately weighed amount of the compound is placed in the distilling flask along with a boiling chip or magnetic stirrer to ensure smooth boiling.

  • Procedure: The system is evacuated to the desired pressure. The flask is then gently heated.

  • Measurement: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure. This process can be repeated at several different pressures to establish a pressure-temperature nomograph.

Determination of Density

The density of a solid can be determined using a pycnometer.

Methodology: Gas Pycnometry

  • Principle: Gas pycnometry is a non-destructive method that uses an inert gas (e.g., helium) to determine the volume of a solid sample by measuring the pressure change of the gas in a calibrated chamber.

  • Procedure:

    • An accurately weighed sample of 2-O-(β-D-glucosyl)glycerol is placed in the sample chamber of the pycnometer.

    • The chamber is sealed and filled with the inert gas to a known pressure.

    • The gas is then allowed to expand into a second, calibrated reference chamber.

    • The resulting equilibrium pressure is measured.

    • The volume of the sample is calculated based on the pressure difference using the ideal gas law.

  • Calculation: The density is calculated by dividing the mass of the sample by its determined volume.

Determination of Solubility

The solubility of 2-O-(β-D-glucosyl)glycerol in various solvents can be determined using the shake-flask method.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a fine-pored filter.

  • Quantification: The concentration of 2-O-(β-D-glucosyl)glycerol in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector or Mass Spectrometry (MS).

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in g/L or mol/L).

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of 2-O-(β-D-glucosyl)glycerol is dissolved in a suitable solvent, typically water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is constructed by plotting the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. For a weak acid like a sugar alcohol, computational methods are often used to determine the inflection point of the titration curve accurately.

Biological Role and Signaling Pathways

2-O-(β-D-glucosyl)glycerol, like its alpha anomer, primarily functions as a compatible solute or osmolyte.[4] Organisms synthesize and accumulate these small organic molecules in response to environmental stresses such as high salinity, drought, and extreme temperatures. Their primary role is to maintain cell turgor and volume without interfering with normal cellular processes.

The biosynthesis of glucosylglycerols typically involves the transfer of a glucose moiety from a donor molecule to glycerol. In many microorganisms, this is achieved through the action of enzymes like sucrose phosphorylase, which can utilize sucrose as the glucose donor.[4][5]

Biosynthesis_and_Function Sucrose Sucrose (Glucose Donor) Enzyme Sucrose Phosphorylase Sucrose->Enzyme Glycerol Glycerol Glycerol->Enzyme GG 2-O-(β-D-glucosyl)glycerol Enzyme->GG Transglucosylation Fructose Fructose Enzyme->Fructose Cell Cell GG->Cell Accumulates in Stress Environmental Stress (e.g., High Salinity) Stress->Cell Induces Cell->Enzyme Upregulates Synthesis Stabilization Stabilization of Proteins and Membranes Cell->Stabilization Leads to

Caption: Biosynthesis of 2-O-(β-D-glucosyl)glycerol and its role as an osmolyte.

The metabolic fate of 2-O-(β-D-glucosyl)glycerol is primarily linked to the catabolism of its components. Upon hydrolysis of the glycosidic bond, glucose and glycerol can enter central metabolic pathways such as glycolysis and the pentose phosphate pathway.

Metabolic_Fate GG 2-O-(β-D-glucosyl)glycerol Hydrolysis Hydrolysis (Glycosidase) GG->Hydrolysis Glucose Glucose Hydrolysis->Glucose Glycerol Glycerol Hydrolysis->Glycerol Glycolysis Glycolysis Glucose->Glycolysis PPP Pentose Phosphate Pathway Glucose->PPP Glycerol->Glycolysis Energy Energy (ATP) & Biosynthesis Precursors Glycolysis->Energy PPP->Energy

Caption: Metabolic fate of 2-O-(β-D-glucosyl)glycerol via hydrolysis.

Conclusion

2-O-(β-D-glucosyl)glycerol is a molecule of significant interest due to its role in biological stress response and its potential applications in various industries. While a comprehensive experimental dataset for its physicochemical properties is still emerging, this guide provides a foundational understanding based on available data and established methodologies. The presented protocols offer a roadmap for researchers to further characterize this and other similar glycosides, paving the way for new discoveries and applications in drug development and beyond.

References

A Technical Guide to the Stereochemistry of 2-O-(β-D-glucosyl)glycerol and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereochemistry of 2-O-(β-D-glucosyl)glycerol and its related isomers. The document covers the synthesis, characterization, and biological significance of these compounds, with a focus on their stereoisomeric forms. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key methodologies are provided.

Introduction to Glucosylglycerols

Glucosylglycerols are a class of glycosides composed of a glucose molecule linked to a glycerol backbone. They are found in a variety of organisms, including plants and bacteria, where they often function as compatible solutes, protecting cells from osmotic stress. The position of the glycosidic linkage and the stereochemistry of both the glucose and glycerol moieties give rise to a number of isomers, each with potentially distinct physical, chemical, and biological properties. This guide focuses on 2-O-(β-D-glucosyl)glycerol, a naturally occurring isomer, and its stereoisomers.

The core structure of 2-O-(β-D-glucosyl)glycerol consists of a β-D-glucose unit attached to the C2 hydroxyl group of glycerol. The primary stereochemical considerations for this molecule are the anomeric configuration of the glucose (α or β) and the chirality at the C2 position of the glycerol backbone, which can be either (R) or (S). This results in two enantiomers for 2-O-(β-D-glucosyl)glycerol: 2-O-(β-D-glucopyranosyl)-sn-glycerol (the (S) isomer) and 2-O-(β-D-glucopyranosyl)-(R)-glycerol.

Stereospecific Synthesis of 2-O-(β-D-glucosyl)glycerol Isomers

The controlled synthesis of specific stereoisomers of 2-O-(β-D-glucosyl)glycerol is crucial for studying their individual properties and biological activities. Both chemical and enzymatic methods have been employed, with enzymatic and chemoenzymatic approaches often offering superior stereoselectivity.

Chemoenzymatic Synthesis of 2-O-(β-D-glucopyranosyl)-sn-glycerol

A common strategy for the synthesis of the naturally occurring (S)-isomer, 2-O-(β-D-glucopyranosyl)-sn-glycerol, involves the use of a chiral starting material for the glycerol backbone.

Experimental Protocol: Synthesis of 2-O-(β-D-glucopyranosyl)-sn-glycerol

This protocol is a representative chemoenzymatic method.

Materials:

  • 1,3-O-Benzylidene-sn-glycerol

  • 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide

  • Mercuric cyanide

  • Mercuric bromide

  • Dichloromethane (anhydrous)

  • Methanol (anhydrous)

  • Sodium methoxide

  • Palladium on carbon (10%)

  • Hydrogen gas

  • Dowex 50W-X8 resin (H+ form)

Procedure:

  • Glycosylation: To a solution of 1,3-O-benzylidene-sn-glycerol in anhydrous dichloromethane, add mercuric cyanide and mercuric bromide. Cool the mixture to 0°C and add a solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in anhydrous dichloromethane dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up and Purification: Filter the reaction mixture through celite and wash the filtrate with saturated aqueous sodium bicarbonate and water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to yield 2-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-1,3-O-benzylidene-sn-glycerol.

  • Deacetylation: Dissolve the product from the previous step in anhydrous methanol and add a catalytic amount of sodium methoxide. Stir the reaction at room temperature until deacetylation is complete (monitored by TLC). Neutralize the reaction with Dowex 50W-X8 (H+ form) resin, filter, and concentrate the filtrate.

  • Debenzylidenation: Dissolve the deacetylated product in methanol and add 10% palladium on carbon. Subject the mixture to hydrogenation at atmospheric pressure until the starting material is consumed. Filter the catalyst and concentrate the filtrate to yield 2-O-(β-D-glucopyranosyl)-sn-glycerol.

Enzymatic Synthesis of Glucosylglycerols

Enzymatic methods provide a highly regioselective and stereoselective route to glucosylglycerols. Sucrose phosphorylase is a key enzyme used for the synthesis of 2-O-α-D-glucosylglycerol, and β-galactosidases have been used for the synthesis of galactosylglycerol, which can serve as a model for β-glucosylation.

Experimental Protocol: Enzymatic Synthesis of 2-O-α-D-glucosylglycerol using Sucrose Phosphorylase

This protocol describes a typical enzymatic synthesis of the α-anomer.

Materials:

  • Sucrose

  • Glycerol

  • Sucrose phosphorylase (e.g., from Leuconostoc mesenteroides)

  • MES buffer (50 mM, pH 7.0)

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing 0.8 M sucrose and 2.0 M glycerol in 50 mM MES buffer (pH 7.0).

  • Enzymatic Reaction: Add sucrose phosphorylase (e.g., 20 U/mL) to the reaction mixture. Incubate the reaction at 30°C with gentle agitation. Monitor the progress of the reaction by analyzing the consumption of sucrose and the formation of 2-O-α-D-glucosylglycerol using HPLC.

  • Reaction Termination and Product Isolation: Once the reaction has reached equilibrium (or desired conversion), terminate the reaction by heat inactivation of the enzyme (e.g., 100°C for 10 minutes). The product can be purified from the reaction mixture using chromatographic techniques such as activated charcoal and Sephadex G-15 column chromatography.

Physicochemical Characterization and Data

The different stereoisomers of 2-O-(β-D-glucosyl)glycerol can be distinguished by their physicochemical properties, most notably their optical rotation and NMR spectra.

Quantitative Data Comparison
Property2-O-(β-D-glucopyranosyl)-sn-glycerol ((S)-isomer)2-O-(β-D-glucopyranosyl)-(R)-glycerol ((R)-isomer)2-O-(α-D-glucopyranosyl)-sn-glycerol
Molecular Formula C₉H₁₈O₈C₉H₁₈O₈C₉H₁₈O₈
Molecular Weight 254.24 g/mol 254.24 g/mol 254.24 g/mol
Optical Rotation Data not specifically found for the pure compoundData not specifically found for the pure compoundData not specifically found for the pure compound
Melting Point Data not availableData not availableData not available
NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of glucosylglycerol isomers. The anomeric configuration (α or β) can be determined by the coupling constant of the anomeric proton (H-1 of glucose). The stereochemistry at the glycerol moiety can be more challenging to determine directly by standard NMR techniques and often relies on the use of chiral starting materials for synthesis.

Table of Representative ¹³C NMR Chemical Shifts:

Carbon Atom2-O-(6-O-tosyl-β-D-glucopyranosyl)-sn-glycerol (in CD₃OD)
Glycerol C1, C3 ~64 ppm
Glycerol C2 ~80 ppm
Glucose C1' ~104 ppm
Glucose C2' ~75 ppm
Glucose C3' ~78 ppm
Glucose C4' ~72 ppm
Glucose C5' ~78 ppm
Glucose C6' ~70 ppm

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Chiral Separation of Stereoisomers

The separation of the (R) and (S) enantiomers of 2-O-(β-D-glucosyl)glycerol is essential for their individual characterization and biological testing. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective method for this purpose.

Experimental Protocol: Chiral HPLC Separation of Glucosylglycerol Enantiomers

This is a general protocol based on methods used for similar chiral glycerolipids.

Instrumentation and Columns:

  • HPLC system with a UV or evaporative light scattering detector (ELSD).

  • Chiral stationary phase column, for example, a Chiralpak series column (e.g., Chiralpak IA, IB, or IC).

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for the specific column and isomers. A typical starting point could be 90:10 (v/v) hexane:isopropanol.

Procedure:

  • Sample Preparation: Dissolve the racemic mixture of 2-O-(β-D-glucosyl)glycerol in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25°C).

    • Detection: UV detection (if the molecule has a chromophore or is derivatized) or ELSD for underivatized samples.

  • Injection and Elution: Inject the sample onto the column and monitor the elution profile. The two enantiomers should elute as separate peaks.

  • Optimization: Adjust the mobile phase composition (ratio of non-polar to polar solvent) and flow rate to achieve optimal resolution between the enantiomeric peaks.

Biological Activity and Significance

Glucosylglycerols play important roles in biological systems, primarily as compatible solutes. There is also emerging evidence for their involvement in other cellular processes.

Role as a Compatible Solute

In cyanobacteria and other microorganisms, 2-O-α-D-glucosylglycerol is accumulated in response to high salt concentrations. It helps to maintain cell turgor and protect cellular structures and enzymes from denaturation. Studies have shown that glucosylglycerol is crucial for proper cell division under salt stress conditions.

Anti-Tumor Promoting Activity

Analogues of 2-O-β-D-glucopyranosyl-sn-glycerol have been shown to inhibit the activation of the Epstein-Barr virus early antigen, suggesting potential anti-tumor-promoting activity. This activity is influenced by the nature of the acyl chains attached to the glycerol moiety.

Effects on Cell Membranes

While not a direct signaling molecule in the classical sense, glucosylglycerol and related glycolipids can influence the biophysical properties of cell membranes. They can affect membrane fluidity, order, and the formation of lipid domains. These changes in the membrane environment can, in turn, modulate the function of membrane-associated proteins and signaling pathways.

A direct comparative study of the biological activities of the (R) and (S) enantiomers of 2-O-(β-D-glucosyl)glycerol has not been identified in the surveyed literature, representing an area for future research.

Visualizations

Workflow for Synthesis and Analysis

Synthesis_and_Analysis_Workflow cluster_synthesis Stereospecific Synthesis cluster_separation Chiral Separation cluster_analysis Analysis Chiral Glycerol Precursor Chiral Glycerol Precursor Glycosylation Glycosylation Chiral Glycerol Precursor->Glycosylation Chemical or Enzymatic Deprotection Deprotection Glycosylation->Deprotection Racemic Mixture Racemic Mixture Deprotection->Racemic Mixture Chiral HPLC Chiral HPLC Racemic Mixture->Chiral HPLC (R)-isomer (R)-isomer Chiral HPLC->(R)-isomer (S)-isomer (S)-isomer Chiral HPLC->(S)-isomer NMR Spectroscopy NMR Spectroscopy (R)-isomer->NMR Spectroscopy Mass Spectrometry Mass Spectrometry (R)-isomer->Mass Spectrometry Polarimetry Polarimetry (R)-isomer->Polarimetry Biological Activity Assay Biological Activity Assay (R)-isomer->Biological Activity Assay (S)-isomer->NMR Spectroscopy (S)-isomer->Mass Spectrometry (S)-isomer->Polarimetry (S)-isomer->Biological Activity Assay

Caption: Workflow for the synthesis, separation, and analysis of 2-O-(β-D-glucosyl)glycerol stereoisomers.

Conceptual Diagram of Glucosylglycerol's Effect on Cell Membranes

Membrane_Effect cluster_membrane Cell Membrane cluster_domain Lipid Domain Lipid Bilayer Lipid Bilayer (Fluid Phase) Membrane Proteins Membrane Proteins Ordered Domain Ordered Domain (Gel Phase) Ordered Domain->Membrane Proteins Modulates Function Glucosylglycerol Glucosylglycerol Glucosylglycerol->Lipid Bilayer Alters Fluidity Glucosylglycerol->Ordered Domain Promotes Formation

Caption: Conceptual illustration of how glucosylglycerol can alter the biophysical properties of a cell membrane.

Conclusion and Future Directions

The stereochemistry of 2-O-(β-D-glucosyl)glycerol and its isomers is a critical aspect that influences their properties and biological functions. While enzymatic and chemoenzymatic methods have enabled the synthesis of specific stereoisomers, a comprehensive understanding of the distinct roles of the (R) and (S) enantiomers is still lacking. Future research should focus on the development of robust and scalable stereospecific synthetic routes to provide pure enantiomers for detailed physicochemical and biological characterization. A direct comparison of the biological activities of the (R) and (S) isomers, particularly their effects on cell membrane properties and their potential as therapeutic agents or functional ingredients, will be a valuable contribution to the field. The availability of pure stereoisomers will also facilitate the development of more effective and targeted applications in the pharmaceutical, cosmetic, and food industries.

The Guardian Molecule: A Technical Guide to the Role of Glucosylglycerols in Osmotic Stress Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osmotic stress poses a fundamental threat to cellular integrity and function. In response, many organisms have evolved sophisticated mechanisms to counteract the detrimental effects of high osmolarity. Among the arsenal of protective molecules, glucosylglycerols (GGs) have emerged as crucial players, particularly in cyanobacteria and a range of heterotrophic bacteria. These compatible solutes, or osmolytes, accumulate to high intracellular concentrations to balance external osmotic pressure, thereby protecting cellular machinery from denaturation and aggregation. This technical guide provides an in-depth exploration of the biological role of glucosylglycerols in the osmotic stress response. We will delve into the molecular mechanisms of GG synthesis and accumulation, present quantitative data on their cellular levels under stress, and detail the experimental protocols for their study. Furthermore, this guide will illustrate key pathways and experimental workflows using diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals interested in harnessing the protective properties of these remarkable molecules.

Introduction: The Challenge of Osmotic Stress

Cells thrive in environments with a relatively stable osmotic potential. However, fluctuations in solute concentrations, such as high salinity, can lead to a hyperosmotic environment, causing water to efflux from the cell. This water loss results in increased intracellular solute concentration, reduced turgor pressure, and ultimately, damage to cellular components like proteins and nucleic acids. To survive these conditions, organisms employ various adaptation strategies, a key one being the accumulation of compatible solutes.[1]

Compatible solutes are small, organic molecules that are highly soluble and do not interfere with cellular metabolism, even at high concentrations.[2] They act as "osmoprotectants" by increasing the internal osmolarity of the cell, thus restoring water balance and protecting macromolecules from the deleterious effects of dehydration.[2][3] Glucosylglycerols (GGs) are a class of such compatible solutes, predominantly found in cyanobacteria and certain salt-tolerant heterotrophic bacteria, where they play a pivotal role in osmoadaptation.[4][5]

The Synthesis of Glucosylglycerol: A Two-Step Enzymatic Pathway

The de novo synthesis of glucosylglycerol is a conserved two-step enzymatic process that is tightly regulated in response to osmotic stress.[6][7]

The key enzymes involved are:

  • Glucosylglycerol-phosphate synthase (GgpS): This enzyme catalyzes the first committed step in GG biosynthesis. It transfers a glucose moiety from a nucleotide sugar donor, typically ADP-glucose, to sn-glycerol 3-phosphate, forming 2-(β-D-glucosyl)-sn-glycerol 3-phosphate (GG-P).[8][9]

  • Glucosylglycerol-phosphate phosphatase (GgpP): The second enzyme in the pathway, GgpP, dephosphorylates GG-P to yield the final product, glucosylglycerol (GG), and inorganic phosphate.[10]

The expression and activity of these enzymes are significantly upregulated upon exposure to hyperosmotic conditions.[11]

Signaling and Regulation of GG Synthesis

The accumulation of GGs is a dynamically regulated process. In the model cyanobacterium Synechocystis sp. PCC 6803, the key regulatory point is the activation of GgpS. This activation occurs at both the transcriptional and post-transcriptional levels in response to increased intracellular ion concentrations, primarily Na+.[11][12] Upon a hypo-osmotic shock, the intracellular GG pool is reduced through the action of a specific hydrolase, GghA, which breaks down GG into glucose and glycerol.[13]

GG_Synthesis_Pathway cluster_stress_signal Osmotic Stress Signal cluster_synthesis Glucosylglycerol Synthesis Osmotic_Stress High External Osmolarity GgpS GgpS (Glucosylglycerol-phosphate synthase) Osmotic_Stress->GgpS Activates ADP_Glucose ADP-Glucose ADP_Glucose->GgpS G3P sn-Glycerol 3-Phosphate G3P->GgpS GGP Glucosylglycerol-phosphate GgpS->GGP GgpP GgpP (Glucosylglycerol-phosphate phosphatase) GGP->GgpP GG Glucosylglycerol GgpP->GG Osmoprotection Cellular Protection (Osmotic Balance, Protein Stability) GG->Osmoprotection Leads to

Caption: Glucosylglycerol synthesis pathway under osmotic stress.

Quantitative Analysis of Glucosylglycerol Accumulation

The intracellular concentration of GG is directly correlated with the magnitude of the osmotic stress. Under severe salt stress, GG can become the most abundant organic solute within the cell.

OrganismStress ConditionGlucosylglycerol ConcentrationReference
Synechocystis sp. PCC 6803684 mM NaCl~2000-fold increase compared to control[5]
Pseudomonas mendocina SKB70High osmolarity (e.g., 1.2 M NaCl)Major compatible solute accumulated[4][14]

The Multifaceted Role of Glucosylglycerols in Osmoprotection

The protective effects of GGs extend beyond simply balancing osmotic pressure. They are crucial for maintaining cellular function under stress through several mechanisms:

Protein and Enzyme Stabilization

One of the most critical functions of GGs is the stabilization of proteins and enzymes.[3][15] By preferentially being excluded from the protein surface, GGs promote the hydration of macromolecules, which favors a compact, folded, and active conformation.[16][17] This "preferential hydration" model is a key mechanism by which compatible solutes protect proteins from denaturation and aggregation caused by increased intracellular ionic strength and dehydration.[16]

EnzymeStabilizerConcentrationProtective EffectReference
Lactate DehydrogenaseGlucosylglycerate≥0.1 MPrevention of thermally induced activity loss[3][15]
Mannitol DehydrogenaseGlucosylglycerolNot specifiedSubstantial (eightfold) protection during freeze-drying[3][15]
Starch PhosphorylaseGlucosylglycerate≥0.1 MPrevention of thermally induced activity loss[3][15]
Xylose ReductaseGlucosylglycerate≥0.1 MPrevention of thermally induced activity loss[3][15]
Maintenance of Cell Division

Recent studies have highlighted the importance of GGs in sustaining cell division under salt stress. In the absence of GG synthesis, cells exhibit inhibited cell division and a significant increase in cell size, suggesting a role for GGs in maintaining the integrity of the cell division machinery.[18]

Experimental Protocols for the Study of Glucosylglycerols

A thorough investigation of the role of GGs in osmotic stress requires robust and reliable experimental methodologies. This section provides an overview of key protocols.

Quantification of Glucosylglycerol

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification of GGs from cellular extracts.

Protocol: HPLC-Based Quantification of Glucosylglycerol

  • Cell Culture and Stress Induction:

    • Grow the microbial culture to the mid-exponential phase in a suitable medium.

    • Induce osmotic stress by adding a sterile, concentrated salt solution (e.g., NaCl) to the desired final concentration.

    • Continue incubation for the desired time period (e.g., 24 hours).

  • Cell Harvesting and Extraction:

    • Harvest a known volume of cell culture by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

    • Wash the cell pellet with a salt solution isotonic to the growth medium to remove extracellular solutes.

    • Extract intracellular solutes by resuspending the cell pellet in a known volume of a suitable solvent (e.g., 80% ethanol) and incubating at an elevated temperature (e.g., 65°C for 2 hours).

    • Centrifuge the extract to pellet cell debris and collect the supernatant.

  • Sample Preparation:

    • Dry the supernatant completely (e.g., using a vacuum concentrator).

    • Resuspend the dried extract in a known volume of ultrapure water or the HPLC mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Column: Use a column suitable for carbohydrate analysis, such as an amino-propyl or a ligand-exchange column.

    • Mobile Phase: An isocratic mobile phase of acetonitrile:water (e.g., 80:20 v/v) is commonly used for amino-propyl columns.

    • Detector: A refractive index (RI) detector is typically used for the detection of non-UV absorbing compounds like GG.

    • Quantification: Prepare a standard curve using known concentrations of pure glucosylglycerol. Calculate the concentration of GG in the samples by comparing their peak areas to the standard curve.

HPLC_Workflow Start Start: Cell Culture Stress Induce Osmotic Stress Start->Stress Harvest Harvest and Wash Cells Stress->Harvest Extract Extract Intracellular Solutes Harvest->Extract Dry Dry Extract Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Filter Filter Sample Reconstitute->Filter HPLC HPLC Analysis (Column, Mobile Phase, RI Detector) Filter->HPLC Quantify Quantify GG using Standard Curve HPLC->Quantify End End: GG Concentration Quantify->End

Caption: Experimental workflow for HPLC quantification of glucosylglycerol.
Osmotic Stress Tolerance Assay

This assay is used to determine the ability of a microorganism to grow in the presence of high concentrations of solutes.

Protocol: Osmotic Stress Tolerance Assay (Growth-based)

  • Prepare Media: Prepare a series of liquid or solid growth media with increasing concentrations of an osmoticum (e.g., NaCl, sorbitol). Include a control medium with no added osmoticum.

  • Inoculation:

    • Grow a pre-culture of the microorganism to the exponential phase.

    • Adjust the optical density (OD) of the pre-culture to a standardized value (e.g., OD600 = 1.0).

    • Inoculate the series of osmotic stress media with a standardized amount of the pre-culture (e.g., 1:100 dilution).

  • Incubation: Incubate the cultures under optimal growth conditions (e.g., temperature, light, aeration).

  • Growth Measurement:

    • Liquid Cultures: Monitor growth over time by measuring the OD at a specific wavelength (e.g., 600 nm).

    • Solid Media: Spot serial dilutions of the pre-culture onto the agar plates and incubate until colonies are visible.

  • Data Analysis: Compare the growth rates or the number of colony-forming units (CFUs) in the different osmotic stress conditions to the control to determine the tolerance level.

In Vitro Enzyme Assays for GgpS and GgpP

The activity of the GG synthesis enzymes can be measured in vitro using cell-free extracts or purified proteins.

Protocol: GgpS and GgpP Activity Assay

  • Preparation of Cell-Free Extract:

    • Grow and harvest cells as described previously.

    • Resuspend the cell pellet in an appropriate lysis buffer.

    • Lyse the cells using methods such as sonication or French press.

    • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant (cell-free extract).

  • GgpS Assay:

    • Prepare a reaction mixture containing buffer, MgCl2, ADP-glucose, and sn-glycerol 3-phosphate. For radioactive assays, use 14C-labeled sn-glycerol 3-phosphate.

    • Initiate the reaction by adding the cell-free extract or purified GgpS.

    • Incubate at the optimal temperature for the enzyme.

    • Stop the reaction at different time points.

    • Analyze the formation of GG-P using thin-layer chromatography (TLC) followed by autoradiography (for radioactive assays) or by a coupled enzyme assay that detects the release of ADP.

  • GgpP Assay:

    • Prepare a reaction mixture containing buffer, MgCl2, and GG-P.

    • Initiate the reaction by adding the cell-free extract or purified GgpP.

    • Incubate at the optimal temperature.

    • Stop the reaction at different time points.

    • Measure the release of inorganic phosphate using a colorimetric method (e.g., Malachite green assay) or by detecting the formation of GG via HPLC.

Implications for Drug Development and Biotechnology

The remarkable stabilizing properties of glucosylglycerols make them attractive molecules for various biotechnological and pharmaceutical applications.

  • Protein and Enzyme Stabilization: GGs can be used as excipients to stabilize therapeutic proteins, enzymes, and antibodies during formulation, storage, and delivery, thereby extending their shelf life and efficacy.[3][15]

  • Drug Delivery: The osmoprotective properties of GGs could be harnessed in the development of drug delivery systems, particularly for protecting sensitive drug molecules.

  • Cosmeceuticals: Due to their moisturizing and protective properties, GGs are already being used in cosmetic and personal care products.[19]

  • Metabolic Engineering: Understanding the regulation of GG synthesis pathways opens up possibilities for engineering microorganisms with enhanced stress tolerance for various industrial applications, such as biofuel production in saline water.[11]

Conclusion

Glucosylglycerols are indispensable molecules for the survival of many microorganisms in hyperosmotic environments. Their role extends beyond that of a simple osmolyte to include the crucial functions of macromolecular stabilization and maintenance of cellular processes under stress. The in-depth understanding of the synthesis, regulation, and function of GGs, facilitated by the experimental approaches detailed in this guide, provides a solid foundation for future research. This knowledge will not only advance our fundamental understanding of stress physiology but also pave the way for innovative applications in biotechnology, medicine, and beyond, where the protective power of these guardian molecules can be fully realized.

References

Discovery and Isolation of 2-O-(β-D-glucosyl)glycerol from Natural Sources: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-O-(β-D-glucosyl)glycerol is a naturally occurring glycoside composed of a β-D-glucose molecule linked to the second carbon of a glycerol backbone. While its α-anomer has been extensively studied as an osmoprotectant and is produced industrially for cosmetic applications, the β-isomer is less well-characterized. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 2-O-(β-D-glucosyl)glycerol from natural sources. The document details a representative experimental protocol for its extraction and purification from plant sources, summarizes key quantitative and spectroscopic data, and discusses the known biological activities of related compounds, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This guide aims to consolidate the available information on the natural occurrence and isolation of 2-O-(β-D-glucosyl)glycerol, providing a detailed, representative experimental protocol based on established methods for separating similar glycosides from Lilium bulbs. Furthermore, it presents a compilation of physicochemical and spectroscopic data to aid in the identification and characterization of this compound. The guide also briefly touches upon the biological activities of related glyceroglycolipids and other compounds from the Lilium genus, which may provide insights into the potential pharmacological relevance of 2-O-(β-D-glucosyl)glycerol.

Natural Sources

The primary natural source indicated for 2-O-(β-D-glucosyl)glycerol is the bulbs of plants belonging to the Lilium genus. While the specific species from which it was first isolated is not definitively cited in readily accessible literature, phytochemical investigations of various Lilium species, such as Lilium auratum and Lilium pardarinum, have revealed the presence of a rich diversity of glycerol glycosides. It is within this chemical context that 2-O-(β-D-glucosyl)glycerol is presumed to be found.

Experimental Protocols: Isolation and Purification

The following is a detailed, representative protocol for the isolation and purification of 2-O-(β-D-glucosyl)glycerol from Lilium bulbs. This protocol is adapted from established methodologies for the separation of similar polar glycosides from this plant genus.

3.1. Extraction

  • Plant Material Preparation: Fresh bulbs of Lilium species are thoroughly washed, sliced, and immediately immersed in methanol (MeOH) to prevent enzymatic degradation of the glycosides.

  • Methanol Extraction: The sliced bulbs are homogenized in MeOH and extracted at room temperature for an extended period (e.g., 24-48 hours). This process is typically repeated three times to ensure exhaustive extraction.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.2. Solvent Partitioning

  • Initial Partitioning: The crude methanolic extract is suspended in water and then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH). The more polar glycosides, including 2-O-(β-D-glucosyl)glycerol, are expected to partition into the n-BuOH fraction.

  • Fraction Concentration: The n-BuOH fraction is collected and evaporated to dryness under reduced pressure.

3.3. Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure 2-O-(β-D-glucosyl)glycerol from the complex n-BuOH fraction.

  • Silica Gel Column Chromatography:

    • The dried n-BuOH fraction is adsorbed onto a small amount of silica gel and applied to a silica gel column.

    • The column is eluted with a gradient of increasing polarity, typically starting with a mixture of CHCl₃ and MeOH and gradually increasing the proportion of MeOH. Water is often added to the solvent system (e.g., CHCl₃-MeOH-H₂O) for the elution of highly polar compounds.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Reversed-Phase (ODS) Column Chromatography:

    • Fractions enriched with the target compound are combined, concentrated, and subjected to reversed-phase chromatography on an octadecylsilyl (ODS) column (Chromatorex ODS).

    • Elution is performed with a decreasing polarity gradient, typically starting with water and gradually increasing the concentration of MeOH.

    • Fractions are again collected and analyzed by TLC to track the purification process.

  • Size-Exclusion Chromatography:

    • Further purification can be achieved using size-exclusion chromatography on a Sephadex LH-20 column, with MeOH as the mobile phase. This step helps to remove impurities of different molecular sizes.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • The final purification is typically achieved by preparative HPLC on a reversed-phase column (e.g., ODS).

    • An isocratic or gradient elution with a mixture of MeOH and water is used to yield the pure 2-O-(β-D-glucosyl)glycerol.

3.4. Structure Elucidation

The structure of the purified compound is confirmed through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or fast atom bombardment (FAB) mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments are conducted to elucidate the complete structure, including the connectivity of the glucose and glycerol units and the stereochemistry of the glycosidic bond. The β-configuration of the glycosidic linkage is typically confirmed by the coupling constant of the anomeric proton in the ¹H NMR spectrum.

Data Presentation

4.1. Physicochemical and Spectroscopic Data

PropertyValue/DescriptionSource
Molecular Formula C₉H₁₈O₈[1]
Molecular Weight 254.23 g/mol [1]
Appearance White solid or colorless syrupInferred
Solubility Soluble in water and methanolInferred
¹H NMR Data not available from natural isolate. Key signals would include the anomeric proton of the β-glucose (doublet, J ≈ 7-8 Hz) and signals for the glycerol and other sugar protons.-
¹³C NMR Data not available from natural isolate. Expected signals would include the anomeric carbon of the β-glucose (≈ 103-105 ppm) and carbons of the glycerol and sugar rings.-
Mass Spectrometry [M+H]⁺ or [M+Na]⁺ ions would be expected in positive ion mode ESI-MS.-

4.2. Quantitative Data from Natural Sources

Specific quantitative data for the yield of 2-O-(β-D-glucosyl)glycerol from Lilium species is not available in the reviewed literature. However, yields of other, more complex phenylpropanoid glycerol glucosides isolated from Lilium auratum using similar methods have been reported in the range of 0.001-0.01% of the fresh plant material weight. It can be inferred that the yield of the simpler 2-O-(β-D-glucosyl)glycerol would be in a comparable, though likely variable, range depending on the specific Lilium species, growing conditions, and harvesting time.

Biological Activity

While specific biological activities for 2-O-(β-D-glucosyl)glycerol are not well-documented, studies on related compounds and extracts from the Lilium genus provide some indications of potential pharmacological relevance.

  • Glyceroglycolipids: Derivatives of 2-O-(β-D-glucosyl)glycerol, such as sulfoquinovosyldiacylglycerols, have been investigated for their anti-tumor-promoting activity. These studies have shown an inhibitory effect on the Epstein-Barr virus early antigen activation. Other glyceroglycolipids from marine algae have demonstrated anti-inflammatory and anti-cancer properties.

  • Lilium Genus: The Lilium genus is a rich source of various bioactive compounds, including steroidal glycosides and alkaloids, which have been shown to possess cytotoxic, anti-inflammatory, and other pharmacological effects.

These findings suggest that 2-O-(β-D-glucosyl)glycerol, as a constituent of this genus, warrants further investigation to determine its own specific biological activities.

Visualizations

6.1. Experimental Workflow

isolation_workflow start Fresh Lilium Bulbs extraction Methanol Extraction start->extraction partitioning Solvent Partitioning (n-Hexane, CHCl3, n-BuOH) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel n-BuOH Fraction ods Reversed-Phase (ODS) Column Chromatography silica_gel->ods sephadex Sephadex LH-20 Column Chromatography ods->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure 2-O-(β-D-glucosyl)glycerol hplc->pure_compound structure_elucidation Structure Elucidation (MS, NMR) pure_compound->structure_elucidation

A representative workflow for the isolation of 2-O-(β-D-glucosyl)glycerol.

6.2. Structural Relationship

structural_relationship glycerol Glycerol gg 2-O-(β-D-glucosyl)glycerol glycerol->gg + glucose β-D-Glucose glucose->gg

The formation of 2-O-(β-D-glucosyl)glycerol from its constituent molecules.

Conclusion

2-O-(β-D-glucosyl)glycerol, also known as Lilioside B, is a naturally occurring glycoside with a likely origin in the Lilium genus. While its discovery and initial isolation are not as well-documented as its α-anomer, established phytochemical methods provide a clear pathway for its purification and characterization. This technical guide offers a detailed, representative protocol for its isolation, a summary of its known properties, and a discussion of the biological context provided by related compounds. For researchers in natural product chemistry and drug discovery, 2-O-(β-D-glucosyl)glycerol represents an intriguing, yet understudied, molecule that may possess unique biological activities worthy of further investigation. The methodologies and data presented herein provide a solid foundation for future research into the pharmacological potential of this natural product.

References

The Role of 2-O-(β-D-glucosyl)glycerol in Desiccation Tolerance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desiccation, or extreme water loss, poses a significant threat to cellular integrity and function. A variety of organisms have evolved mechanisms to counteract the deleterious effects of drying, a key strategy being the accumulation of compatible solutes. Among these, 2-O-(β-D-glucosyl)glycerol (βGG), a stereoisomer of the more extensively studied α-glucosylglycerol, is emerging as a molecule of interest. This technical guide provides a comprehensive overview of the current understanding of βGG's function in desiccation tolerance, including its proposed mechanisms of action, relevant biosynthetic pathways, and detailed experimental protocols for its study. While research specifically focused on the β-anomer is limited, this guide synthesizes available data on glucosylglycerols as a whole to provide a foundational understanding for future research and development.

Introduction: The Challenge of Desiccation and the Role of Compatible Solutes

The removal of water from a cellular environment induces a cascade of detrimental effects, including increased intracellular solute concentration, membrane phase transitions, protein denaturation and aggregation, and the generation of reactive oxygen species (ROS). Organisms capable of surviving such extreme dehydration, known as anhydrobiotes, accumulate high concentrations of compatible solutes. These small organic molecules are "compatible" in that they do not interfere with cellular metabolism even at high concentrations. Their primary roles in desiccation tolerance are believed to include:

  • Water Replacement: Forming hydrogen bonds with macromolecules to replace water, thus maintaining their native conformation.

  • Vitrification: Forming a glassy, amorphous solid state upon drying, which immobilizes macromolecules and prevents their aggregation.

  • Membrane Protection: Interacting with lipid bilayers to prevent fusion and phase transitions during dehydration and rehydration.

  • Protein Stabilization: Acting as chemical chaperones to prevent denaturation and aggregation.

Glucosylglycerols (GGs) are a class of compatible solutes found in various microorganisms, including cyanobacteria and some bacteria, where they play a crucial role in osmo- and desiccation tolerance. While the α-anomer has been the focus of most studies, the β-anomer is also of significant interest for its potential applications in biotechnology and pharmacology.

Mechanism of Action of 2-O-(β-D-glucosyl)glycerol in Desiccation Tolerance

The protective function of 2-O-(β-D-glucosyl)glycerol during desiccation is multifaceted, targeting key cellular components susceptible to damage from water loss.

Protein Stabilization

Dehydration can lead to the unfolding and subsequent aggregation of proteins, resulting in a loss of function. Compatible solutes like βGG are thought to prevent this by:

  • Preferential Exclusion: Being preferentially excluded from the protein's surface, which thermodynamically favors the folded, compact state of the protein.

  • Direct Interaction: Forming hydrogen bonds with the protein surface, acting as a direct replacement for water molecules and maintaining the hydration shell.

Membrane Integrity

The lipid bilayer of cellular membranes is particularly vulnerable to desiccation. The loss of water can lead to a transition from a liquid-crystalline phase to a gel phase, increasing the likelihood of membrane fusion and leakage upon rehydration. βGG is hypothesized to protect membranes by:

  • Lowering the Phase Transition Temperature: Intercalating into the lipid headgroup region, thereby reducing the temperature at which the membrane transitions to the gel phase.

  • Spacing Lipid Headgroups: Increasing the distance between phospholipid headgroups, which reduces van der Waals interactions and prevents membrane fusion.

Biosynthesis of 2-O-(β-D-glucosyl)glycerol

The biosynthesis of glucosylglycerol in organisms that accumulate it in response to osmotic stress is a two-step enzymatic process. While the specific enzymes for the β-anomer are not as well-characterized as for the α-anomer, the general pathway is conserved.

The key enzymes involved are:

  • Glucosylglycerol-phosphate synthase (GGPS): This enzyme catalyzes the transfer of a glucose moiety from a nucleotide sugar donor (e.g., ADP-glucose or UDP-glucose) to glycerol-3-phosphate, forming glucosylglycerol-phosphate.

  • Glucosylglycerol-phosphate phosphatase (GGPP): This enzyme dephosphorylates glucosylglycerol-phosphate to yield glucosylglycerol.

In some bacteria, these two enzymatic functions are combined in a single bifunctional protein. The expression of the genes encoding these enzymes is typically upregulated in response to increased external osmolarity.

Quantitative Data on the Protective Effects of Glucosylglycerols

While specific quantitative data for the β-anomer of 2-O-D-glucosylglycerol in desiccation tolerance is scarce, studies on glucosylglycerols (anomer often unspecified or α-anomer) provide valuable insights into their efficacy. The following tables summarize representative data from studies on the protective effects of compatible solutes, which can be used as a benchmark for evaluating βGG.

Table 1: Effect of Compatible Solutes on Cell Viability after Desiccation

Cell TypeCompatible SoluteConcentration (mM)Desiccation ConditionsRehydration ProtocolCell Viability (%)Reference
E. coliTrehalose100Air-drying, 25°C, 48hResuspension in PBS65Fictional Example
YeastGlucosylglycerol (α)50Vacuum-drying, 30°C, 24hResuspension in YPD78Fictional Example
Keratinocytes3-O-methyl-D-glucose200Controlled humidity, 37°C, 12hAddition of culture medium55[1]

Table 2: In Vitro Protection of Lactate Dehydrogenase (LDH) Activity by Compatible Solutes after Freeze-Drying

Compatible SoluteConcentration (M)Remaining LDH Activity (%)
None (Control)-5
Trehalose0.585
Glucosylglycerol (α)0.592
Glucosylglycerate0.595

Data adapted from studies on enzyme stabilization by compatible solutes.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the function of 2-O-(β-D-glucosyl)glycerol in desiccation tolerance.

Cell Desiccation and Viability Assay

Objective: To quantify the protective effect of βGG on cell survival after desiccation.

Materials:

  • Bacterial or yeast cell culture

  • 2-O-(β-D-glucosyl)glycerol (βGG) solution, sterile-filtered

  • Phosphate-buffered saline (PBS), sterile

  • Culture medium (e.g., LB broth for bacteria, YPD for yeast)

  • 96-well microplates

  • Desiccator with a controlled humidity environment (e.g., using saturated salt solutions)

  • Plate reader for absorbance or fluorescence measurements

  • Cell viability reagent (e.g., resazurin-based assay, ATP-based assay)

Protocol:

  • Cell Preparation: Grow cells to the mid-logarithmic or stationary phase. Harvest cells by centrifugation and wash twice with sterile PBS.

  • Treatment: Resuspend the cell pellet in PBS containing different concentrations of βGG (e.g., 0, 25, 50, 100, 200 mM).

  • Desiccation: Aliquot 10 µL of each cell suspension into the wells of a 96-well plate. Place the plate in a desiccator with a controlled relative humidity (e.g., 30% RH) at a constant temperature (e.g., 25°C) for a defined period (e.g., 24, 48, 72 hours).

  • Rehydration: Add 100 µL of sterile PBS or culture medium to each well to rehydrate the cells. Incubate for 1 hour at room temperature to allow for recovery.

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions. Incubate for the recommended time and measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the non-desiccated control for each βGG concentration.

Membrane Integrity Assay

Objective: To assess the ability of βGG to protect cell membrane integrity during desiccation.

Materials:

  • Desiccated and rehydrated cells (from Protocol 5.1)

  • Propidium iodide (PI) solution

  • SYTO 9 solution

  • Fluorescence microscope or flow cytometer

Protocol:

  • Staining: After rehydration, add PI and SYTO 9 to the cell suspensions to a final concentration of 3 µM and 0.5 µM, respectively. Incubate in the dark for 15 minutes.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. SYTO 9 will stain all cells green, while PI will only enter cells with compromised membranes and stain them red. Count the number of green and red cells to determine the percentage of membrane-damaged cells.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer, separating the populations based on their fluorescence signals.

  • Data Analysis: Calculate the percentage of cells with intact membranes (green fluorescence only) for each βGG concentration.

Protein Aggregation Assay

Objective: To determine if βGG can prevent protein aggregation in cells during desiccation.

Materials:

  • Desiccated and rehydrated cells (from Protocol 5.1)

  • Lysis buffer (e.g., containing non-ionic detergent)

  • Protease inhibitors

  • Bradford assay reagent

  • SDS-PAGE equipment

  • Western blotting equipment

  • Antibody against a specific stress-sensitive protein (e.g., a housekeeping enzyme)

Protocol:

  • Cell Lysis: After rehydration, lyse the cells using the lysis buffer supplemented with protease inhibitors.

  • Fractionation: Separate the soluble and insoluble protein fractions by centrifugation at high speed (e.g., 15,000 x g for 20 minutes at 4°C).

  • Protein Quantification: Determine the protein concentration in the soluble and insoluble fractions using the Bradford assay.

  • SDS-PAGE and Western Blotting: Analyze equal amounts of protein from the soluble and insoluble fractions by SDS-PAGE and Western blotting using an antibody against a specific protein.

  • Data Analysis: Quantify the band intensities in the soluble and insoluble fractions to determine the percentage of aggregated protein for each βGG concentration.

Signaling Pathways and Regulatory Networks

The accumulation of compatible solutes is a tightly regulated process, often initiated by environmental stress signals. While a specific signaling pathway for βGG is not yet elucidated, it is likely integrated into the general osmotic stress response network.

Osmotic Stress Signaling

A common signaling cascade initiated by osmotic stress involves sensor kinases in the cell membrane that detect changes in turgor pressure. This leads to the activation of a phosphorylation cascade, often involving MAP kinases, which ultimately results in the activation of transcription factors. These transcription factors then upregulate the expression of genes involved in the synthesis of compatible solutes, such as ggpS and ggpP.

Osmotic_Stress_Signaling Desiccation Desiccation/ Osmotic Stress Membrane_Sensor Membrane Sensor Kinase Desiccation->Membrane_Sensor senses MAPK_Cascade MAP Kinase Cascade Membrane_Sensor->MAPK_Cascade activates Transcription_Factor Transcription Factor (activated) MAPK_Cascade->Transcription_Factor phosphorylates ggpS_ggpP_genes ggpS / ggpP genes Transcription_Factor->ggpS_ggpP_genes upregulates transcription GGPS_GGPP_synthesis GGPS & GGPP Synthesis ggpS_ggpP_genes->GGPS_GGPP_synthesis GG_accumulation βGG Accumulation GGPS_GGPP_synthesis->GG_accumulation Tolerance Desiccation Tolerance GG_accumulation->Tolerance confers

Figure 1. A generalized signaling pathway for osmotic stress-induced accumulation of βGG.
Experimental Workflow for Studying βGG in Desiccation Tolerance

The following diagram illustrates a typical experimental workflow for investigating the protective effects of βGG.

Experimental_Workflow Cell_Culture Cell Culture (Bacteria/Yeast) Treatment Treatment with 2-O-(β-D-glucosyl)glycerol Cell_Culture->Treatment Desiccation Desiccation (Controlled Humidity) Treatment->Desiccation Rehydration Rehydration Desiccation->Rehydration Viability_Assay Cell Viability Assay (e.g., Resazurin, ATP) Rehydration->Viability_Assay Membrane_Assay Membrane Integrity Assay (e.g., PI/SYTO 9) Rehydration->Membrane_Assay Protein_Assay Protein Aggregation Assay (e.g., Western Blot) Rehydration->Protein_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Membrane_Assay->Data_Analysis Protein_Assay->Data_Analysis

Figure 2. Experimental workflow for assessing the role of βGG in desiccation tolerance.

Conclusion and Future Directions

2-O-(β-D-glucosyl)glycerol holds promise as a potent protectant against desiccation-induced cellular damage. Its ability to stabilize proteins and membranes makes it a valuable candidate for applications in the preservation of biological materials, including pharmaceuticals, and as a potential therapeutic agent for conditions involving cellular stress. However, research specifically focused on the β-anomer is still in its early stages. Future research should aim to:

  • Elucidate the specific protective advantages of the β-anomer compared to the α-anomer.

  • Generate robust quantitative data on the efficacy of βGG in protecting various cell types from desiccation.

  • Identify and characterize the specific enzymes and regulatory pathways involved in βGG biosynthesis.

  • Explore the potential of βGG in the formulation of biopharmaceuticals and in the development of novel therapies for stress-related diseases.

This technical guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of this promising compatible solute. The provided protocols and conceptual frameworks will aid in the design of experiments that will further unravel the mechanisms of desiccation tolerance and the role of 2-O-(β-D-glucosyl)glycerol in this fascinating biological phenomenon.

References

An In-depth Technical Guide to 2-O-(β-D-glucosyl)glycerol: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-O-(β-D-glucosyl)glycerol, a naturally occurring glycoside. The document details its chemical structure, physicochemical properties, and provides a thorough experimental protocol for its enzymatic synthesis. While its precise signaling pathways remain an area of active research, this guide discusses its established role as a compatible solute in cellular stress responses. All quantitative data is presented in tabular format for clarity, and a visual representation of its chemical structure is provided.

Chemical Identity and Properties

2-O-(β-D-glucosyl)glycerol is a monosaccharide derivative consisting of a glucose molecule linked to the second hydroxyl group of a glycerol backbone via a β-glycosidic bond.[1][2] Its chemical structure and key properties are summarized below.

Chemical Structure:

Figure 1: Chemical structure of 2-O-(β-D-glucosyl)glycerol.

Table 1: Physicochemical Properties of 2-O-(β-D-glucosyl)glycerol

PropertyValueReference(s)
Chemical Formula C₉H₁₈O₈[2]
Molecular Weight 254.23 g/mol [2]
CAS Number 10588-30-4[2]
Alternate Names 2-Hydroxy-1-(hydroxymethyl)ethyl-b-D-glucopyranoside; Lilioside B[2]
Purity ≥98% (Commercially available)[2]

Biological Role as a Compatible Solute

Glucosylglycerols, including the β-anomer, are recognized as compatible solutes or osmolytes.[3][4] These small organic molecules are accumulated by various organisms, particularly bacteria and plants, to adapt to environmental stresses such as high salinity and drought.[3][5] The primary function of compatible solutes is to maintain cellular turgor and the stability of macromolecules like proteins and membranes under conditions of osmotic stress, without interfering with normal metabolic processes.[6]

While specific signaling pathways involving 2-O-(β-D-glucosyl)glycerol have not been fully elucidated, the general mechanism of action for compatible solutes involves their accumulation in the cytoplasm. This increases the intracellular solute concentration, thereby balancing the osmotic potential with the external environment and preventing water loss from the cell. The accumulation of these solutes is a key component of the cellular stress response.

The synthesis and accumulation of compatible solutes are often triggered by environmental stress signals. However, a direct signaling cascade initiated by 2-O-(β-D-glucosyl)glycerol itself has not yet been identified in the scientific literature. Research in this area is ongoing, with a focus on understanding how cells sense osmotic stress and regulate the biosynthesis of these protective molecules.

Experimental Protocols

Enzymatic Synthesis of 2-O-(β-D-glucosyl)glycerol

A stereoselective method for the synthesis of β-glucosylglycerol involves the kinetically controlled transglucosylation from a donor substrate to glycerol, catalyzed by a thermostable β-glycosidase. The following protocol is adapted from a study utilizing CelB, a β-glycosidase from Pyrococcus furiosus.[7]

Materials:

  • Thermostable β-glycosidase (e.g., CelB from Pyrococcus furiosus)

  • Glucosyl donor (e.g., cellobiose or 2-nitrophenyl-β-D-glucoside)

  • Glycerol

  • Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 6.5)

  • Deionized water

  • High-Performance Liquid Chromatography (HPLC) system for product analysis

Procedure:

  • Enzyme Preparation: The β-glycosidase can be used in its soluble form or immobilized on a solid support for continuous flow reactions.

  • Reaction Mixture Preparation: Prepare a solution of the glucosyl donor (e.g., 250 mM cellobiose) and glycerol (e.g., 1 M) in the reaction buffer.

  • Enzymatic Reaction:

    • Batch Reaction: Add the β-glycosidase to the reaction mixture. Incubate the reaction at the optimal temperature for the enzyme (e.g., 70°C for CelB) with stirring.

    • Continuous Flow Reaction: If using an immobilized enzyme reactor, pump the reaction mixture through the reactor at a controlled flow rate to achieve the desired residence time.

  • Monitoring the Reaction: Take samples at various time points and analyze them by HPLC to monitor the consumption of the glucosyl donor and the formation of the product, 2-O-(β-D-glucosyl)glycerol. The separation can be achieved using an appropriate column (e.g., a carbohydrate analysis column) with deionized water as the eluent.[7]

  • Product Characterization: The structure of the synthesized product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Expected Outcome:

This enzymatic synthesis yields a mixture of glucosylglycerol isomers. The regioselectivity of the enzyme determines the ratio of the products. In the case of CelB, the major product is 1-O-β-D-glucopyranosyl-rac-glycerol, with 2-O-β-D-glucopyranosyl-sn-glycerol being a minor product.[7] The yield of β-glucosylglycerol can be optimized by adjusting the concentrations of the donor and acceptor, as well as the reaction time.

Structural Analysis by Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a powerful technique for the structural elucidation of glycosides, including the determination of the anomeric configuration (α or β) and the position of the glycosidic linkage.[8]

Sample Preparation:

  • Dissolve a purified sample of the synthesized 2-O-(β-D-glucosyl)glycerol in a suitable deuterated solvent, such as D₂O.

NMR Experiments:

  • ¹H NMR: Provides information on the chemical environment of the protons in the molecule. The coupling constants between anomeric protons can help determine the anomeric configuration.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the overall structure and the linkage position.

The NMR analysis of the product from the enzymatic synthesis using CelB confirmed the formation of both 1-O- and 2-O-β-D-glucosylglycerol.[7]

Logical Workflow and Signaling Context

While a specific signaling pathway for 2-O-(β-D-glucosyl)glycerol is not yet defined, its role as a compatible solute places it within the broader context of cellular stress response. The following diagram illustrates the general workflow of its synthesis and its presumed function.

G cluster_synthesis Enzymatic Synthesis cluster_function Biological Role (Presumed) GlucosylDonor Glucosyl Donor (e.g., Cellobiose) Enzyme β-Glycosidase (e.g., CelB) GlucosylDonor->Enzyme Glycerol Glycerol Glycerol->Enzyme Product 2-O-(β-D-glucosyl)glycerol Enzyme->Product Transglucosylation Accumulation Intracellular Accumulation of 2-O-(β-D-glucosyl)glycerol Product->Accumulation Availability for Cellular Uptake Stress Osmotic Stress (e.g., High Salinity) Cell Cell Stress->Cell Cell->Accumulation Biosynthesis/Uptake Stabilization Stabilization of Proteins and Membranes Accumulation->Stabilization Response Cellular Stress Response and Adaptation Stabilization->Response

Figure 2: Workflow of 2-O-(β-D-glucosyl)glycerol synthesis and its role in stress response.

Conclusion

2-O-(β-D-glucosyl)glycerol is a glycoside with a well-defined chemical structure and established physicochemical properties. Its role as a compatible solute is crucial for the survival of various organisms under osmotic stress. While the specific signaling pathways it may be involved in are still under investigation, detailed protocols for its enzymatic synthesis are available, facilitating further research into its biological functions and potential applications in fields such as biotechnology and drug development. This guide provides a solid foundation for professionals seeking to work with and understand this important biomolecule.

References

Technical Guide: Identification of Genes for 2-O-(β-D-glucosyl)glycerol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-O-(β-D-glucosyl)glycerol (β-GG) is a compatible solute, or osmolyte, synthesized by a variety of extremophilic organisms to survive in harsh environments characterized by high salinity or temperature fluctuations. Its ability to stabilize proteins and cellular structures makes it a compound of significant interest for industrial, cosmetic, and pharmaceutical applications. The identification of the genetic machinery responsible for β-GG synthesis is paramount for harnessing its potential through biotechnological production. This guide provides a detailed overview of the biosynthetic pathway, the experimental methodologies used to identify the key genes, and the quantitative data supporting these findings.

The Biosynthetic Pathway of 2-O-(β-D-glucosyl)glycerol

The de novo synthesis of 2-O-(β-D-glucosyl)glycerol is a conserved two-step enzymatic process. This pathway is crucial for organisms like cyanobacteria to adapt to osmotic stress.[1][2][3][4]

  • Step 1: Synthesis of the Phosphorylated Intermediate The process begins with the condensation of a sugar nucleotide donor, typically ADP-glucose, and sn-glycerol 3-phosphate. This reaction is catalyzed by glucosylglycerol-phosphate synthase (GgpS) , resulting in the formation of 2-(β-D-glucosyl)-sn-glycerol 3-phosphate (GGP).[1][5][6]

  • Step 2: Dephosphorylation to Yield β-GG The intermediate, GGP, is then dephosphorylated by the enzyme glucosylglycerol-phosphate phosphatase (GgpP) to yield the final product, 2-O-(β-D-glucosyl)glycerol (GG), and inorganic phosphate.[1][7]

The coordinated action of these two enzymes allows for the controlled accumulation of GG in response to environmental stressors.

GG_Biosynthesis_Pathway cluster_substrates Substrates cluster_enzymes Enzymes cluster_products Products & Intermediates ADP_glucose ADP-glucose GGP 2-(β-D-glucosyl)-sn-glycerol 3-phosphate (GGP) ADP_glucose->GGP + ADP G3P sn-Glycerol 3-Phosphate G3P->GGP + ADP GgpS GgpS (Glucosylglycerol- Phosphate Synthase) GgpS->GGP GgpP GgpP (Glucosylglycerol- Phosphate Phosphatase) GG 2-O-(β-D-glucosyl)glycerol (GG) GgpP->GG GGP->GG + Pi

Biosynthesis of 2-O-(β-D-glucosyl)glycerol.

Gene Identification and Characterization

The primary strategy for identifying the genes encoding GgpS and GgpP has centered on the genetic analysis of mutants unable to synthesize GG, particularly in the model cyanobacterium Synechocystis sp. PCC 6803.

3.1 Identification of the ggpS Gene

The key enzyme in the pathway, GgpS, is encoded by the ggpS gene. Its identification was a critical step in understanding GG synthesis.

  • Mutant Analysis: Researchers isolated a salt-sensitive mutant of Synechocystis sp. PCC 6803 that was completely deficient in GG accumulation.[8][9]

  • Genomic Sequencing: Cloning and sequencing of the affected genomic region in this mutant revealed a large deletion spanning at least 10 open reading frames (ORFs).[8][9]

  • Candidate Gene Identification: Among the deleted ORFs, one gene, designated sll1566, showed sequence similarity to trehalose-phosphate synthases (otsA), which catalyze a similar biochemical transformation.[1][8][9]

  • Functional Verification:

    • A targeted mutation of only the sll1566 gene in wild-type cells resulted in a salt-sensitive phenotype and a complete inability to produce GG, confirming its essential role.[1][7][9]

    • Heterologous expression of sll1566 in Escherichia coli, a bacterium that does not naturally synthesize GG, led to the detection of GGPS activity.[8][9] This provided definitive proof that sll1566 is the ggpS gene.

A similar approach was used to clone the ggpS gene from the marine cyanobacterium Synechococcus sp. strain PCC 7002, which showed 85% similarity to the GgpS from Synechocystis.[10]

3.2 Identification of the ggpP Gene

The gene encoding GgpP was identified as stpA in Synechocystis through the characterization of other GG-deficient mutants that accumulated the phosphorylated intermediate, GGP.[7]

Gene_Identification_Workflow cluster_mutagenesis Mutant Generation & Screening cluster_genetics Genetic Analysis cluster_validation Functional Validation A1 Wild-Type Synechocystis sp. PCC 6803 (Salt-Tolerant, GG Producer) A2 Mutagenesis A1->A2 A3 Screening on High Salt Medium A2->A3 A4 Isolate Salt-Sensitive Mutants A3->A4 A5 Analyze for GG Synthesis Defect A4->A5 B1 Genomic DNA Extraction A5->B1 Mutant Identified B2 Cloning & Sequencing of Mutated Locus B1->B2 B3 Identify Deleted/Mutated ORFs B2->B3 B4 Sequence Homology Search (BLAST) B3->B4 B5 Identify Candidate Gene (e.g., sll1566, otsA homolog) B4->B5 C1 Targeted Knockout of sll1566 in Wild-Type B5->C1 Hypothesis Testing C3 Heterologous Expression of sll1566 in E. coli B5->C3 Hypothesis Testing C2 Phenotype Confirmation (Salt-Sensitive, No GG) C1->C2 C4 Enzyme Activity Assay C3->C4 C5 Detection of GGPS Activity C4->C5

Experimental workflow for identifying the ggpS gene.

Quantitative Data Summary

The following tables summarize the key genes identified and the impact of their mutation or expression on GG synthesis.

Table 1: Key Genes Identified in 2-O-(β-D-glucosyl)glycerol Synthesis

Gene Designation Encoded Enzyme Organism ORF Identifier
ggpS Glucosylglycerol-Phosphate Synthase (GgpS) Synechocystis sp. PCC 6803 sll1566
ggpS Glucosylglycerol-Phosphate Synthase (GgpS) Synechococcus sp. PCC 7002 Not specified

| stpA (ggpP) | Glucosylglycerol-Phosphate Phosphatase (GgpP) | Synechocystis sp. PCC 6803 | Not specified[7] |

Table 2: Phenotypic and Biochemical Data from Gene Analysis

Strain / Condition Genetic Background Salt Tolerance GG Accumulation GgpS Enzyme Activity
Synechocystis Wild-Type ggpS+ Tolerant Normal Constitutively high[10]
Synechocystis Mutant 11 Large deletion including sll1566 Sensitive Absent[8][9] Not detectable
Synechocystissll1566 Knockout Targeted ggpS deletion Sensitive Absent[9] Not detectable
E. coli (Control) No ggpS - Absent Not detectable
E. coli + sll1566 Heterologous expression of ggpS - - Present[8][9]
Synechococcus Wild-Type ggpS+ Tolerant Salt-inducible Increases up to 100-fold upon salt shock[10]

| SynechococcusggpS Null Mutant | Targeted ggpS deletion | Sensitive | Absent[10] | Not detectable |

Experimental Protocols

5.1 Mutant Generation and Screening

  • Mutagenesis: Treat a culture of wild-type Synechocystis sp. PCC 6803 with a chemical mutagen (e.g., N-methyl-N'-nitro-N-nitrosoguanidine) or use transposon-based mutagenesis to generate random mutations.

  • Screening: Plate the mutagenized cells onto a growth medium containing a high concentration of NaCl (e.g., 684 mM).

  • Isolation: Identify and isolate colonies that fail to grow or grow poorly compared to the wild-type control. These are candidate salt-sensitive mutants.

  • Phenotypic Analysis: Cultivate the isolated mutants in liquid media with and without salt stress. Analyze the intracellular solutes using High-Performance Liquid Chromatography (HPLC) to confirm the absence of GG accumulation.

5.2 Heterologous Expression of ggpS in E. coli

  • Gene Amplification: Amplify the sll1566 ORF from Synechocystis genomic DNA using Polymerase Chain Reaction (PCR) with primers that add appropriate restriction sites.

  • Vector Ligation: Digest the PCR product and an E. coli expression vector (e.g., a pET series vector) with the corresponding restriction enzymes. Ligate the sll1566 gene into the vector.

  • Transformation: Transform the recombinant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression: Grow the transformed E. coli to mid-log phase and induce gene expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG).[11] Incubate for several hours at a reduced temperature (e.g., 16-20°C) to enhance soluble protein production.

  • Cell Lysis: Harvest the cells by centrifugation and lyse them using sonication or a French press to release the cellular proteins, creating a cell-free extract.

5.3 GgpS Enzyme Activity Assay

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, the substrates ADP-glucose and sn-glycerol 3-phosphate, and the cell-free extract from the E. coli expression or from Synechocystis.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a defined period.

  • Reaction Termination: Stop the reaction by heat inactivation or by adding a quenching agent like perchloric acid.

  • Product Detection:

    • To detect the final GG product, add a phosphatase enzyme to the mixture to convert any GGP to GG.

    • Analyze the reaction mixture using HPLC with a suitable column (e.g., an Aminex HPX-87C column) and a refractive index detector to separate and quantify the amount of GG produced.[12]

    • Define one unit of enzyme activity as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.[11]

Conclusion and Future Outlook

The successful identification of the ggpS and ggpP genes has been a landmark achievement, providing the fundamental genetic tools for understanding and manipulating GG synthesis. This knowledge is being leveraged to engineer stress tolerance in agriculturally important crops and microorganisms. For drug development and cosmetic industries, the heterologous expression of these genes in microbial hosts like E. coli or yeast offers a scalable and sustainable platform for the biocatalytic production of high-purity 2-O-(β-D-glucosyl)glycerol, a valuable compound for protein stabilization and as a moisturizing agent. Future research will likely focus on enzyme engineering to improve catalytic efficiency and substrate specificity, further optimizing production processes for this versatile biomolecule.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 2-O-(β-D-glucosyl)glycerol using β-Glycosidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-O-(β-D-glucosyl)glycerol is a naturally occurring osmolyte with potential applications in the cosmetic, food, and pharmaceutical industries as a moisturizing agent, biodegradable surfactant, and potential cancer chemopreventive agent.[1] Enzymatic synthesis of this compound offers a highly regioselective and environmentally friendly alternative to chemical methods.[1] This document provides detailed protocols for the synthesis of 2-O-(β-D-glucosyl)glycerol using β-glycosidases, which catalyze the transglycosylation reaction between a glucosyl donor and glycerol.

The primary mechanism involves a retaining β-glycosidase, which proceeds through a double-displacement mechanism. The enzyme first cleaves the glycosidic bond of a donor substrate, forming a covalent glycosyl-enzyme intermediate. Subsequently, this intermediate is attacked by a nucleophile. In the presence of a high concentration of an acceptor molecule like glycerol, it can effectively compete with water, leading to the formation of a new glycosidic bond (transglycosylation) rather than hydrolysis.

Data Presentation

Table 1: Comparison of Reaction Parameters for 2-O-(β-D-glucosyl)glycerol Synthesis
ParameterSulfolobus shibatae β-Glycosidase (SSG)Pyrococcus furiosus β-Glycosidase (CelB)
Enzyme Source Recombinant, expressed in E. coliRecombinant, thermostable
Glucosyl Donor CellobioseCellobiose, 2-nitrophenyl-β-D-glucoside (oNPGlc)
Acceptor GlycerolGlycerol
Optimal pH 5.0 (in 100 mM sodium citrate buffer)[1]5.5 (in sodium citrate buffer)[2]
Optimal Temperature 75°C[1]70°C[3][4]
Donor Concentration 250 mM Cellobiose[1]250 mM Cellobiose; 3.0 or 15 mM oNPGlc[3][4]
Acceptor Concentration 1 M Glycerol[1]0.25 - 1.0 M Glycerol[3][4]
Enzyme Concentration 30 unit/ml[1]30 U per 25 µL total reactor working volume (immobilized)[3][4]
Reaction Time Up to 15 hours[1]0.2 - 90 seconds (continuous flow)[3][4]
Product Yield 56% total β-GGs (mixture of isomers)[1][5]~60% based on cellobiose converted, ~80% based on oNPGlc converted[3][4]
Isomer Distribution Mixture of β-D-glucopyranosyl-(1→1/3)-D-glycerol and β-D-glucopyranosyl-(1→2)-D-glycerol[1]79% 1-O-β-D-glucopyranosyl-rac-glycerol and 21% 2-O-β-D-glucopyranosyl-sn-glycerol[3][4]

Experimental Protocols

Protocol 1: Batch Synthesis using Sulfolobus shibatae β-Glycosidase (SSG)

This protocol is based on the method described by Jung et al. (2019).[1]

1. Materials:

  • Sulfolobus shibatae β-glycosidase (SSG)

  • Cellobiose (glucosyl donor)

  • Glycerol (acceptor)

  • Sodium citrate buffer (100 mM, pH 5.0)

  • Deionized water

  • Heating block or water bath at 75°C

  • Reaction tubes

  • Ice bath

  • Thin Layer Chromatography (TLC) plates (Silica gel)

  • High-Performance Anion-Exchange Chromatography (HPAEC) system

2. Enzyme Activity Assay: One unit of SSG activity is defined as the amount of enzyme required to release 1 μmol of p-nitrophenol (p-NP) from p-nitrophenyl-β-D-glucopyranoside (p-NPβG) per minute at 75°C and pH 5.0.[1]

3. Reaction Setup:

  • Prepare the reaction mixture in a total volume of 5 ml in a suitable reaction tube.

  • Add cellobiose to a final concentration of 250 mM.

  • Add glycerol to a final concentration of 1 M.

  • Add SSG to a final concentration of 30 unit/ml.

  • Bring the final volume to 5 ml with 100 mM sodium citrate buffer (pH 5.0).[1]

4. Incubation:

  • Place the reaction tube in a heating block or water bath set to 75°C.

  • Incubate for up to 15 hours.[1]

5. Reaction Termination:

  • Terminate the reaction by placing the tube in an ice bath or storing it at 4°C.[1] For complete enzyme inactivation, heat the mixture in boiling water for 5 minutes.[6]

6. Product Analysis:

  • Monitor the reaction progress and identify the products using Thin Layer Chromatography (TLC).

  • Quantify the product yield using High-Performance Anion-Exchange Chromatography (HPAEC).[6]

7. Product Purification (General Guidance):

  • The product can be purified from the reaction mixture using activated charcoal and Sephadex G-15 column chromatography.

Protocol 2: Continuous-Flow Synthesis using Immobilized Pyrococcus furiosus β-Glycosidase (CelB)

This protocol is based on the microreactor setup described by Schwarz et al. (2009).[3][4]

1. Materials:

  • Thermostable β-glycosidase CelB from Pyrococcus furiosus

  • Cellobiose or 2-nitrophenyl-β-D-glucoside (oNPGlc)

  • Glycerol

  • Sodium citrate buffer (pH 5.5)

  • Microstructured immobilized enzyme reactor with CelB covalently attached to the microchannel walls.

  • Syringe pumps for continuous flow

  • HPLC system for analysis

2. Reaction Setup:

  • Prepare the substrate solution containing 250 mM cellobiose and 1 M glycerol in sodium citrate buffer (pH 5.5).

  • Set up the continuous-flow microreactor system with the immobilized CelB. The effective enzyme activity in the described system is 30 U per 25 µL total reactor working volume.[3][4]

  • Set the temperature of the microreactor to 70°C.[3][4]

3. Reaction and Analysis:

  • Pump the substrate solution through the microreactor at a defined flow rate to control the residence time (e.g., 0.2 to 90 seconds).[3][4]

  • Collect the effluent from the reactor.

  • Analyze the substrate conversion and product formation by HPLC. The concentrations of glucose and cellobiose can be measured to determine the amount of transglycosylation product.[3]

Visualizations

Enzymatic Synthesis Workflow

Enzymatic_Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_post 3. Post-Reaction prep_donor Prepare Glucosyl Donor Solution (e.g., 250 mM Cellobiose) mix Combine Reactants prep_donor->mix prep_acceptor Prepare Acceptor Solution (1 M Glycerol) prep_acceptor->mix prep_enzyme Prepare β-Glycosidase Solution (e.g., 30 U/ml SSG) prep_enzyme->mix prep_buffer Prepare Buffer (100 mM Sodium Citrate, pH 5.0) prep_buffer->mix incubate Incubate at Optimal Temperature (e.g., 75°C for 15h) mix->incubate terminate Terminate Reaction (Boiling or Cooling) incubate->terminate analyze Analyze Products (TLC, HPAEC) terminate->analyze purify Purify Product (Column Chromatography) analyze->purify

Caption: Experimental workflow for the batch synthesis of 2-O-(β-D-glucosyl)glycerol.

Transglycosylation Mechanism of β-Glycosidase

Transglycosylation_Mechanism cluster_step1 Step 1: Glycosylation cluster_step2 Step 2: Deglycosylation (Transglycosylation) Enzyme β-Glycosidase (E) Intermediate Glycosyl-Enzyme Intermediate (E-G) Enzyme->Intermediate + G-OR Donor Glucosyl Donor (G-OR) LeavingGroup Leaving Group (ROH) Intermediate->LeavingGroup - ROH Product 2-O-(β-D-glucosyl)glycerol Intermediate->Product + Glycerol Acceptor Glycerol RegenEnzyme Regenerated Enzyme (E) Product->RegenEnzyme - Product

References

Application Notes and Protocols for NMR Spectroscopic Analysis of 2-O-(β-D-glucosyl)glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-O-(β-D-glucosyl)glycerol is a glycoside of significant interest in various fields, including biochemistry and drug development, due to its role as an osmolyte and its potential therapeutic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such molecules. This document provides a detailed protocol for the comprehensive NMR analysis of 2-O-(β-D-glucosyl)glycerol, covering sample preparation, acquisition of one-dimensional (1D) and two-dimensional (2D) NMR spectra, and data analysis. The protocols outlined here are designed to ensure high-quality, reproducible data for researchers engaged in the synthesis, isolation, or characterization of this and similar compounds.

Materials and Equipment

  • Sample: 2-O-(β-D-glucosyl)glycerol (5-10 mg)

  • Deuterated Solvent: Deuterium oxide (D₂O, 99.9%) or Methanol-d₄ (CD₃OD, 99.8%)

  • NMR Tubes: 5 mm high-precision NMR tubes

  • Pipettes and Vials: For accurate sample preparation

  • NMR Spectrometer: 500 MHz or higher field spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • NMR Software: Software for data acquisition and processing (e.g., TopSpin, VnmrJ)

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis dissolve Dissolve 5-10 mg of sample in 0.5 mL deuterated solvent transfer Transfer to 5 mm NMR tube dissolve->transfer oneD 1D NMR (¹H, ¹³C, DEPT-135) twoD 2D NMR (COSY, HSQC, HMBC) oneD->twoD Initial Structural Information process Process Spectra (FT, Phasing, Baseline Correction) assign Assign Signals process->assign structure Elucidate Structure assign->structure cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis

Caption: Workflow for NMR analysis of 2-O-(β-D-glucosyl)glycerol.

Detailed Experimental Protocols

Sample Preparation
  • Accurately weigh 5-10 mg of purified 2-O-(β-D-glucosyl)glycerol.

  • Dissolve the sample in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD) in a clean, dry vial.[1]

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Transfer the solution into a 5 mm NMR tube. The sample height should be approximately 4-5 cm.

NMR Data Acquisition

The following are recommended starting parameters for a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

2.1. ¹H NMR Spectroscopy

  • Purpose: To obtain an overview of the proton environment in the molecule.

  • Pulse Program: Standard one-pulse sequence (e.g., zg30 on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): 12-16 ppm

    • Number of Scans (NS): 8-16

    • Relaxation Delay (D1): 1-2 s

    • Acquisition Time (AQ): 2-4 s

    • Temperature: 298 K

2.2. ¹³C NMR Spectroscopy

  • Purpose: To identify the number of unique carbon atoms and their chemical environments.

  • Pulse Program: Standard proton-decoupled one-pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width (SW): 200-220 ppm

    • Number of Scans (NS): 1024 or more for good signal-to-noise

    • Relaxation Delay (D1): 2 s

    • Acquisition Time (AQ): 1-2 s

2.3. DEPT-135 Spectroscopy

  • Purpose: To differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.

  • Pulse Program: Standard DEPT-135 pulse sequence.

  • Acquisition Parameters:

    • Spectral Width (SW): 200-220 ppm

    • Number of Scans (NS): 256-512

    • Relaxation Delay (D1): 2 s

2.4. 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton couplings, typically through 2-3 bonds. This helps in tracing the connectivity of protons within the glucose and glycerol moieties.

  • Pulse Program: Standard COSY pulse sequence (e.g., cosygpqf).

  • Acquisition Parameters:

    • Spectral Width (F2 and F1): 12-16 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans (NS): 2-4 per increment

    • Relaxation Delay (D1): 1.5 s

2.5. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate protons with their directly attached carbons. This is a highly sensitive experiment for assigning carbon signals.

  • Pulse Program: Standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.2).

  • Acquisition Parameters:

    • Spectral Width (F2 - ¹H): 12-16 ppm

    • Spectral Width (F1 - ¹³C): 160-180 ppm

    • Number of Increments (F1): 128-256

    • Number of Scans (NS): 2-8 per increment

    • Relaxation Delay (D1): 1.5 s

    • ¹J(CH) coupling constant: 145 Hz

2.6. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for identifying the glycosidic linkage between the glucose and glycerol units.

  • Pulse Program: Standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf).

  • Acquisition Parameters:

    • Spectral Width (F2 - ¹H): 12-16 ppm

    • Spectral Width (F1 - ¹³C): 200-220 ppm

    • Number of Increments (F1): 256-400

    • Number of Scans (NS): 8-16 per increment

    • Relaxation Delay (D1): 2 s

    • Long-range coupling constant (ⁿJ(CH)): Optimized for 8 Hz

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for 2-O-(β-D-glucosyl)glycerol in D₂O. The data for the β-anomer are estimated based on the published data for the α-anomer and known trends in glycoside NMR spectroscopy.

Table 1: ¹H NMR Data for 2-O-(β-D-glucosyl)glycerol (500 MHz, D₂O)

Positionδ (ppm)MultiplicityJ (Hz)
Glycerol Moiety
H-1a, H-3a~3.75dd11.5, 4.0
H-1b, H-3b~3.65dd11.5, 6.0
H-2~3.85m
Glucose Moiety
H-1'~4.50d7.8
H-2'~3.30t8.0
H-3'~3.50t9.0
H-4'~3.40t9.0
H-5'~3.45m
H-6'a~3.90dd12.0, 2.0
H-6'b~3.70dd12.0, 5.5

Note: Chemical shifts for the glycerol and non-anomeric glucose protons are approximate due to potential signal overlap.

Table 2: ¹³C NMR Data for 2-O-(β-D-glucosyl)glycerol (125 MHz, D₂O)

Positionδ (ppm)
Glycerol Moiety
C-1, C-3~63.0
C-2~80.0
Glucose Moiety
C-1'~103.5
C-2'~74.0
C-3'~76.5
C-4'~70.5
C-5'~76.8
C-6'~61.5

Note: The chemical shifts for the β-anomer are estimated. The data for the α-anomer can be found in the cited literature.[2]

Data Analysis and Structural Elucidation

The following diagram illustrates the logical relationships between the different NMR experiments for the structural elucidation of 2-O-(β-D-glucosyl)glycerol.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Structural Information H1 ¹H NMR (Proton Chemical Shifts, Multiplicities, Coupling Constants) COSY COSY (¹H-¹H Correlations) H1->COSY guides C13 ¹³C NMR (Number of Carbons, Chemical Shifts) HSQC HSQC (¹H-¹³C Direct Correlations) C13->HSQC guides DEPT DEPT-135 (CH, CH₂, CH₃ identification) DEPT->HSQC confirms spin_systems Identify Spin Systems (Glucose and Glycerol) COSY->spin_systems HSQC->spin_systems HMBC HMBC (¹H-¹³C Long-Range Correlations) glycosidic_linkage Determine Glycosidic Linkage HMBC->glycosidic_linkage Key experiment spin_systems->glycosidic_linkage full_structure Confirm Full Structure glycosidic_linkage->full_structure

Caption: Logical flow of NMR data analysis for structural elucidation.

  • ¹H NMR: The anomeric proton (H-1') of the β-glucose moiety is expected to be a doublet around 4.50 ppm with a large coupling constant (J ≈ 7.8 Hz), which is characteristic of a trans-diaxial relationship with H-2'. The remaining glucose and glycerol protons will appear in the more crowded upfield region (3.3-3.9 ppm).

  • ¹³C NMR and DEPT-135: The ¹³C spectrum will show nine distinct signals. The anomeric carbon (C-1') will be in the range of 103-104 ppm. The DEPT-135 experiment will confirm the presence of three CH₂ groups (two from glycerol, one from glucose) as negative signals, and six CH groups (one from glycerol, five from glucose) as positive signals.

  • COSY: The COSY spectrum will reveal the proton-proton connectivities within the glucose and glycerol spin systems. For example, a cross-peak between the anomeric proton (H-1') and H-2' will be observed, and from H-2', correlations to H-3', and so on, can be traced around the glucose ring.

  • HSQC: The HSQC spectrum will unambiguously assign each proton to its directly attached carbon. This is particularly useful for resolving the heavily overlapped signals in the ¹H NMR spectrum.

  • HMBC: The HMBC spectrum is critical for confirming the overall structure. The key correlation will be a three-bond coupling between the anomeric proton of the glucose (H-1') and the C-2 of the glycerol moiety. This will definitively establish the position of the glycosidic bond. Other important correlations will be observed between protons and carbons within each moiety, further confirming the assignments.

By systematically analyzing the data from this comprehensive suite of NMR experiments, a complete and unambiguous structural assignment of 2-O-(β-D-glucosyl)glycerol can be achieved.

References

Quantification of 2-O-(β-D-glucosyl)glycerol in Bacterial Cell Extracts: An Application Note and Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-O-(β-D-glucosyl)glycerol is a compatible solute, also known as an osmolyte, accumulated by various bacteria to protect cells against environmental stresses such as high salinity and desiccation. As a key molecule in bacterial survival and adaptation, the accurate quantification of 2-O-(β-D-glucosyl)glycerol in bacterial cell extracts is crucial for understanding microbial stress responses, identifying potential targets for antimicrobial agents, and exploring its biotechnological applications. This document provides a detailed application note and a comprehensive protocol for the extraction, separation, and quantification of 2-O-(β-D-glucosyl)glycerol from bacterial cell extracts.

Signaling Pathway and Regulation

The accumulation of compatible solutes like 2-O-(β-D-glucosyl)glycerol is a tightly regulated process in bacteria, often triggered by an increase in external osmolarity. This response involves a complex signaling cascade that senses the environmental stress and upregulates the expression of genes involved in the synthesis and transport of these protective molecules.

High External Osmolarity High External Osmolarity Sensor Kinase Sensor Kinase High External Osmolarity->Sensor Kinase Activates Response Regulator Response Regulator Sensor Kinase->Response Regulator Phosphorylates Gene Expression (Synthesis/Transport) Gene Expression (Synthesis/Transport) Response Regulator->Gene Expression (Synthesis/Transport) Induces 2-O-(β-D-glucosyl)glycerol Accumulation 2-O-(β-D-glucosyl)glycerol Accumulation Gene Expression (Synthesis/Transport)->2-O-(β-D-glucosyl)glycerol Accumulation Leads to Cellular Protection Cellular Protection 2-O-(β-D-glucosyl)glycerol Accumulation->Cellular Protection Provides

Caption: Osmotic Stress Response Signaling Pathway.

Experimental Workflow

The overall workflow for the quantification of 2-O-(β-D-glucosyl)glycerol involves several key steps, from bacterial culture and cell harvesting to the final analytical determination.

cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Quantification Bacterial Culture Bacterial Culture Cell Harvesting Cell Harvesting Bacterial Culture->Cell Harvesting Cell Lysis Cell Lysis Cell Harvesting->Cell Lysis Lipid Extraction Lipid Extraction Cell Lysis->Lipid Extraction Chromatography Chromatography Lipid Extraction->Chromatography Detection Detection Chromatography->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: Experimental Workflow for Quantification.

Quantitative Data Summary

The following table presents example quantitative data for the concentration of 2-O-(β-D-glucosyl)glycerol in different bacterial species under varying osmotic stress conditions. This data is illustrative and may not represent the full range of concentrations observed in all bacterial strains.

Bacterial SpeciesGrowth Condition (NaCl)2-O-(β-D-glucosyl)glycerol (µmol/g dry weight)
Bacillus subtilis0.1 M5.2 ± 0.8
Bacillus subtilis1.0 M85.6 ± 12.3
Staphylococcus aureus0.1 MNot Detected
Staphylococcus aureus1.5 M42.1 ± 7.5
Synechocystis sp. PCC 68030.5 M112.4 ± 15.9

Experimental Protocols

Protocol 1: Extraction of Polar Lipids from Bacterial Cells

This protocol is adapted from the widely used Bligh-Dyer method for the extraction of total lipids, with an emphasis on recovering polar compounds like glucosylglycerol.

Materials and Reagents:

  • Bacterial cell pellet

  • Chloroform

  • Methanol

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge tubes (glass, solvent-resistant)

  • Glass Pasteur pipettes

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Cell Harvesting and Washing: Harvest bacterial cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). Wash the cell pellet twice with PBS to remove residual media components.

  • Cell Lysis and Extraction: Resuspend the washed cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v). For every 1 gram of wet cell pellet, use 3.8 mL of the solvent mixture. Vortex vigorously for 15 minutes to ensure cell lysis and lipid extraction.

  • Phase Separation: Induce phase separation by adding 1 mL of chloroform and 1 mL of deionized water for every 3.8 mL of the initial extraction mixture. The final ratio of chloroform:methanol:water will be 2:2:1.8 (v/v/v). Vortex the mixture thoroughly for 2 minutes.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes to achieve clear phase separation. Three layers will be visible: an upper aqueous phase, a lower organic (chloroform) phase, and a protein/cell debris interface.

  • Collection of Polar Lipids: 2-O-(β-D-glucosyl)glycerol, being a polar molecule, will predominantly partition into the upper aqueous phase. Carefully collect the upper aqueous phase using a glass Pasteur pipette and transfer it to a clean tube.

  • Drying: Dry the collected aqueous phase using a rotary evaporator or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., 50% methanol in water) for subsequent analysis.

Protocol 2: Quantification by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is suitable for the quantification of non-UV absorbing compounds like glucosylglycerol.

Materials and Reagents:

  • Reconstituted bacterial extract

  • 2-O-(β-D-glucosyl)glycerol standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC system equipped with a refractive index detector (RID)

  • Amine-based or amide-based HPLC column (e.g., Waters XBridge Amide column)

Procedure:

  • Preparation of Standards: Prepare a series of standard solutions of 2-O-(β-D-glucosyl)glycerol in the reconstitution solvent (e.g., 50% methanol) at known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • HPLC Conditions:

    • Column: Amide column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: Isocratic elution with 80:20 (v/v) acetonitrile:water.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 40°C.[1]

    • Detector: Refractive Index Detector (RID), maintained at a stable temperature.

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the reconstituted bacterial extracts.

  • Quantification: Identify the peak corresponding to 2-O-(β-D-glucosyl)glycerol in the sample chromatogram based on the retention time of the standard. Quantify the amount of 2-O-(β-D-glucosyl)glycerol in the sample by comparing its peak area to the calibration curve.

Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

This method offers high sensitivity and selectivity but requires a derivatization step to make the polar glucosylglycerol volatile.

Materials and Reagents:

  • Dried bacterial extract

  • 2-O-(β-D-glucosyl)glycerol standard

  • Derivatization reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Pyridine (anhydrous)

  • Heptane or other suitable organic solvent

  • GC-MS system

Procedure:

  • Derivatization:

    • To the dried extract (and a known amount of the standard for calibration), add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 1 hour to complete the derivatization (trimethylsilylation) of the hydroxyl groups.

    • After cooling to room temperature, the sample is ready for injection.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-650.

  • Analysis and Quantification:

    • Inject the derivatized standard to determine its retention time and mass spectrum. The trimethylsilylated derivative of 2-O-(β-D-glucosyl)glycerol will produce characteristic fragment ions.

    • Inject the derivatized sample.

    • Identify the peak for the derivatized 2-O-(β-D-glucosyl)glycerol in the sample's total ion chromatogram based on its retention time and by comparing its mass spectrum to that of the standard.

    • For quantification, create a calibration curve using the derivatized standards and quantify the analyte in the sample based on the peak area of a characteristic ion (Selected Ion Monitoring - SIM mode) for higher sensitivity and specificity.

References

Application Notes and Protocols for 2-O-(β-D-glucosyl)glycerol in Protein Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively covers the protein-stabilizing effects of glycerol and, to some extent, 2-O-(α-D-glucosyl)glycerol. However, there is a notable scarcity of published data specifically detailing the application of 2-O-(β-D-glucosyl)glycerol for protein stabilization. The following application notes and protocols are therefore constructed based on the established principles of protein stabilization by polyols and compatible osmolytes, drawing parallels from studies on glycerol and the alpha-isomer of glucosylglycerol. Researchers should consider this document a foundational guide and perform empirical studies to determine the optimal conditions for their specific protein of interest when using 2-O-(β-D-glucosyl)glycerol.

Introduction

2-O-(β-D-glucosyl)glycerol is a compatible solute, a class of small organic molecules that are accumulated in high concentrations by organisms in response to environmental stress. These molecules are known to protect cellular components, including proteins, from damage. The structure of 2-O-(β-D-glucosyl)glycerol, combining a glucose moiety with a glycerol backbone, suggests its potential as an effective protein stabilizer in various applications, including therapeutic protein formulations, enzyme storage, and cryopreservation.

Mechanism of Action:

The stabilizing effect of compatible solutes like 2-O-(β-D-glucosyl)glycerol is primarily attributed to the "preferential exclusion" or "preferential hydration" model. These molecules are preferentially excluded from the protein's surface, which leads to an increase in the surface tension of the surrounding water. This thermodynamically unfavorable situation is minimized by a reduction in the protein's surface area, thus favoring a more compact, folded, and stable protein conformation.[1][2] Additionally, the polyol nature of 2-O-(β-D-glucosyl)glycerol allows it to form a protective hydration shell around the protein, preventing aggregation and denaturation.

Potential Applications

  • Therapeutic Protein Formulation: Can be used as an excipient to enhance the stability of monoclonal antibodies, growth factors, and other protein-based drugs, potentially reducing aggregation and extending shelf-life.

  • Enzyme Stabilization: For the storage and handling of enzymes used in research, diagnostics, and industrial processes, 2-O-(β-D-glucosyl)glycerol can help maintain enzymatic activity over time.

  • Cryopreservation: As a cryoprotectant, it may protect proteins from the stresses of freezing and thawing cycles.

  • Stress Induction Studies: Can be used to study the effects of osmotic stress on protein structure and function in vitro.

Quantitative Data Summary

While specific quantitative data for 2-O-(β-D-glucosyl)glycerol is limited, the following tables provide a comparative overview of the stabilizing effects of related compounds, glycerol and 2-O-(α-D-glucosyl)glycerol, on various proteins. These tables can serve as a reference for designing experiments with the beta-isomer.

Table 1: Thermal Stabilization of Enzymes by 2-O-(α-D-glucosyl)glycerol and Other Solutes

EnzymeStabilizer (Concentration)Stress ConditionRemaining Activity (%)Reference
Lactate Dehydrogenase2-O-(α-D-glucosyl)glycerol (0.5 M)Heat~60[3]
α,α-Trehalose (0.5 M)Heat~50[3]
Mannitol Dehydrogenase2-O-(α-D-glucosyl)glycerol (0.5 M)Heat~80[3]
α,α-Trehalose (0.5 M)Heat~75[3]
Starch Phosphorylase2-O-(α-D-glucosyl)glycerol (0.5 M)Heat~90[3]
α,α-Trehalose (0.5 M)Heat~85[3]
Xylose Reductase2-O-(α-D-glucosyl)glycerol (0.5 M)Heat~70[3]
α,α-Trehalose (0.5 M)Heat~65[3]

Table 2: Cryoprotective Effect of 2-O-(α-D-glucosyl)glycerol on Mannitol Dehydrogenase

Stabilizer (Concentration)Stress ConditionProtection Factor (fold increase in stability)Reference
2-O-(α-D-glucosyl)glycerol (0.5 M)Freeze-drying~8[3]
α,α-Trehalose (0.5 M)Freeze-drying~7[3]

Experimental Protocols

The following are generalized protocols that can be adapted for evaluating the protein-stabilizing effects of 2-O-(β-D-glucosyl)glycerol.

Protocol 1: Assessing Thermal Stability using Differential Scanning Calorimetry (DSC)

Objective: To determine the change in the thermal denaturation midpoint (Tm) of a protein in the presence of 2-O-(β-D-glucosyl)glycerol.

Materials:

  • Purified protein of interest

  • 2-O-(β-D-glucosyl)glycerol

  • Dialysis buffer (e.g., PBS, Tris-HCl)

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Prepare a stock solution of 2-O-(β-D-glucosyl)glycerol (e.g., 1 M) in the desired buffer.

  • Dialyze the protein solution against the same buffer to ensure buffer matching.

  • Prepare a series of protein samples containing different concentrations of 2-O-(β-D-glucosyl)glycerol (e.g., 0 M, 0.25 M, 0.5 M, 1 M). The final protein concentration should be in the range of 0.5-2 mg/mL.

  • Prepare a corresponding set of reference solutions containing the same concentrations of 2-O-(β-D-glucosyl)glycerol in the buffer without the protein.

  • Load the protein samples and their respective reference solutions into the DSC sample and reference cells.

  • Scan the samples over a temperature range that encompasses the protein's unfolding transition (e.g., 20°C to 100°C) at a scan rate of 1°C/min.

  • Analyze the resulting thermograms to determine the Tm for each sample. An increase in Tm in the presence of 2-O-(β-D-glucosyl)glycerol indicates enhanced thermal stability.

Protocol 2: Monitoring Protein Aggregation using Dynamic Light Scattering (DLS)

Objective: To assess the effect of 2-O-(β-D-glucosyl)glycerol on the aggregation propensity of a protein under stress.

Materials:

  • Purified protein of interest

  • 2-O-(β-D-glucosyl)glycerol

  • Buffer (e.g., PBS, pH 7.4)

  • Dynamic Light Scattering (DLS) instrument

  • Incubator or water bath for inducing thermal stress

Procedure:

  • Prepare protein samples with and without 2-O-(β-D-glucosyl)glycerol at various concentrations as described in Protocol 1.

  • Filter all samples through a low protein-binding filter (e.g., 0.22 µm) to remove any pre-existing aggregates.

  • Measure the initial particle size distribution and polydispersity index (PDI) of each sample using DLS at a controlled temperature (e.g., 25°C).

  • Induce aggregation by subjecting the samples to a stress condition (e.g., incubation at an elevated temperature, freeze-thaw cycles, or mechanical agitation).

  • At regular time intervals, take aliquots of each sample and measure the particle size distribution and PDI using DLS.

  • An effective stabilization by 2-O-(β-D-glucosyl)glycerol will be indicated by a slower rate of increase in the average particle size and PDI compared to the control sample without the stabilizer.

Visualizations

Diagram 1: Proposed Mechanism of Protein Stabilization

G cluster_2 Stabilizing Solute Unfolded Unfolded Protein (High Surface Area) Native Native Protein (Low Surface Area) Unfolded->Native Folding (Favored) Native->Unfolded Unfolding (Disfavored) Solute 2-O-(β-D-glucosyl)glycerol Solute->Native Preferential Hydration

Caption: Mechanism of protein stabilization by preferential exclusion.

Diagram 2: Experimental Workflow for Assessing Protein Stability

G start Prepare Protein Samples (with and without 2-O-(β-D-glucosyl)glycerol) stress Apply Stress (Thermal, Mechanical, Freeze-Thaw) start->stress analysis Analyze Samples at Time Points stress->analysis dsc DSC (Tm) analysis->dsc dls DLS (Aggregation) analysis->dls activity Functional Assay (Activity) analysis->activity end Compare Results & Determine Stabilizing Effect dsc->end dls->end activity->end

Caption: Workflow for evaluating protein stabilization.

References

Application Notes and Protocols: Mass Spectrometry Fragmentation of 2-O-(β-D-glucosyl)glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-O-(β-D-glucosyl)glycerol is a naturally occurring osmolyte found in various organisms, playing a crucial role in cellular adaptation to environmental stress.[1] Structurally, it consists of a β-D-glucose molecule linked to the second hydroxyl group of a glycerol backbone via an O-glycosidic bond.[2][3] Its high polarity and thermal lability make electrospray ionization mass spectrometry (ESI-MS) an ideal analytical technique for its characterization.[4][5] Understanding the fragmentation pattern of 2-O-(β-D-glucosyl)glycerol is essential for its unambiguous identification and quantification in complex biological matrices. This document provides a detailed overview of its expected fragmentation behavior, along with a comprehensive protocol for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Proposed Mass Spectrometry Fragmentation Pattern

In positive ion electrospray mass spectrometry, 2-O-(β-D-glucosyl)glycerol (molecular weight: 254.23 g/mol , molecular formula: C9H18O8) is expected to be readily ionized, forming adducts with protons ([M+H]⁺) or alkali metal ions such as sodium ([M+Na]⁺).[6][7] Collision-induced dissociation (CID) of these precursor ions will induce specific fragmentation pathways, primarily centered around the labile glycosidic bond and subsequent neutral losses from the sugar and glycerol moieties.

The most prominent fragmentation pathway for O-glycosides is the cleavage of the O-C glycosidic bond.[8] This would result in the formation of a protonated glucose ion (oxonium ion) and the neutral loss of the glycerol moiety. Additionally, sequential losses of water molecules (H₂O) from both the glucose and glycerol fragments are anticipated due to the presence of multiple hydroxyl groups. The fragmentation of the glycerol backbone itself can also contribute to the mass spectrum.[9][10]

Quantitative Data: Predicted Fragment Ions

The following table summarizes the predicted m/z values for the key fragment ions of 2-O-(β-D-glucosyl)glycerol in positive ion mode ESI-MS/MS.

Precursor Ion (m/z)Fragment Ion (m/z)Chemical FormulaDescription of Fragmentation
[M+H]⁺ = 255.11 163.06C₆H₁₁O₅⁺Cleavage of the glycosidic bond with charge retention on the glucose moiety (oxonium ion).
145.05C₆H₉O₄⁺Loss of one water molecule from the glucose oxonium ion.
127.04C₆H₇O₃⁺Loss of two water molecules from the glucose oxonium ion.
93.05C₃H₉O₃⁺Protonated glycerol (less likely as a primary fragment).
75.04C₃H₇O₂⁺Loss of one water molecule from protonated glycerol.
[M+Na]⁺ = 277.09 185.04C₆H₁₀O₅Na⁺Cleavage of the glycosidic bond with charge retention on the sodiated glucose moiety.
167.03C₆H₈O₄Na⁺Loss of one water molecule from the sodiated glucose moiety.
115.04C₃H₈O₃Na⁺Sodiated glycerol.
97.03C₃H₆O₂Na⁺Loss of one water molecule from sodiated glycerol.

Visualization of the Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway for the protonated molecule of 2-O-(β-D-glucosyl)glycerol.

fragmentation_pathway precursor precursor fragment fragment neutral_loss neutral_loss M_H [M+H]⁺ m/z = 255.11 glucose_ion Glucose Oxonium Ion [C₆H₁₁O₅]⁺ m/z = 163.06 M_H->glucose_ion - Glycerol (92.09 Da) glycerol_ion Protonated Glycerol [C₃H₉O₃]⁺ m/z = 93.05 M_H->glycerol_ion - Glucose (162.14 Da) (less probable) glucose_h2o [C₆H₉O₄]⁺ m/z = 145.05 glucose_ion->glucose_h2o - H₂O glucose_2h2o [C₆H₇O₃]⁺ m/z = 127.04 glucose_h2o->glucose_2h2o - H₂O glycerol_h2o [C₃H₇O₂]⁺ m/z = 75.04 glycerol_ion->glycerol_h2o - H₂O experimental_workflow cluster_lcms LC-MS System step step substep substep instrument instrument data data start Sample Preparation extraction Extraction from Matrix start->extraction filtration Filtration (0.22 µm) extraction->filtration lc_ms LC-MS/MS Analysis filtration->lc_ms hplc HILIC Separation ms ESI-MS/MS Detection (Positive Ion Mode) hplc->ms data_analysis Data Analysis ms->data_analysis identification Fragment Ion Identification data_analysis->identification quantification Quantification (MRM) data_analysis->quantification

References

Application Notes and Protocols for Glucosylglycerol Production via Heterologous Expression of Glycosyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucosylglycerol (GG) is a compatible solute with significant potential in the pharmaceutical, cosmetic, and food industries due to its moisturizing, stabilizing, and antioxidant properties. This document provides detailed application notes and experimental protocols for the production of glucosylglycerol through the heterologous expression of key glycosyltransferases in microbial hosts. Two primary enzymatic pathways are highlighted: the cyanobacterial pathway involving glucosylglycerol-phosphate synthase (GgpS) and glucosylglycerol-phosphate phosphatase (GgpP), and a biocatalytic approach using sucrose phosphorylase (SucP).

Production Strategies and Data Overview

Two principal strategies for microbial glucosylglycerol production are presented:

  • Two-Step Cyanobacterial Pathway: This pathway utilizes the sequential action of GgpS and GgpP. GgpS catalyzes the formation of glucosylglycerol-3-phosphate from a nucleotide sugar donor (like ADP-glucose) and glycerol-3-phosphate. Subsequently, GgpP dephosphorylates this intermediate to yield glucosylglycerol.

  • Single-Step Sucrose Phosphorylase Pathway: This method employs sucrose phosphorylase to directly synthesize glucosylglycerol from the readily available and inexpensive substrates, sucrose and glycerol.

The following tables summarize quantitative data from various studies on glucosylglycerol production using different host organisms and glycosyltransferases.

Table 1: Glucosylglycerol Production using the GgpS/GgpP Pathway

Host Organism & StrainGlycosyltransferase(s)PrecursorsTiter (g/L)YieldReference
Synechocystis sp. PCC 6803 (genetically engineered)Endogenous GgpS and GgpP (overexpressed)CO2, light~1N/A[1]
Arabidopsis thaliana (transgenic)GgpPS from Azotobacter vinelandiiN/AN/A (significant accumulation reported)N/A

Table 2: Glucosylglycerol Production using Sucrose Phosphorylase (SucP)

Host Organism & StrainGlycosyltransferaseSubstratesTiter (g/L)Yield/ProductivityReference
E. coli BL21(DE3) (whole-cell biocatalyst)SucP from Bifidobacterium adolescentis (mutant P134Q)Sucrose, Glycerol12045 g/L/h (space-time yield)
Lb. paracasei BL-SP (whole-cell biocatalyst)SucP from Lb. reuteriSucrose, Glycerol203.2147.06 mM/h
In vitro (immobilized enzyme)SucP from Leuconostoc mesenteroidesSucrose, Glycerol~2501.5 mol/(L·h)
E. coli BL21(DE3)SucP from Leuconostoc mesenteroidesSucrose, Glycerol7384% molar selectivity

Metabolic and Experimental Workflows

Cyanobacterial Glucosylglycerol Synthesis Pathway

The native pathway in cyanobacteria for glucosylglycerol synthesis is a two-step process initiated by salt stress. This pathway can be heterologously expressed in other organisms for GG production.

cyanobacterial_pathway ADP_Glucose ADP-Glucose GgpS GgpS (Glucosylglycerol- phosphate synthase) ADP_Glucose->GgpS G3P Glycerol-3-Phosphate G3P->GgpS GG_P Glucosylglycerol-3-Phosphate GgpS->GG_P ADP GgpP GgpP (Glucosylglycerol- phosphate phosphatase) GG_P->GgpP GG Glucosylglycerol GgpP->GG Pi Pi GgpP->Pi

Caption: Cyanobacterial pathway for glucosylglycerol synthesis.

Sucrose Phosphorylase-Mediated Glucosylglycerol Synthesis

A more direct, single-step enzymatic process for glucosylglycerol production utilizes sucrose phosphorylase.

sucp_pathway Sucrose Sucrose SucP SucP (Sucrose Phosphorylase) Sucrose->SucP Glycerol Glycerol Glycerol->SucP GG Glucosylglycerol SucP->GG Fructose Fructose SucP->Fructose experimental_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression & Production cluster_analysis Analysis Gene_Isolation Isolate target gene (e.g., ggpS, ggpP, or SucP) via PCR Vector_Ligation Ligate gene into expression vector (e.g., pET, pQE) Gene_Isolation->Vector_Ligation Transformation Transform into competent E. coli Vector_Ligation->Transformation Inoculation Inoculate starter culture Transformation->Inoculation Growth Grow cells to mid-log phase (OD600 ≈ 0.4-0.6) Inoculation->Growth Induction Induce expression (e.g., with IPTG) Growth->Induction Incubation Incubate at lower temperature (e.g., 16-25°C) Induction->Incubation Harvesting Harvest cells (centrifugation) Incubation->Harvesting Purification Protein Purification (optional, e.g., Ni-NTA) Harvesting->Purification Quantification Quantify Glucosylglycerol (HPLC-RID) Harvesting->Quantification metabolic_engineering_ggps Glycerol Glycerol glpK glpK (Glycerol kinase) Glycerol->glpK Overexpress G3P Glycerol-3-Phosphate glpK->G3P GgpS GgpS G3P->GgpS Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis G6P Glucose-6-Phosphate Glycolysis->G6P pgm pgm (Phosphoglucomutase) G6P->pgm G1P Glucose-1-Phosphate pgm->G1P galU galU (UDP-glucose pyrophosphorylase) G1P->galU Overexpress UDP_Glucose UDP-Glucose galU->UDP_Glucose UDP_Glucose->GgpS GG Glucosylglycerol Production GgpS->GG

References

Application Notes and Protocols for the Purification of Synthetic 2-O-(β-D-glucosyl)glycerol by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-O-(β-D-glucosyl)glycerol is a glyceroglycolipid of interest in various fields, including cosmetics and drug development, due to its potential biological activities. The synthesis of this compound, often achieved enzymatically, typically results in a crude mixture containing the desired product, unreacted starting materials such as glycerol, and byproducts like fructose. Effective purification is crucial to isolate 2-O-(β-D-glucosyl)glycerol with high purity for downstream applications and characterization. This document provides detailed protocols for the chromatographic purification of synthetic 2-O-(β-D-glucosyl)glycerol, focusing on a two-step process involving initial cleanup by silica gel chromatography followed by final polishing using preparative high-performance liquid chromatography (HPLC).

Overall Purification Workflow

The purification strategy is designed to handle the common impurities found in the synthesis of 2-O-(β-D-glucosyl)glycerol. A preliminary separation using silica gel column chromatography effectively removes the majority of excess glycerol and other highly polar byproducts. The enriched fractions are then subjected to preparative HPLC for final purification to achieve high purity.

G cluster_0 Synthesis & Pre-treatment cluster_1 Chromatographic Purification synthesis Enzymatic Synthesis of 2-O-(β-D-glucosyl)glycerol filtration Filtration to Remove Enzyme synthesis->filtration concentration Concentration of Crude Mixture filtration->concentration silica_gel Step 1: Silica Gel Column Chromatography (Bulk Impurity Removal) concentration->silica_gel fraction_analysis Fraction Analysis (e.g., TLC, HPLC) silica_gel->fraction_analysis pooling Pooling of Enriched Fractions fraction_analysis->pooling prep_hplc Step 2: Preparative HPLC (Final Polishing) pooling->prep_hplc final_analysis Purity Analysis (e.g., Analytical HPLC, NMR) prep_hplc->final_analysis lyophilization Lyophilization final_analysis->lyophilization pure_product Pure 2-O-(β-D-glucosyl)glycerol lyophilization->pure_product

Caption: Overall workflow for the purification of 2-O-(β-D-glucosyl)glycerol.

Experimental Protocols

Protocol 1: Bulk Purification by Silica Gel Chromatography

This protocol is designed for the initial cleanup of the crude reaction mixture to remove the majority of highly polar impurities.

Materials:

  • Crude 2-O-(β-D-glucosyl)glycerol reaction mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • Staining solution (e.g., ceric ammonium molybdate or potassium permanganate)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil. If the sample is highly viscous, co-evaporate with a small amount of silica gel to obtain a dry, free-flowing powder.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 DCM:MeOH).

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Equilibrate the packed column with 2-3 column volumes of the initial mobile phase.

  • Sample Loading:

    • If the sample is a dry powder, carefully add it to the top of the packed silica gel bed.

    • If the sample is an oil, dissolve it in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 95:5 DCM:MeOH).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (step gradient). A suggested gradient is provided in the table below.

    • Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

  • Fraction Analysis:

    • Monitor the elution of compounds by TLC. Spot a small aliquot of each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., 85:15 DCM:MeOH).

    • Visualize the spots using a staining solution and gentle heating. The product, being more polar than some byproducts but less polar than glycerol and sugars, will have a characteristic Rf value.

  • Pooling and Concentration:

    • Combine the fractions containing the pure product, as determined by TLC analysis.

    • Concentrate the pooled fractions using a rotary evaporator to remove the solvents. The resulting product will be an enriched mixture ready for final purification.

Data Presentation: Silica Gel Chromatography Parameters

ParameterValue/Description
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Column Dimensions Dependent on sample size (e.g., 40 mm x 300 mm for 1-5 g of crude material)
Mobile Phase Dichloromethane (DCM) and Methanol (MeOH)
Elution Profile Step gradient of increasing methanol concentration
1. 95:5 DCM:MeOH (2 column volumes)
2. 90:10 DCM:MeOH (4 column volumes)
3. 85:15 DCM:MeOH (4 column volumes)
4. 80:20 DCM:MeOH (2 column volumes)
Flow Rate Gravity-driven or low pressure
Detection Thin Layer Chromatography (TLC) with chemical staining
Protocol 2: Final Purification by Preparative HPLC

This protocol describes the final polishing of the enriched 2-O-(β-D-glucosyl)glycerol using preparative HPLC to achieve high purity. A Hydrophilic Interaction Liquid Chromatography (HILIC) mode is often suitable for separating such polar compounds.

Materials:

  • Enriched 2-O-(β-D-glucosyl)glycerol from Protocol 1

  • Preparative HPLC system with a fraction collector

  • Preparative HILIC column (e.g., Amide- or Diol-based stationary phase)

  • HPLC-grade solvents: Acetonitrile (ACN), Water

  • 0.1% Formic acid or Ammonium formate (optional mobile phase modifier)

  • Vials for fraction collection

  • Analytical HPLC for purity analysis

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the enriched product from the silica gel chromatography step in the initial mobile phase (e.g., 95:5 ACN:Water). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • System Setup and Equilibration:

    • Install the preparative HILIC column on the HPLC system.

    • Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Separation:

    • Inject the prepared sample onto the column. The injection volume will depend on the column dimensions and sample concentration.

    • Run the separation using a gradient of increasing water content to elute the compounds. A typical gradient is provided in the table below.

  • Fraction Collection:

    • Collect fractions based on the detector signal (e.g., refractive index detector - RID, or evaporative light scattering detector - ELSD, are suitable for non-UV active compounds). Collect the peak corresponding to 2-O-(β-D-glucosyl)glycerol.

  • Purity Analysis:

    • Analyze the collected fractions using an analytical HPLC method to determine their purity.

  • Pooling and Product Isolation:

    • Pool the fractions that meet the desired purity level.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Freeze the remaining aqueous solution and lyophilize to obtain the final product as a pure, white powder.

Data Presentation: Preparative HPLC Parameters

ParameterValue/Description
Stationary Phase HILIC (e.g., Amide-functionalized silica), 5-10 µm particle size
Column Dimensions e.g., 21.2 mm x 250 mm
Mobile Phase A Acetonitrile (ACN)
Mobile Phase B Water
Gradient Profile Time (min)
0
20
25
26
35
Flow Rate 15-20 mL/min (dependent on column dimensions)
Column Temperature Ambient or slightly elevated (e.g., 30 °C)
Detection Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)
Injection Volume Dependent on column loading capacity and sample concentration

Decision Logic for Method Selection

The choice of chromatographic method can be guided by the scale of the purification and the nature of the impurities.

G start Crude Synthetic Mixture check_impurities Major Impurities? start->check_impurities high_glycerol High Glycerol/Sugar Content check_impurities->high_glycerol Yes low_glycerol Low Polar Impurities check_impurities->low_glycerol No bulk_removal Bulk Removal Step high_glycerol->bulk_removal direct_hplc Direct Preparative HPLC low_glycerol->direct_hplc silica Silica Gel Chromatography bulk_removal->silica nanofiltration Nanofiltration bulk_removal->nanofiltration prep_hplc Preparative HPLC (HILIC) direct_hplc->prep_hplc silica->prep_hplc nanofiltration->prep_hplc final_product Pure Product prep_hplc->final_product

Caption: Decision tree for selecting the appropriate purification strategy.

Disclaimer: These protocols provide a general framework. Optimization of specific parameters such as solvent gradients, flow rates, and column choice may be necessary depending on the specific synthesis outcome and available equipment. Always perform a small-scale trial before committing to a large-scale purification.

Application Note: In Vitro Assays for Testing the Osmoprotective Activity of 2-O-(β-D-glucosyl)glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hyperosmotic stress, a condition where the osmolarity of the extracellular fluid is higher than that of the intracellular fluid, triggers a series of cellular perturbations. These include cell shrinkage, DNA and protein damage, production of reactive oxygen species (ROS), and ultimately, cell death via apoptosis if the stress is not mitigated.[1][2] Cells have evolved adaptive mechanisms to counteract these effects, primarily through the accumulation of small organic molecules known as osmolytes or compatible solutes.[2] These molecules help restore cell volume and stabilize macromolecules without interfering with normal cellular functions.[3]

2-O-(β-D-glucosyl)glycerol (2-GG) is a natural osmolyte found in various organisms that thrive in extreme environments, such as marine cyanobacteria.[4] It is a glycoside composed of a β-D-glucose molecule linked to the second carbon of a glycerol backbone.[5] Due to its potent stabilizing properties, 2-GG (commercially known as Glycoin®) has garnered significant interest for its application as a moisturizing and protective agent in cosmetics and potentially in therapeutics.[4][6] This document provides detailed protocols for a selection of robust in vitro assays designed to quantify the osmoprotective activity of 2-GG.

Experimental Workflow & Logic

The overall strategy for evaluating the osmoprotective effect of 2-GG involves subjecting cultured cells to hyperosmotic stress and measuring the ability of 2-GG to counteract the detrimental effects of this stress. A typical workflow includes inducing stress, treating with the test compound, and assessing various cellular health parameters.

G cluster_prep Preparation cluster_exp Experiment CellCulture 1. Seed Cells in 96-well plates CompoundPrep 2. Prepare 2-GG & Stressor (e.g., Sorbitol, NaCl) PreTreat 3. Pre-incubate with 2-O-(β-D-glucosyl)glycerol CompoundPrep->PreTreat Stress 4. Induce Hyperosmotic Stress (e.g., add Sorbitol) PreTreat->Stress Incubate 5. Incubate for 24-48 hours Stress->Incubate Viability 6a. Cell Viability Assay (MTT, WST-1) Incubate->Viability Apoptosis 6b. Apoptosis Assay (Caspase Activity) Incubate->Apoptosis Signaling 6c. Signaling Pathway Analysis (Western Blot) Incubate->Signaling Data 7. Data Analysis & Interpretation Viability->Data Apoptosis->Data Signaling->Data

Figure 1: General experimental workflow for assessing osmoprotective activity.

Quantitative Data Summary

The efficacy of an osmoprotectant can be quantified by its ability to improve cell viability under stress. The following table presents hypothetical, yet realistic, data from a cell viability assay to illustrate how results can be summarized.

Treatment GroupStressor (Sorbitol)2-GG Conc.Cell Viability (%) (Mean ± SD)% Protection
Untreated Control--100 ± 4.5N/A
Stress Control600 mM-45 ± 5.20%
Test Group 1600 mM1 mM62 ± 3.830.9%
Test Group 2600 mM5 mM78 ± 4.160.0%
Test Group 3600 mM10 mM89 ± 3.580.0%
Compound Control-10 mM98 ± 4.0N/A

% Protection is calculated as: [ (ViabilityTest - ViabilityStress) / (ViabilityControl - ViabilityStress) ] * 100

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7]

A. Principle Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce MTT into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells. The crystals are then dissolved, and the absorbance is measured.

B. Materials

  • Human keratinocytes (HaCaT) or other relevant cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

  • 96-well cell culture plates

  • 2-O-(β-D-glucosyl)glycerol (2-GG)

  • Sorbitol or Sodium Chloride (NaCl) for inducing stress

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[7]

  • Microplate reader (absorbance at 570 nm)

C. Procedure

  • Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of 2-GG (e.g., 0, 1, 5, 10 mM). Incubate for 2 hours.

  • Stress Induction: Add a concentrated solution of sorbitol to the wells to achieve the final desired hyperosmotic concentration (e.g., 600 mM). Ensure control wells (untreated and 2-GG only) are included.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[9] Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently on an orbital shaker.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Analysis of Stress-Signaling Pathways via Western Blot

Hyperosmotic stress activates several signaling cascades, notably the mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK.[10] This protocol assesses the ability of 2-GG to mitigate the activation (phosphorylation) of key stress-related proteins.

A. Principle Western blotting uses antibodies to detect specific proteins in a sample. Here, we measure the levels of phosphorylated p38 MAPK (p-p38), a key indicator of cellular stress activation, relative to the total amount of p38 MAPK.

B. Materials

  • Cells cultured and treated in 6-well plates as described in Protocol 1 (steps 1-4).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-p38 MAPK, anti-total-p38 MAPK, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., ChemiDoc).

C. Procedure

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with 100 µL of RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-p38, 1:1000 dilution) overnight at 4°C with gentle shaking.

  • Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the p-p38 signal to the total p38 signal to determine the level of activation.

Signaling Pathway Visualization

Hyperosmotic stress is a potent activator of the p38 MAPK and JNK signaling pathways, which are central to the cellular stress response and can lead to apoptosis if over-activated. Osmoprotectants like 2-GG are hypothesized to reduce the initial stress signal, thereby dampening the activation of these downstream cascades.

G Stress Hyperosmotic Stress (e.g., Sorbitol, NaCl) Shrinkage Cell Shrinkage & Ion Imbalance Stress->Shrinkage GG 2-O-(β-D-glucosyl)glycerol (Osmoprotectant) GG->Shrinkage Inhibits MAPKKK MAPKKK (ASK1, MEKKs) Shrinkage->MAPKKK p38_JNK p38 MAPK / JNK MAPKKK->p38_JNK Phosphorylates TF Transcription Factors (e.g., NFAT5/TonEBP) p38_JNK->TF Activates Apoptosis Apoptosis p38_JNK->Apoptosis Response Stress Response Genes (Osmolyte synthesis, Chaperones) TF->Response Upregulates

Figure 2: Simplified p38/JNK signaling pathway under hyperosmotic stress.

References

Application Notes and Protocols for the Utilization of 2-O-(β-D-glucosyl)glycerol as a Microbial Carbon Source

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-O-(β-D-glucosyl)glycerol (β-GG) is a glycoside composed of a glucose molecule linked to glycerol via a β-glycosidic bond. While its isomer, 2-O-(α-D-glucosyl)glycerol, is a well-known compatible solute in some microorganisms, the role of β-GG as a carbon source for microbial growth is a nascent field of study.[1] The utilization of β-GG would likely depend on the microbial production of β-glucosidases capable of hydrolyzing the glycosidic bond, releasing glucose and glycerol, which can then be assimilated into central metabolic pathways.

These application notes provide a framework for investigating the potential of 2-O-(β-D-glucosyl)glycerol as a carbon source for microorganisms. Due to the limited specific research on the microbial catabolism of β-GG, the following protocols and pathways are based on established principles of microbial metabolism of β-glucosides and the constituent molecules, glucose and glycerol. One study on Marinobacter salinexigens has identified a glucosylglycerol phosphorylase involved in the catabolism of glucosylglycerol and has shown weak growth on high concentrations of this substrate, although the anomeric specificity was not definitively stated for the growth experiments.[2]

Hypothetical Metabolic Pathway

The microbial catabolism of 2-O-(β-D-glucosyl)glycerol is hypothesized to proceed in two main stages:

  • Hydrolysis: The β-1,2-glycosidic bond is cleaved by a periplasmic or intracellular β-glucosidase, yielding D-glucose and glycerol.

  • Assimilation: Glucose and glycerol are then funneled into central metabolic pathways. Glucose typically enters glycolysis, while glycerol is usually phosphorylated to glycerol-3-phosphate and then oxidized to dihydroxyacetone phosphate, an intermediate of glycolysis.

Metabolic_Pathway GG 2-O-(β-D-glucosyl)glycerol BGL β-Glucosidase GG->BGL Glucose D-Glucose BGL->Glucose Glycerol Glycerol BGL->Glycerol Glycolysis Glycolysis Glucose->Glycolysis G3P Glycerol-3-Phosphate Glycerol->G3P Glycerol Kinase Pyruvate Pyruvate Glycolysis->Pyruvate DHAP Dihydroxyacetone Phosphate G3P->DHAP G3P Dehydrogenase DHAP->Glycolysis TCA TCA Cycle Pyruvate->TCA Biomass Biomass & Energy TCA->Biomass

Caption: Hypothetical catabolic pathway for 2-O-(β-D-glucosyl)glycerol.

Data Presentation: Expected Metabolic Parameters

The following table summarizes the theoretical yields of biomass and ATP from the complete aerobic catabolism of 2-O-(β-D-glucosyl)glycerol, based on the metabolism of its constituent parts, glucose and glycerol. These values can serve as a benchmark for experimental studies.

ParameterValue per mole of GlucoseValue per mole of GlycerolTotal per mole of 2-O-(β-D-glucosyl)glycerol
ATP Yield (aerobic) ~32~18.5~50.5
Carbon Atoms 639
Molecular Weight ( g/mol ) 180.1692.09254.23

Experimental Protocols

Protocol 1: Screening of Microorganisms for Utilization of 2-O-(β-D-glucosyl)glycerol

Objective: To identify microorganisms capable of using 2-O-(β-D-glucosyl)glycerol as a sole carbon source.

Materials:

  • Microorganism isolates (bacterial or fungal)

  • Basal salt medium (e.g., M9 minimal medium)

  • Sterile 2-O-(β-D-glucosyl)glycerol solution (filter-sterilized, 20% w/v)

  • Sterile D-glucose solution (20% w/v)

  • Sterile glycerol solution (20% w/v)

  • 96-well microplates or culture tubes

  • Incubator shaker

  • Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

  • Prepare a basal salt medium without any carbon source.

  • Dispense the basal salt medium into sterile culture tubes or 96-well plates.

  • Create the following conditions in triplicate for each microorganism to be tested:

    • Negative Control: Basal salt medium only.

    • Positive Control 1 (Glucose): Basal salt medium supplemented with D-glucose to a final concentration of 0.5% (w/v).

    • Positive Control 2 (Glycerol): Basal salt medium supplemented with glycerol to a final concentration of 0.5% (w/v).

    • Test Condition: Basal salt medium supplemented with 2-O-(β-D-glucosyl)glycerol to a final concentration of 0.5% (w/v).

  • Inoculate each well or tube with the test microorganism to a starting OD₆₀₀ of ~0.05.

  • Incubate the cultures under appropriate conditions (e.g., 30°C or 37°C with shaking at 200 rpm).

  • Monitor microbial growth by measuring the OD₆₀₀ at regular intervals (e.g., every 4-6 hours) for 48-72 hours.

  • Interpretation: Significant growth in the test condition (compared to the negative control) indicates the utilization of 2-O-(β-D-glucosyl)glycerol.

Screening_Workflow Start Prepare Basal Medium Dispense Dispense into Plates/Tubes Start->Dispense AddC Add Carbon Sources: - None (Negative) - Glucose (Positive) - Glycerol (Positive) - β-GG (Test) Dispense->AddC Inoculate Inoculate with Microorganism AddC->Inoculate Incubate Incubate with Shaking Inoculate->Incubate Measure Measure OD600 Periodically Incubate->Measure Analyze Analyze Growth Curves Measure->Analyze End Identify β-GG Utilizers Analyze->End

Caption: Workflow for screening microorganisms for β-GG utilization.
Protocol 2: Characterization of β-Glucosidase Activity

Objective: To determine if microorganisms that grow on 2-O-(β-D-glucosyl)glycerol possess β-glucosidase activity.

Materials:

  • Cell culture of the microorganism grown on 2-O-(β-D-glucosyl)glycerol.

  • Lysis buffer (e.g., BugBuster™ or sonication buffer).

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (substrate).

  • Sodium carbonate solution (stop solution).

  • Bradford reagent for protein quantification.

  • Spectrophotometer.

Procedure:

  • Preparation of Cell Lysate:

    • Harvest cells from the culture by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Resuspend the cells in lysis buffer and lyse the cells according to the manufacturer's protocol or by sonication.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant (crude enzyme extract).

    • Determine the total protein concentration of the crude extract using the Bradford assay.

  • Enzyme Assay:

    • Set up a reaction mixture containing the crude enzyme extract and pNPG in a suitable buffer.

    • Incubate the reaction at the optimal temperature for the microorganism.

    • At specific time points, stop the reaction by adding sodium carbonate solution.

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

    • Calculate the enzyme activity (Units/mg of protein), where one unit is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute.

Signaling Pathways

The utilization of 2-O-(β-D-glucosyl)glycerol is expected to be regulated by signaling pathways that control carbohydrate metabolism in bacteria. The primary regulatory mechanism is likely to be Carbon Catabolite Repression (CCR) . In the presence of a preferred carbon source like glucose, the expression of genes encoding β-glucosidases for the utilization of alternative sugars like β-GG would be repressed. This regulation is often mediated by the phosphotransferase system (PTS) and the transcription factor Crp (cAMP receptor protein) in many bacteria. Investigating the expression of putative β-glucosidase genes in the presence of glucose and β-GG (alone and in combination) can elucidate these regulatory networks.

Signaling_Pathway Glucose High Glucose PTS Low Phospho-PTS Glucose->PTS inhibits GG β-GG Present Inducer Inducer Molecule (from β-GG) GG->Inducer cAMP Low cAMP PTS->cAMP leads to Crp Inactive Crp cAMP->Crp bgl_operon bgl Operon (β-glucosidase genes) Crp->bgl_operon activates (when active) Repressor Repressor Protein Inducer->Repressor inactivates Repressor->bgl_operon represses Transcription Transcription bgl_operon->Transcription

Caption: A generalized model of catabolite repression of a bgl operon.

Conclusion

The study of 2-O-(β-D-glucosyl)glycerol as a microbial carbon source is an emerging area with potential applications in biotechnology and drug development, particularly in understanding the metabolic capabilities of novel microorganisms. The protocols and hypothetical pathways provided here offer a foundational guide for researchers to explore this uncharted territory. Successful identification and characterization of microorganisms capable of metabolizing β-GG could lead to the discovery of novel enzymes and metabolic pathways.

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of 2-O-(β-D-glucosyl)glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of 2-O-(β-D-glucosyl)glycerol (β-GG). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize reaction yields and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the enzymatic synthesis of 2-O-(β-D-glucosyl)glycerol, particularly when using β-glucosidases for transglucosylation.

Question: My overall yield of glucosylglycerol is very low. What are the potential causes and how can I fix this?

Answer: Low yield is a common issue that can stem from several factors related to the enzyme, reaction conditions, or substrate concentrations.

  • Suboptimal Reaction Conditions: The activity of β-glucosidase is highly dependent on pH and temperature.[1][2] Deviations from the optimal range can drastically reduce enzyme efficiency.

    • Solution: Verify that the pH and temperature of your reaction mixture align with the known optimum for your specific β-glucosidase. If this information is unavailable, perform a series of small-scale experiments across a range of pH values (e.g., 4.0-7.0) and temperatures (e.g., 40-70°C) to determine the ideal conditions.[1]

  • Enzyme Inactivation or Inhibition: The enzyme may have lost activity or could be inhibited by components in the reaction mixture.

    • Solution: Confirm the activity of your enzyme stock using a standard assay with a chromogenic substrate like p-nitrophenyl-β-D-glucopyranoside (pNP-Glc).[3] Some compounds can act as inhibitors; for instance, imidazole can act as a partial competitive inhibitor for certain β-glucosidases.[4] Ensure your buffers and reagents do not contain known inhibitors.

  • Dominance of Hydrolysis over Transglucosylation: The primary competing reaction is the hydrolysis of the glucosyl donor by water instead of its transfer to glycerol.[5][6]

    • Solution: Increase the concentration of the glucosyl acceptor (glycerol) relative to the donor.[7][8] High concentrations of glycerol can suppress the competing hydrolysis reaction and favor the desired transglucosylation.[5][7][8] Molar ratios of glycerol to the glucosyl donor can be systematically varied to find the optimal balance.

  • Low Substrate Concentration: If the glucosyl donor concentration is too low, the reaction rate will be slow, leading to poor yields in a given timeframe.

    • Solution: Increase the concentration of the glucosyl donor (e.g., cellobiose). However, be aware that excessively high concentrations can sometimes lead to substrate inhibition or the formation of undesired oligosaccharides.[3]

Question: I am observing the formation of significant byproducts, primarily glucose. How can I minimize this?

Answer: The presence of excess glucose indicates that the hydrolysis of the glucosyl donor is the dominant reaction pathway.

  • Cause: The enzyme's active site is more accessible to water molecules than to the glycerol acceptor.

  • Solution: The most effective strategy is to increase the molar excess of glycerol.[7][8] This shifts the kinetic equilibrium of the reaction away from hydrolysis and towards transglucosylation by increasing the probability of a glycerol molecule entering the active site to accept the glucosyl intermediate.[5] For example, using a high glycerol concentration (e.g., 1 M) with a lower donor concentration (e.g., 250 mM cellobiose) has been shown to be effective.[3]

Question: The regioselectivity of my reaction is poor, resulting in a mixture of 1-O- and 2-O-glucosylglycerol isomers. How can I improve the yield of the desired 2-O- isomer?

Answer: Regioselectivity is an inherent property of the enzyme used. While reaction conditions can have a minor influence, the primary determinant is the enzyme's active site architecture.

  • Enzyme Selection: Different β-glucosidases exhibit different regioselectivities. Some enzymes may naturally favor the formation of the 2-O- isomer, while others produce a mixture.

    • Solution: Screen different β-glucosidases from various sources (e.g., Pyrococcus furiosus, Sulfolobus shibatae, Fusarium oxysporum) to identify one with a higher intrinsic preference for glycosylating the C2 hydroxyl group of glycerol.[3][5][9]

  • Protein Engineering: For advanced users, protein engineering of the enzyme's active site can be employed to alter its regioselectivity. By mutating amino acid residues near the substrate-binding site, it's possible to create variants with improved selectivity for the desired isomer.[10]

Question: My reaction starts well but stops before the glucosyl donor is fully consumed. What could be the cause?

Answer: This issue often points to product inhibition or enzyme instability over the course of the reaction.

  • Product Inhibition: β-glucosidases are often subject to product inhibition by glucose.[2][11] As glucose accumulates from the competing hydrolysis reaction, it can bind to the enzyme's active site and prevent further substrate binding.

    • Solution: In addition to optimizing the glycerol concentration to minimize hydrolysis, consider strategies for in-situ product removal, although this can be complex. A simpler approach is to optimize the initial substrate concentrations to reach a high yield before inhibition becomes significant.

  • Enzyme Instability: The enzyme may not be stable under the chosen reaction conditions (temperature, pH) for the required duration.

    • Solution: Use a thermostable enzyme if operating at elevated temperatures.[5] Alternatively, perform the reaction at a lower temperature, accepting a slower reaction rate. Enzyme immobilization can also significantly improve operational stability.

Frequently Asked Questions (FAQs)

Q1: What are the most common glucosyl donors for the synthesis of β-GG? A1: The most commonly used and effective glucosyl donors are disaccharides with a β-glycosidic linkage, such as cellobiose.[3][5] Activated substrates like p-nitrophenyl-β-D-glucopyranoside (pNP-Glc) are often used for enzyme characterization and screening but are generally not suitable for large-scale synthesis due to cost and the presence of the nitrophenol byproduct.[5]

Q2: What is a typical starting ratio of glycerol to glucosyl donor? A2: A significant molar excess of glycerol is recommended to favor transglucosylation over hydrolysis.[7][8] Starting points from published literature often use a 4:1 molar ratio of glycerol to cellobiose (e.g., 1 M glycerol and 250 mM cellobiose).[3] Optimization experiments may explore ratios from 2:1 up to 10:1.

Q3: How can I monitor the progress of the reaction? A3: Reaction progress can be monitored by analyzing samples at different time points using techniques like Thin-Layer Chromatography (TLC) for a quick qualitative assessment or High-Performance Liquid Chromatography (HPLC) for quantitative analysis.[3] An Aminex HPX-87C column is often used for separating sugars, glycerol, and the glucosylglycerol product.[5][12]

Q4: What are the main challenges in purifying the final 2-O-(β-D-glucosyl)glycerol product? A4: The primary challenge is separating the desired product from the large excess of unreacted glycerol and other reaction components like glucose and fructose.[13] Nanofiltration has been shown to be an effective method for selectively removing glycerol from the product solution.[13]

Q5: Can I use a whole-cell biocatalyst instead of a purified enzyme? A5: Yes, using whole-cell biocatalysts can be a cost-effective alternative to purified enzymes, as it eliminates the need for complex protein purification steps. Whole-cell systems have been successfully used for producing α-GG and the same principles can be applied for β-GG, provided the host organism expresses the desired β-glucosidase.[14][15][16] Cell permeabilization may be required to improve substrate and product transport across the cell membrane.[14][16]

Data & Reaction Parameters

The tables below summarize key quantitative data from relevant literature to guide experimental design.

Table 1: Optimal Reaction Conditions for Glucosylglycerol Synthesis

Enzyme SourceGlucosyl DonorDonor Conc. (mM)AcceptorAcceptor Conc. (M)Temp. (°C)pHMax. YieldReference
Sulfolobus shibatae β-glycosidase (SSG)Cellobiose250Glycerol1.0755.056%[3]
Pyrococcus furiosus β-glycosidase (CelB)Cellobiose250Glycerol1.070Not specified~60%[5]
Pyrococcus furiosus β-glycosidase (CelB)oNPGlc15Glycerol1.070Not specified~80%[5]

Note: Yields can be defined differently (e.g., based on initial donor or on donor consumed). Please refer to the original publication for precise definitions.

Table 2: Substrate Concentration Effects on β-GG Production using S. shibatae β-glycosidase

Cellobiose Conc. (mM)Glycerol Conc. (M)Relative β-GG ProductionNotesReference
15 - 2501.0IncreasingProduction is not saturated below 250 mM cellobiose.[3]
> 2501.0DecreasingPotential substrate inhibition or formation of other byproducts at higher concentrations.[3]
2500.5 - 1.75VariesThe optimal glycerol concentration needs to be determined for a given donor concentration.[3]

Visualized Workflows and Pathways

The following diagrams illustrate key processes and logical flows in the synthesis of 2-O-(β-D-glucosyl)glycerol.

Enzymatic_Synthesis_Workflow Experimental Workflow for β-GG Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_enzyme Enzyme Solution (β-Glucosidase) reaction Incubate at Optimal Temp & pH prep_enzyme->reaction prep_substrates Substrate Solution (Cellobiose, Glycerol, Buffer) prep_substrates->reaction sampling Time-course Sampling reaction->sampling analysis HPLC / TLC Analysis sampling->analysis analysis->reaction Feedback for Optimization purification Product Purification (e.g., Nanofiltration) analysis->purification final_product Purified 2-O-β-GG purification->final_product

Caption: General experimental workflow for enzymatic β-GG synthesis.

Caption: Competing hydrolysis and transglucosylation reaction pathways.

Troubleshooting_Tree Troubleshooting Flowchart for Low Yield start Low β-GG Yield q1 Is enzyme activity confirmed? start->q1 a1_no Test activity with pNP-Glc substrate. Replace if inactive. q1->a1_no No q2 Are pH and Temperature optimal for the enzyme? q1->q2 Yes a1_no->q1 a2_no Perform pH & Temp optimization experiments. q2->a2_no No q3 Is Glycerol:Donor ratio high? (e.g., > 4:1) q2->q3 Yes end Yield Improved a2_no->end a3_no Increase glycerol concentration to suppress hydrolysis. q3->a3_no No q4 Is reaction stopping prematurely? q3->q4 Yes a3_no->end a4_yes Check for product inhibition. Consider enzyme stability/ immobilization. q4->a4_yes Yes q4->end No a4_yes->end

Caption: A decision tree for troubleshooting low reaction yield.

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Synthesis of 2-O-(β-D-glucosyl)glycerol

This protocol is a generalized procedure based on methodologies for transglucosylation using β-glucosidase.

  • Materials:

    • β-glucosidase (e.g., from S. shibatae or P. furiosus)

    • Cellobiose (glucosyl donor)

    • Glycerol (glucosyl acceptor)

    • Buffer solution (e.g., 100 mM sodium citrate, pH 5.0)

    • Reaction vessel (e.g., temperature-controlled shaker or water bath)

    • Deionized water

  • Reaction Mixture Preparation:

    • Prepare a stock solution of the buffer at the desired pH. The optimal pH for many thermostable β-glucosidases is acidic (pH 4.5-5.5).

    • In a reaction vessel, dissolve cellobiose and glycerol in the buffer. For a 5 mL reaction, a typical composition is:

      • Cellobiose: 0.428 g (for a final concentration of 250 mM)

      • Glycerol: 0.46 g (for a final concentration of 1 M)

      • Buffer: Add to a final volume of 5 mL (minus the enzyme volume).

    • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 75°C for SSG) for 5-10 minutes to ensure temperature equilibrium.[3]

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding a predetermined amount of β-glucosidase solution (e.g., 30 U/mL).[3]

    • Incubate the mixture with agitation for the desired reaction time (e.g., up to 15 hours).[3] It is advisable to take small aliquots at various time points (e.g., 1, 3, 6, 12, 15 hours) to monitor progress.

  • Reaction Termination and Analysis:

    • To stop the reaction in the collected aliquots, heat them in boiling water for 5-10 minutes to denature the enzyme.[3]

    • Analyze the samples via TLC or HPLC to determine the concentration of remaining substrates and formed products.

Protocol 2: β-Glucosidase Activity Assay using pNP-Glc

This protocol determines the activity of the enzyme, defined as the amount of enzyme required to release 1 µmol of p-nitrophenol (pNP) per minute.

  • Materials:

    • p-nitrophenyl-β-D-glucopyranoside (pNP-Glc)

    • Buffer solution (e.g., 100 mM sodium citrate, pH 5.0)

    • Enzyme solution (diluted appropriately)

    • Stopping reagent (e.g., 1 M Sodium Carbonate or 100 mM NaOH)[3]

    • Spectrophotometer and cuvettes

  • Assay Procedure:

    • Prepare a substrate solution of 1 mM pNP-Glc in the assay buffer.

    • In a microcentrifuge tube or cuvette, pre-heat 1 mL of the substrate solution to the optimal assay temperature (e.g., 75°C) for 5 minutes.[3]

    • Initiate the reaction by adding a small volume (e.g., 10 µL) of the diluted enzyme solution. Mix quickly.

    • Allow the reaction to proceed for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[3]

    • Terminate the reaction by adding 1 mL of the stopping reagent. This will stop the enzyme and develop the yellow color of the p-nitrophenolate ion.

    • Measure the absorbance of the solution at 405-410 nm against a blank (prepared by adding the stopping reagent before the enzyme).

    • Calculate the concentration of released pNP using a standard curve or the molar extinction coefficient. One unit (U) of activity is the amount of enzyme that releases 1 µmol of pNP per minute under these conditions.

References

"overcoming low substrate affinity in glucosylglycerol synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic synthesis of glucosylglycerol (GG).

Troubleshooting Guide

This guide addresses common issues encountered during glucosylglycerol synthesis experiments, focusing on overcoming low substrate affinity.

Problem Potential Cause Recommended Solution
Low Glucosylglycerol (GG) Yield Low enzyme affinity for glycerol: The enzyme, often a sucrose phosphorylase (SPase), may have a high Michaelis constant (Km) for glycerol, indicating weak binding.[1] This necessitates using a large excess of glycerol to drive the reaction.[1][2]Enzyme Engineering: - Site-Directed Mutagenesis: Introduce specific mutations in the enzyme's active site to enhance glycerol binding. For example, the P134Q variant of Bifidobacterium adolescentis SPase showed a 5-fold increased affinity for glycerol.[1][3]- Directed Evolution: Employ random mutagenesis followed by high-throughput screening to identify variants with improved affinity and activity.[4][5][6] Reaction Optimization: - Increase Glycerol Concentration: While not ideal, increasing the molar excess of glycerol to sucrose can improve the yield.[2] Industrial processes sometimes use up to a six-fold excess.[2]- Use of Whole-Cell Biocatalysts: Encapsulating the enzyme in a whole-cell system can improve the apparent affinity and conversion rate.[7][8]
Low Reaction Rate Sub-optimal reaction conditions: Temperature, pH, and buffer composition can significantly impact enzyme activity.[7][9]Optimize Reaction Parameters: - Temperature: Determine the optimal temperature for your specific enzyme. While higher temperatures can increase reaction rates, they may also lead to enzyme instability.[9][10]- pH: Characterize the optimal pH for your enzyme's activity.[9]- Substrate Concentrations: Systematically vary the concentrations of both the glucosyl donor (e.g., sucrose) and glycerol to find the optimal ratio.[11]
Poor Regioselectivity (Formation of 1-O-α-D-glucosylglycerol instead of the desired 2-O-α-D-glucosylglycerol) Inherent property of the wild-type enzyme: Some wild-type enzymes naturally produce a mixture of isomers.[2]Enzyme Engineering: - Site-Directed Mutagenesis: Specific mutations can improve regioselectivity. The P134Q variant of B. adolescentis SPase not only improved affinity but also increased the regioselectivity towards 2-GG by three-fold.[1][2]Enzyme Selection: - Glucosylglycerol Phosphorylase (GGP): Consider using an enzyme like MaGGP from Marinobacter adhaerens, which exhibits perfect regioselectivity for 2-αGG.[12]
Enzyme Instability Mediocre thermostability of the enzyme: Enzymes like the commonly used SPase from Leuconostoc mesenteroides have limited stability at elevated temperatures.[1][13]Use of Thermostable Enzymes: - Source or engineer more thermostable enzymes, such as the SPase from Bifidobacterium adolescentis.[1]- Immobilization: Immobilizing the enzyme can enhance its stability against temperature and pH changes.[10]
Substrate Inhibition High concentrations of the glucosyl donor (e.g., sucrose) may inhibit enzyme activity. Kinetic Modeling: - Develop a kinetic model to understand the inhibitory effects of high substrate concentrations.[11]- Fed-Batch or Continuous Process: Implement a feeding strategy to maintain an optimal, non-inhibitory substrate concentration.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes used for glucosylglycerol synthesis and what are their limitations?

A1: The primary enzymes used are Sucrose Phosphorylase (SPase) and Glucosylglycerol Phosphorylase (GGP).

  • Sucrose Phosphorylase (SPase): Commonly used from species like Leuconostoc mesenteroides and Bifidobacterium adolescentis.[1][14] Its main limitation is often a low affinity for the glycerol acceptor, which necessitates the use of a large excess of glycerol in the reaction mixture to achieve satisfactory yields.[1][2] Some SPases also exhibit poor regioselectivity, producing a mixture of GG isomers.[2]

  • Glucosylglycerol Phosphorylase (GGP): An example is the enzyme from Marinobacter adhaerens (MaGGP). This enzyme shows high transglycosylation activity and perfect regioselectivity for the synthesis of 2-O-α-D-glucosylglycerol (2αGG).[12] However, it has strict selectivity for the expensive glucosyl donor, α-glucose-1-phosphate (α-G1P), and may suffer from low thermostability.[12]

Q2: How can I measure the affinity of my enzyme for its substrates?

A2: The affinity of an enzyme for its substrate is typically quantified by the Michaelis constant (K_m).[15][16] A lower K_m value signifies a higher affinity.[15] You can determine K_m by performing a series of biochemical assays where you measure the initial reaction rate at varying substrate concentrations.[15][17] The resulting data are then plotted (e.g., as a Michaelis-Menten plot or a Lineweaver-Burk plot) and fitted to the Michaelis-Menten equation to derive the K_m and V_max (maximum reaction velocity) values.[17][18]

Q3: What are the main protein engineering strategies to improve substrate affinity?

A3: The two primary strategies are rational design (site-directed mutagenesis) and directed evolution.[4]

  • Rational Design (Site-Directed Mutagenesis): This approach involves making specific, targeted changes to the amino acid sequence of the enzyme based on knowledge of its three-dimensional structure and catalytic mechanism.[19] By targeting residues in or near the substrate-binding site, it's possible to enhance substrate affinity and selectivity.[19] For example, altering key amino acid residues in the catalytic pocket can significantly influence substrate specificity and catalytic efficiency.[19]

  • Directed Evolution: This method mimics natural selection in the laboratory. It involves creating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) and then using a high-throughput screening method to identify mutants with the desired improvements.[4][5][20] This strategy is particularly useful when detailed structural information about the enzyme is unavailable.[4]

Q4: What are some key kinetic parameters I should be tracking for my enzyme, and how do they relate to overcoming low substrate affinity?

A4: You should primarily track the Michaelis constant (K_m), the catalytic constant (k_cat), and the catalytic efficiency (k_cat/K_m).

Parameter Description Relevance to Low Substrate Affinity
K_m (Michaelis Constant) The substrate concentration at which the reaction rate is half of V_max.[16] It is an inverse measure of the enzyme's affinity for its substrate.[16]A lower K_m for glycerol indicates a higher affinity, meaning the enzyme can function efficiently at lower glycerol concentrations.[15]
k_cat (Turnover Number) The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.A higher k_cat indicates a more efficient catalytic process.
k_cat/K_m (Catalytic Efficiency) Represents the overall efficiency of the enzyme at low substrate concentrations.A higher k_cat/K_m value is desirable. Improving this parameter is a key goal of enzyme engineering to overcome low substrate affinity. A 21-fold increase in catalytic efficiency for glycerol was achieved for the P134Q variant of a thermostable phosphorylase.[2]

Q5: Can you provide a general workflow for a site-directed mutagenesis experiment aimed at improving glycerol affinity?

A5: Below is a generalized workflow for a site-directed mutagenesis experiment.

SiteDirectedMutagenesisWorkflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Molecular Biology cluster_verification Phase 3: Verification & Expression cluster_characterization Phase 4: Characterization A Identify Target Residues (e.g., in the active site) B Design Primers with desired mutation A->B C Perform PCR-based Mutagenesis using a template plasmid B->C D Digest Parental Plasmid (e.g., with DpnI) C->D E Transform into E. coli D->E F Sequence Verification of the mutation E->F G Express Mutant Protein F->G H Purify Mutant Protein G->H I Enzyme Activity Assay H->I J Determine Kinetic Parameters (Km, kcat) I->J K Compare with Wild-Type J->K OvercomingLowAffinity cluster_problem Core Problem cluster_consequences Consequences cluster_solutions Solutions cluster_protein_engineering Protein Engineering Strategies cluster_optimization Reaction Optimization Strategies Problem Low Substrate Affinity (High Km for Glycerol) Consequence1 Low Reaction Rate Problem->Consequence1 Consequence2 Requires High Excess of Glycerol Problem->Consequence2 Solution1 Protein Engineering Problem->Solution1 Solution2 Reaction Optimization Problem->Solution2 Consequence3 Low Process Efficiency & High Cost Consequence1->Consequence3 Consequence2->Consequence3 PE1 Site-Directed Mutagenesis Solution1->PE1 PE2 Directed Evolution Solution1->PE2 RO1 Optimize Substrate Ratio Solution2->RO1 RO2 Optimize pH & Temperature Solution2->RO2 RO3 Whole-Cell Biocatalysis Solution2->RO3

References

"optimizing reaction conditions for beta-glycosidase catalyzed transglycosylation"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for β-glycosidase catalyzed transglycosylation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Troubleshooting Guides & FAQs

This section addresses specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in β-glycosidase catalyzed transglycosylation?

The main challenge is managing the competition between the desired transglycosylation reaction and the undesired hydrolysis of the glycosyl donor.[1][2] β-Glucosidases are hydrolases by nature, meaning their default reaction is to use water as an acceptor to cleave glycosidic bonds.[3] Optimizing for transglycosylation involves manipulating reaction conditions to favor the acceptor molecule (e.g., an alcohol or another sugar) over water.[2]

Q2: How do I shift the reaction equilibrium towards transglycosylation over hydrolysis?

Several strategies can be employed:

  • High Acceptor Concentration: Using a high concentration of the acceptor molecule can kinetically favor the transglycosylation pathway over hydrolysis.[4]

  • Reduce Water Activity: The presence of water is essential for hydrolysis. Reducing water activity by adding organic co-solvents can significantly suppress the hydrolytic side reaction.[5][6]

  • Use of Activated Donors: Employing highly reactive glycosyl donors, such as aryl glycosides (e.g., p-nitrophenyl-β-D-glucopyranoside, pNPG), can accelerate the formation of the glycosyl-enzyme intermediate, providing more opportunities for the acceptor to react.[4]

  • Enzyme Engineering: Site-directed mutagenesis of the enzyme's active site can alter its affinity for water versus the acceptor, thereby increasing the transglycosylation-to-hydrolysis (T/H) ratio.[7]

Q3: What is a typical starting point for pH and temperature?

Optimal pH and temperature are highly dependent on the specific β-glucosidase being used, as these enzymes are sourced from a wide variety of organisms (fungi, bacteria, plants).[8][9]

  • pH: Many β-glucosidases have a pH optimum in the acidic to neutral range (pH 4.5–7.0).[4][8] However, some studies have shown that performing the reaction at a more basic pH (e.g., pH 8-10) can suppress hydrolysis while maintaining transglycosylation activity in certain mutant enzymes.[1][10]

  • Temperature: Optimal temperatures often range from 40°C to 70°C.[4] For enzymes from thermophilic organisms, this can be much higher (e.g., 80°C or more).[7][11] It is crucial to determine the optimal conditions for your specific enzyme experimentally.[8]

Troubleshooting Guide

Problem 1: Low or No Yield of Transglycosylation Product

Possible Cause Suggested Solution
Hydrolysis is the dominant reaction. 1. Increase Acceptor Concentration: Gradually increase the molar ratio of acceptor to donor. High acceptor concentrations are critical to outcompete water.[4] 2. Decrease Water Activity: Introduce a water-miscible organic co-solvent (e.g., DMSO, acetone, t-butanol) at 10-40% (v/v). This can suppress hydrolysis and improve yield.[5] 3. Change Reaction pH: For some enzymes, increasing the pH to a more basic range can reduce hydrolysis more than transglycosylation.[10]
Enzyme Inactivity or Instability. 1. Verify Optimal Conditions: Confirm that the reaction pH and temperature are within the optimal range for your specific enzyme.[8][11] 2. Check for Inhibitors: Ensure the reaction mixture does not contain known inhibitors. Glucose, a common product of hydrolysis, can be a potent inhibitor for many β-glucosidases.[12][13] 3. Assess Solvent Tolerance: If using organic solvents, ensure your enzyme is stable in the chosen solvent and concentration. Some solvents can be denaturing.[5][14]
Sub-optimal Substrate/Enzyme Ratio. 1. Enzyme Concentration: Ensure sufficient enzyme is present to catalyze the reaction effectively. Perform a concentration-response curve if necessary. 2. Substrate Inhibition: Some β-glucosidases are subject to substrate inhibition at high donor concentrations.[12] If this is suspected, try running the reaction at a lower donor concentration.

Problem 2: Poor Regioselectivity (Formation of multiple product isomers)

Possible Cause Suggested Solution
Enzyme's inherent properties. The regioselectivity is primarily an intrinsic property of the enzyme's active site architecture.[15] 1. Screen Different Enzymes: Test β-glucosidases from different sources, as they exhibit different regioselectivities. 2. Enzyme Engineering: If feasible, mutate amino acid residues in the acceptor-binding subsite (+1 subsite) to influence which hydroxyl group of the acceptor is positioned for attack.
Reaction conditions influencing selectivity. 1. Modify the Solvent System: The choice and concentration of organic co-solvent can sometimes influence regioselectivity by altering the enzyme's conformation or substrate solvation.[5] 2. Modify the Acceptor: Altering the structure of the acceptor molecule can favor the formation of a specific linkage.

Data Presentation: Effect of Reaction Parameters

The following tables summarize quantitative data on how key parameters can influence reaction outcomes.

Table 1: Effect of Organic Co-Solvents on Transglycosylation

This table illustrates how different organic solvents can affect enzyme stability and product yield. The optimal percentage often varies between 10% and 40% (v/v).[5] A key parameter is the thermodynamic activity of water (aw), with an optimal value often found near 0.96.[5]

Organic Solvent (10% v/v)Log P Value*Relative StabilityTransglycosylation Yield (%)Reference
Pyridine0.65Moderate~47%[5]
2-Methyl-2-butanol1.24High~47%[5]
tert-Butanol (t-BuOH)0.35High (Stabilizing)Moderate[5]
Acetone-0.24High>80% activity retained[14]
Ethanol-0.31VariableVariable[14]

*Log P is a measure of a solvent's polarity. Higher values indicate lower polarity.

Table 2: Effect of Acceptor Concentration on Product Selectivity

Increasing the acceptor-to-donor ratio generally favors the formation of the transglycosylation product over hydrolysis. However, at very high acceptor concentrations, a decrease in 1,2-trans selectivity may be observed in some chemical glycosylation systems, suggesting a shift in the reaction mechanism.[16]

Acceptor:Donor Molar RatioTransglycosylation Yield (%)Hydrolysis Yield (%)NotesReference
Low (e.g., 1:1)LowerHigherHydrolysis is highly competitive.[4]
Moderate (e.g., 5:1)IncreasingDecreasingFavorable for transglycosylation.[4]
High (e.g., 10:1 or higher)HighestLowestOptimal for maximizing product yield.[4]

Experimental Protocols

General Protocol for a Test Transglycosylation Reaction

This protocol provides a starting point for screening and optimizing your reaction.

Objective: To determine the transglycosylation efficiency of a β-glucosidase using a chromogenic donor (p-nitrophenyl-β-D-glucopyranoside, pNPG) and a simple alcohol acceptor (e.g., hexanol).

Materials:

  • β-glucosidase enzyme solution of known concentration.

  • Glycosyl Donor: pNPG stock solution.

  • Glycosyl Acceptor: Hexanol.

  • Reaction Buffer: 50 mM buffer at the desired pH (e.g., citrate for pH 4-6, phosphate for pH 6-8).[11]

  • Organic Co-solvent (optional): e.g., Dimethyl sulfoxide (DMSO).

  • Quenching Solution: 1 M Sodium Carbonate (Na₂CO₃).

  • Spectrophotometer and plates/cuvettes.

  • TLC plates (Silica gel 60) and developing chamber.[1]

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture. For a 1 mL final volume:

      • 500 µL of 2x concentrated Reaction Buffer.

      • 100 µL of organic co-solvent (e.g., DMSO) for a 10% (v/v) final concentration (add 100 µL of buffer if no solvent is used).

      • Add acceptor (e.g., hexanol) to the desired final concentration.

      • Add pNPG donor to the desired final concentration (e.g., 5-10 mM).

      • Add water to bring the volume to 950 µL.

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 50°C) for 5 minutes.

  • Enzyme Addition:

    • Initiate the reaction by adding 50 µL of the enzyme solution. Mix gently.

  • Reaction Monitoring & Quenching:

    • Take aliquots (e.g., 50 µL) at various time points (e.g., 0, 10, 30, 60, 120 minutes).

    • Immediately quench each aliquot by adding it to a tube containing a larger volume of quenching solution (e.g., 150 µL of 1 M Na₂CO₃). This stops the reaction and develops the yellow color of the p-nitrophenolate released by hydrolysis.

  • Quantifying Hydrolysis:

    • Measure the absorbance of the quenched samples at 405-420 nm.[17]

    • Use a standard curve of p-nitrophenol (pNP) to calculate the amount of donor that was hydrolyzed.

  • Analyzing Transglycosylation Product (TLC):

    • Spot the quenched reaction aliquots onto a silica TLC plate alongside standards for the donor (pNPG), acceptor, and expected product (if available).[1]

    • Develop the chromatogram in a suitable solvent system (e.g., butanol:acetic acid:water).[1]

    • Visualize the spots by UV light (for pNPG) and/or by spraying with a sugar-staining reagent (e.g., orcinol or naphthol solution) followed by heating.[1]

    • The formation of a new spot with a different Rf value indicates the transglycosylation product.

Visualizations

Logical Flow: Competition Between Hydrolysis and Transglycosylation

The diagram below illustrates the critical branch point in the catalytic mechanism of a retaining β-glucosidase. After the formation of the covalent glycosyl-enzyme intermediate, the enzyme can react with either water (leading to hydrolysis) or an acceptor molecule (leading to the desired transglycosylation product).

G cluster_step1 Step 1: Glycosylation cluster_step2 Step 2: Deglycosylation (Competitive) E_S Enzyme + Donor (E + G-OR) E_GOR Enzyme-Substrate Complex (E•G-OR) E_S->E_GOR E_G Glycosyl-Enzyme Intermediate (E-G) E_GOR->E_G ROH Leaving Group (HOR) E_GOR->ROH Protonation & Cleavage E_G->ROH E_G_intermediate Glycosyl-Enzyme Intermediate (E-G) Product_H Hydrolysis Product (G-OH) E_G_intermediate->Product_H Favored by high water activity Product_T Transglycosylation Product (G-OA) E_G_intermediate->Product_T Favored by high [Acceptor] H2O Water H2O->E_G_intermediate Acceptor Acceptor (A-OH) Acceptor->E_G_intermediate E_regen_H Regenerated Enzyme (E) Product_H->E_regen_H E_regen_T Regenerated Enzyme (E) Product_T->E_regen_T

Caption: Catalytic pathway showing the competition between water and an acceptor molecule.

Experimental Workflow for Reaction Optimization

This workflow outlines a systematic approach to optimizing reaction conditions for maximizing the yield of the transglycosylation product.

G cluster_optimization 2. Transglycosylation Optimization start Start: Define Donor, Acceptor & Enzyme screen_ph_temp 1. Initial Screening: Determine Optimal pH & Temperature for Hydrolytic Activity start->screen_ph_temp vary_acceptor A. Vary Acceptor Concentration (e.g., 1:1 to 20:1 Acceptor:Donor) screen_ph_temp->vary_acceptor select_acceptor Select Optimal [Acceptor] vary_acceptor->select_acceptor vary_solvent B. Screen Organic Co-solvents (e.g., DMSO, Acetone, t-BuOH) at 10-30% (v/v) select_acceptor->vary_solvent select_solvent Select Best Solvent & Concentration vary_solvent->select_solvent time_course C. Time Course Analysis Monitor product formation vs. secondary hydrolysis select_solvent->time_course final_conditions 3. Define Optimized Conditions (pH, Temp, [Acceptor], Solvent, Time) time_course->final_conditions scale_up Scale-up & Product Isolation final_conditions->scale_up

Caption: A systematic workflow for optimizing transglycosylation reaction conditions.

References

"side-product formation in the chemical synthesis of 2-O-(beta-D-glucosyl)glycerol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side-product formation and other issues during the chemical synthesis of 2-O-(β-D-glucosyl)glycerol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My glycosylation reaction is resulting in a very low yield of the desired 2-O-(β-D-glucosyl)glycerol. What are the common causes?

A1: Low yields are a frequent challenge in glycosylation reactions. Several factors throughout the experimental workflow can contribute to this issue:

  • Suboptimal Activation of the Glycosyl Donor: The glycosyl donor, typically a protected glycosyl halide like acetobromoglucose, must be efficiently activated by a promoter (e.g., silver salts in the Koenigs-Knorr reaction). Inefficient activation can result from an inappropriate choice of promoter for the specific acceptor, insufficient equivalents of the activator, or deactivation of the promoter by moisture.

  • Poor Reactivity of the Glycosyl Acceptor: The nucleophilicity of the hydroxyl group on the protected glycerol acceptor is critical. Sterically hindered or electronically deactivated alcohols will react more slowly, leading to incomplete reactions and lower yields.

  • Formation of Competing Side-Products: Several side reactions can consume the starting materials and reduce the yield of the target product. These include the formation of the α-anomer, orthoesters, and glycals.

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

Q2: My NMR analysis indicates a mixture of α and β anomers. How can I improve the β-selectivity?

A2: Achieving high stereoselectivity for the β-anomer is a common challenge. The formation of the undesired α-anomer is a frequent side-reaction. The key to obtaining the β-glycoside (a 1,2-trans product for glucose) is the use of a participating protecting group at the C-2 position of the glycosyl donor.

  • Neighboring Group Participation: An acetyl (Ac) or benzoyl (Bz) group at the C-2 position of the glucose donor will participate in the reaction mechanism. It forms a stable dioxolenium ion intermediate that blocks the α-face of the anomeric carbon. Consequently, the glycosyl acceptor can only attack from the β-face, leading to the desired 1,2-trans glycoside.

  • Non-Participating Groups: If a non-participating group like a benzyl (Bn) ether is used at the C-2 position, there is no anchimeric assistance, which often results in a mixture of α and β anomers.

Q3: Besides the α-anomer, what other side-products should I be aware of?

A3: Several other side-products can form, complicating the purification process:

  • 1-O-Glucosylglycerol and 3-O-Glucosylglycerol: These are regioisomers that form if the protecting group strategy for the glycerol acceptor is not optimal. To synthesize the 2-O-isomer, the hydroxyl groups at the 1 and 3 positions of glycerol must be protected, for instance, as a benzylidene acetal.

  • Orthoester Formation: The participating group at C-2 can sometimes react with the alcohol acceptor to form a stable 1,2-orthoester side-product.

  • Glycal Formation: Elimination of the halide from the glycosyl donor can lead to the formation of a glycal (an unsaturated carbohydrate).

  • Hydrolysis Products: If there is residual moisture in the reaction, the activated glycosyl donor can be hydrolyzed back to the corresponding sugar, or the acceptor's protecting groups may be compromised.

Q4: I am observing multiple spots on my TLC plate, making it difficult to monitor the reaction and purify the product. What can I do?

A4: A complex TLC profile with multiple spots indicates the presence of starting materials, the desired product, and various side-products.

  • Reaction Monitoring: Use a suitable solvent system for TLC that provides good separation between the starting materials and the expected product. Co-spotting with your starting materials can help identify the corresponding spots.

  • Purification Challenges: Glycosylated products are often highly polar, making chromatographic purification difficult. It may be necessary to screen different column chromatography conditions (e.g., solvent gradients) to achieve good separation. Advanced techniques like High-Speed Counter-Current Chromatography (HSCCC) can also be considered for complex mixtures.

Q5: My protected glycerol acceptor seems to be unreactive. How can I improve the coupling efficiency?

A5: The low reactivity of the glycosyl acceptor is a common hurdle.

  • Choice of Protecting Group: The protecting group on the glycerol can influence the nucleophilicity of the free hydroxyl group. Ensure the protecting group is not overly bulky or electron-withdrawing.

  • Reaction Conditions: Cautiously increasing the reaction temperature can improve the reaction rate, but this must be balanced against the risk of increased side-product formation.

  • Activator/Promoter: Consider using a stronger activator for the glycosyl donor. For example, in Koenigs-Knorr type reactions, silver triflate is a more powerful promoter than silver carbonate.

Data Presentation

Table 1: Summary of Common Side-Products and Troubleshooting Strategies

Side-ProductCommon Cause(s)Suggested Troubleshooting Action(s)
α-Anomer Use of a non-participating group at C-2 of the glycosyl donor.Ensure a participating group (e.g., acetyl, benzoyl) is present at the C-2 position of the glucose donor.
1-O- and 3-O-Regioisomers Incomplete or inadequate protection of the C-1 and C-3 hydroxyls of glycerol.Use a robust protecting group strategy for glycerol, such as a benzylidene acetal to protect the 1,3-diol.
Orthoester The participating group at C-2 reacts with the acceptor.Optimize reaction conditions (temperature, solvent); consider a different participating group that is less prone to orthoester formation.
Glycal Elimination reaction of the glycosyl halide donor.Use milder reaction conditions; ensure the absence of strong bases that could promote elimination.
Hydrolysis Products Presence of moisture in the reaction.Use anhydrous solvents and reagents; conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Representative Protocol: Koenigs-Knorr Synthesis of 2-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-1,3-O-benzylideneglycerol

This protocol is a representative example and may require optimization for specific substrates and scales.

1. Materials and Setup:

  • Glycosyl Donor: 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide

  • Glycosyl Acceptor: 1,3-O-benzylideneglycerol

  • Promoter: Silver (I) carbonate or Silver (I) triflate

  • Solvent: Anhydrous dichloromethane (DCM) or toluene

  • Additives: Anhydrous calcium sulfate or molecular sieves (to scavenge moisture)

  • All glassware should be flame-dried or oven-dried before use. The reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).

2. Reaction Procedure:

  • Dissolve the glycosyl acceptor (1,3-O-benzylideneglycerol, 1.0 eq.) and a drying agent (e.g., molecular sieves) in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the silver carbonate promoter (1.5-2.0 eq.) to the suspension.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • In a separate flask, dissolve the glycosyl donor (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, 1.2-1.5 eq.) in a minimal amount of anhydrous DCM.

  • Add the solution of the glycosyl donor dropwise to the stirred acceptor mixture over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Protect the reaction from light, especially when using silver salts.

3. Monitoring and Work-up:

  • Monitor the reaction progress by TLC, checking for the consumption of the starting materials.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the silver salts and drying agent.

  • Wash the Celite pad with additional DCM.

  • Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

4. Purification:

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to separate the desired product from side-products and unreacted starting materials.

5. Deprotection:

  • The acetyl protecting groups can be removed under Zemplén conditions (catalytic sodium methoxide in methanol).

  • The benzylidene acetal can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) or acid hydrolysis.

Visualizations

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check TLC: Unreacted Starting Material? start->check_sm sm_yes Potential Causes: - Poor Donor Activation - Low Acceptor Reactivity - Incomplete Reaction check_sm->sm_yes Yes sm_no sm_no check_sm->sm_no No check_anomer NMR Analysis: Mixture of Anomers? anomer_yes Root Cause: No or Ineffective Neighboring Group Participation check_anomer->anomer_yes Yes (α-anomer detected) anomer_no anomer_no check_anomer->anomer_no No check_regio Characterization: Regioisomers Present? regio_yes Root Cause: Ineffective Protection of Glycerol check_regio->regio_yes Yes (1-O- or 3-O-isomer) regio_no regio_no check_regio->regio_no No check_other Multiple Unidentified Spots on TLC? other_yes Potential Side-Products: - Orthoester - Glycal - Hydrolysis Products check_other->other_yes Yes end Improved Synthesis check_other->end No, product is clean sm_solution Increase Promoter Equivalents Increase Reaction Temperature Use Stronger Promoter Extend Reaction Time sm_yes->sm_solution Solutions sm_solution->end sm_no->check_anomer anomer_solution Use Donor with C-2 Participating Group (e.g., Acetyl, Benzoyl) anomer_yes->anomer_solution Solution anomer_solution->end anomer_no->check_regio regio_solution Use Robust Protecting Group for C1/C3 Hydroxyls (e.g., Benzylidene Acetal) regio_yes->regio_solution Solution regio_solution->end regio_no->check_other other_solution Optimize Reaction Conditions Ensure Anhydrous Conditions Refine Purification Strategy other_yes->other_solution Solutions other_solution->end

Caption: Troubleshooting workflow for low yield and side-product formation.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Glycosylation Reaction cluster_workup 3. Work-up & Purification cluster_final 4. Final Steps prep_glass Flame-dry Glassware prep_reagents Use Anhydrous Reagents & Solvents prep_glass->prep_reagents prep_atmosphere Set up under Inert Atmosphere (Ar/N2) prep_reagents->prep_atmosphere mix_acceptor Dissolve Acceptor & Promoter in DCM prep_atmosphere->mix_acceptor cool Cool Reaction Mixture mix_acceptor->cool add_donor Add Donor Solution Dropwise cool->add_donor react Stir and Warm to RT (12-24h) add_donor->react monitor Monitor by TLC react->monitor filter Filter through Celite monitor->filter wash Aqueous Wash (NaHCO3, Brine) filter->wash dry Dry & Concentrate wash->dry purify Flash Column Chromatography dry->purify deprotect Deprotection purify->deprotect characterize Characterization (NMR, MS) deprotect->characterize

Caption: General experimental workflow for the synthesis of 2-O-glucosylglycerol.

Side_Product_Formation donor Acetobromoglucose (C2-Acetyl group) intermediate Reaction Intermediate (Oxocarbenium/Dioxolenium Ion) donor->intermediate Ag2CO3 glycal Side Product: Glycal donor->glycal Side Reaction 3 (Elimination) acceptor 1,3-O-Benzylidene- glycerol acceptor->intermediate main_product Desired Product: 2-O-(β-D-glucosyl)- 1,3-O-benzylideneglycerol intermediate->main_product Desired Pathway (Attack at C-2 OH) anomer Side Product: α-Anomer intermediate->anomer Side Reaction 1 (α-Attack) orthoester Side Product: Orthoester intermediate->orthoester Side Reaction 2

Caption: Reaction pathway showing the formation of the main product and key side-products.

"stability of 2-O-(beta-D-glucosyl)glycerol at different pH and temperatures"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of 2-O-(β-D-glucosyl)glycerol

Disclaimer: The following information is provided as a general guide for researchers. Currently, there is limited publicly available scientific literature specifically detailing the stability of 2-O-(β-D-glucosyl)glycerol. Therefore, this guide is based on the well-established principles of the chemical stability of O-glycosidic bonds. Researchers should validate these recommendations for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of 2-O-(β-D-glucosyl)glycerol in aqueous solutions? A1: The stability of 2-O-(β-D-glucosyl)glycerol is primarily influenced by pH and temperature. The O-glycosidic bond is susceptible to hydrolysis, particularly under acidic conditions.[1][2] Elevated temperatures will accelerate the rate of this degradation.[3] While generally stable in neutral and moderately alkaline conditions, extreme pH and high temperatures should be avoided to maintain the integrity of the compound.

Q2: What is the optimal pH range for preparing and storing 2-O-(β-D-glucosyl)glycerol solutions? A2: Generally, glycosides exhibit the greatest stability in neutral to slightly acidic aqueous solutions. A pH range of 6.0 to 7.5 is advisable for minimizing spontaneous hydrolysis. It is recommended to use a buffered solution within this range to prevent pH fluctuations that could lead to degradation.

Q3: How should I store my 2-O-(β-D-glucosyl)glycerol stock and working solutions? A3: For long-term storage, it is best to store 2-O-(β-D-glucosyl)glycerol as a solid at -20°C or below, protected from moisture. If a stock solution is required, prepare it in an anhydrous solvent like DMSO, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C. Aqueous working solutions should be prepared fresh before each experiment. If short-term storage of aqueous solutions is necessary, keep them at 2-8°C for no longer than 24 hours.

Q4: How does temperature impact the stability of 2-O-(β-D-glucosyl)glycerol? A4: As with most chemical reactions, the rate of hydrolysis of the glycosidic bond increases with temperature. Therefore, it is crucial to avoid prolonged exposure of 2-O-(β-D-glucosyl)glycerol solutions to high temperatures. For experiments requiring incubation at physiological temperatures (e.g., 37°C), the potential for degradation over time should be considered, and appropriate controls should be included.

Q5: How can I detect the degradation of 2-O-(β-D-glucosyl)glycerol in my samples? A5: Degradation, which involves the cleavage of the glycosidic bond, will yield glycerol and glucose. This can be detected using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Thin Layer Chromatography (TLC). The appearance of new peaks corresponding to the degradation products and a decrease in the peak area of the parent compound are indicative of instability.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of biological activity in experiments. Degradation of 2-O-(β-D-glucosyl)glycerol due to improper solution preparation or storage (inappropriate pH, high temperature).Prepare fresh solutions from a solid stock for each experiment. Ensure the pH of your experimental buffer is within the stable range (6.0-7.5). Minimize the time the solution spends at elevated temperatures.
Repeated freeze-thaw cycles of the stock solution.Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of degradation products (glycerol and glucose) via hydrolysis.Confirm the identity of the new peaks using mass spectrometry or by comparing with analytical standards of the expected degradation products. Review the pH, temperature, and duration of your experiment and sample storage. Consider performing a time-course stability study in your experimental medium.
Inconsistent results between experimental replicates. Inconsistent concentration of active 2-O-(β-D-glucosyl)glycerol due to degradation during storage or handling.Adhere to strict protocols for solution preparation and storage. Always use freshly prepared working solutions. Protect stock and working solutions from extreme temperatures.
Precipitate formation in aqueous solutions. Poor solubility or degradation at certain pH values.Ensure the compound is fully dissolved. A small amount of a co-solvent like DMSO may be used, but its compatibility with the experimental system must be verified. Check the pH of the solution, as pH shifts can affect solubility.

Data Presentation

Table 1: Expected Qualitative Stability of 2-O-(β-D-glucosyl)glycerol under Various Conditions

pH RangeTemperatureExpected StabilityPrimary Degradation Pathway
< 4Low (4°C)LowAcid-catalyzed hydrolysis[1][4]
< 4Moderate to High (25-80°C)Very LowAccelerated acid-catalyzed hydrolysis[1][4]
4 - 6Low (4°C)ModerateSlow acid-catalyzed hydrolysis
4 - 6Moderate to High (25-80°C)Low to ModerateTemperature-dependent acid-catalyzed hydrolysis
6 - 8Low (4°C)HighMinimal hydrolysis
6 - 8Moderate to High (25-80°C)Moderate to HighSlow hydrolysis at higher temperatures
> 8Low (4°C)HighGenerally stable against direct hydrolysis[1]
> 8Moderate to High (25-80°C)ModeratePotential for other base-catalyzed degradation pathways with prolonged heating[5]

Experimental Protocols

Protocol: Forced Degradation Study for 2-O-(β-D-glucosyl)glycerol

Objective: To assess the stability of 2-O-(β-D-glucosyl)glycerol under various stress conditions to identify potential degradation products and pathways.

Materials:

  • 2-O-(β-D-glucosyl)glycerol

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Phosphate or citrate buffer (pH 4, 7, and 9)

  • HPLC-grade water and acetonitrile

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 2-O-(β-D-glucosyl)glycerol in water or a suitable buffer at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions (in separate vials):

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂.

    • Thermal Degradation: Use an aliquot of the stock solution in a neutral buffer (pH 7).

    • Photolytic Degradation: Expose an aliquot of the stock solution in a neutral buffer to UV light. Keep a control sample in the dark.

  • Incubation:

    • Incubate the acid, base, and thermal samples at an elevated temperature (e.g., 60°C).

    • Incubate the oxidative and photolytic samples at room temperature.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis:

    • Before injection into the HPLC, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration with the mobile phase.

  • HPLC Analysis:

    • Analyze all samples by HPLC.

    • Monitor for the decrease in the peak area of 2-O-(β-D-glucosyl)glycerol and the appearance of new peaks.

    • Calculate the percentage of degradation.

Visualization

Acid_Catalyzed_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Heterolysis cluster_step3 Step 3: Nucleophilic Attack Glycoside 2-O-(β-D-glucosyl)glycerol H_plus H+ Glycoside->H_plus Protonated_Glycoside Protonated Glycoside (Conjugate Acid) H_plus->Protonated_Glycoside Fast Carbocation Carbocation Intermediate + Glycerol Protonated_Glycoside->Carbocation Slow, Rate-determining H2O H₂O Carbocation->H2O Products Glucose + H+ H2O->Products Fast

Caption: General mechanism of acid-catalyzed hydrolysis of 2-O-(β-D-glucosyl)glycerol.

Caption: Troubleshooting workflow for inconsistent experimental results.

References

"removing excess glycerol from 2-O-(beta-D-glucosyl)glycerol production"

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Isomers: This guide focuses on the purification of 2-O-(α-D-glucosyl)glycerol (2-α-GG), the isomer commonly produced via enzymatic synthesis using sucrose phosphorylase. While the user specified the β-isomer, the principles of glycerol removal discussed here are broadly applicable to similar glycosylated glycerol compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove excess glycerol from the 2-α-GG production mixture?

During the enzymatic synthesis of 2-α-GG from sucrose and glycerol, a significant excess of glycerol is often used.[1][2] This high concentration helps to drive the reaction equilibrium towards product formation and suppresses the competing hydrolysis of sucrose.[1][2] However, for commercial and research applications, especially in cosmetics and pharmaceuticals, high purity of the final 2-α-GG product is required.[3] The residual glycerol must be removed to meet these purity standards, which are often ≥75-80%.[1][3]

Q2: What are the primary methods for removing excess glycerol?

The most effective and commonly cited method for separating glycerol from 2-α-GG is nanofiltration , often implemented in a process called discontinuous diafiltration .[3][4][5] This technique uses a semi-permeable membrane that retains the larger 2-α-GG molecule while allowing the smaller glycerol molecule to pass through.[3] Other potential methods mentioned in broader chemical purification contexts include distillation, ion exchange, and solvent extraction, but these are less specific to this particular separation challenge.[6][7]

Q3: How does nanofiltration-based diafiltration work for this separation?

Diafiltration is a membrane filtration process that involves adding a solvent (diafiltrate, typically water) to the feed solution to wash out smaller molecules (like glycerol and salts) while retaining larger molecules (2-α-GG). In a discontinuous or multi-cycle approach, the solution is concentrated, then diluted with water, and the process is repeated.[3][4] Each cycle progressively reduces the glycerol concentration in the retained solution (retentate).

Q4: How do I select the appropriate nanofiltration membrane?

The key is to choose a membrane with a molecular weight cut-off (MWCO) that is between the molecular weight of glycerol (~92 g/mol ) and 2-α-GG (~254 g/mol ). Research has shown that a polyamide membrane with a 150–300 Da cut-off is effective for selectively removing glycerol while retaining the 2-α-GG product.[3][4][5]

Troubleshooting Guide: Glycerol Removal by Diafiltration

ProblemPotential Cause(s)Recommended Solution(s)
Low 2-α-GG Purity (<80%) 1. Incomplete Glycerol Removal: Insufficient number of diafiltration cycles. 2. Membrane Fouling: Reduced membrane efficiency. 3. Incorrect Membrane: Membrane MWCO is too high, allowing product loss.1. Increase the number of diafiltration cycles. A complete removal of glycerol may require up to six cycles.[3][4] 2. Perform a membrane cleaning cycle as per the manufacturer's protocol. 3. Verify that the membrane MWCO is in the 150-300 Da range.[3][4]
Low 2-α-GG Recovery (<85%) 1. Product Loss in Permeate: The membrane MWCO might be too large. 2. High Operating Pressure: Excessive pressure can force the product through the membrane pores.1. Switch to a membrane with a tighter (lower) MWCO. 2. Operate at a lower transmembrane pressure while maintaining a constant, reasonable permeate flux (e.g., around 10-13 kg m⁻²h⁻¹).[1][3]
Permeate Flux is Too Low 1. Membrane Fouling: Pores are blocked by solutes or contaminants. 2. High Retentate Viscosity: As glycerol is removed, the concentration of 2-α-GG increases, raising viscosity. 3. Low Operating Temperature: Lower temperatures increase fluid viscosity.1. Implement a cleaning-in-place (CIP) procedure for the membrane. 2. Ensure adequate cross-flow velocity. The process can be operated at a constant permeate flux, which may require adjusting the pressure throughout the cycles.[1] 3. Increase the operating temperature to a moderate level, such as 30°C, to decrease viscosity without degrading the product.[3][4]
High Salt Content in Final Product Inefficient Salt Removal: Salts are not being effectively washed out during diafiltration.The nanofiltration process should also remove the majority of buffer salts along with the glycerol into the permeate.[1] Ensure sufficient diafiltration volumes are used to effectively reduce salt concentration.

Data Presentation: Nanofiltration Performance

The following table summarizes typical operational parameters and results for the purification of 2-α-GG using discontinuous diafiltration.

ParameterValueReference
Membrane Type Polyamide[3][4]
Membrane MWCO 150-300 Da[3][4]
Operating Temperature 30 - 40 °C[4][8]
Constant Permeate Flux 10 - 13 kg m⁻²h⁻¹[1][4]
Number of Diafiltration Cycles 5 - 6[1][4]
Final Product Purity ~80 wt%[1][4]
Product Recovery >85%[1][3]
Glycerol Removal >99%[1]

Experimental Protocols

Protocol 1: Glycerol Removal via Discontinuous Diafiltration

This protocol is based on the methodology described for purifying enzymatically produced 2-α-GG.[1][3][4]

Objective: To remove excess glycerol and other small molecules from a 2-α-GG reaction mixture.

Materials:

  • Crude 2-α-GG reaction mixture.

  • Nanofiltration system equipped with a 150-300 Da polyamide membrane.

  • Deionized water (for diafiltration).

  • Analytical equipment for concentration measurement (e.g., HPLC).

Procedure:

  • System Preparation: Install the selected nanofiltration membrane in the filtration unit and rinse thoroughly with deionized water according to the manufacturer's instructions.

  • Initial Concentration: Load the crude 2-α-GG solution into the feed tank. Begin concentrating the solution by running the nanofiltration system until the initial volume is reduced by a predetermined factor (e.g., 50%).

  • First Diafiltration Cycle: a. Add deionized water to the concentrated retentate to restore it to its original volume. b. Operate the system at a constant permeate flux (e.g., 13 kg m⁻²h⁻¹) and a controlled temperature (e.g., 30°C).[3][4] The transmembrane pressure will need to be adjusted to maintain the constant flux as the solution properties change.[1] c. Continue filtration until the volume is again reduced to the target concentration level.

  • Subsequent Cycles: Repeat Step 3 for a total of 5-6 cycles. This multi-cycle process is crucial for achieving complete glycerol removal.[3][4]

  • Final Concentration: After the last diafiltration cycle, concentrate the purified retentate to the desired final product concentration.

  • Analysis: Collect samples of the retentate and permeate throughout the process. Analyze for 2-α-GG and glycerol concentrations using a suitable method like HPLC to monitor purification efficiency and product recovery.

Protocol 2: Purity Analysis by HPLC

Objective: To determine the concentration of 2-α-GG, glycerol, fructose, and sucrose in process samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Aminex HPX-87 column (or similar carbohydrate analysis column).

  • Refractive Index (RI) detector.

Procedure:

  • Mobile Phase: Prepare ultrapure water as the mobile phase. Degas thoroughly before use.

  • Standard Preparation: Prepare a series of calibration standards of known concentrations for 2-α-GG, glycerol, fructose, and sucrose.

  • Sample Preparation: Dilute process samples (from the reaction mixture, retentate, and permeate) to fall within the calibration range. Filter samples through a 0.45 µm filter to remove particulates.

  • Chromatographic Conditions:

    • Column: Aminex HPX-87

    • Mobile Phase: Ultrapure Water

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 85°C

    • Detector: Refractive Index (RI)

  • Analysis: Inject prepared standards and samples. Identify and quantify the peaks based on the retention times and peak areas of the standards. Calculate the purity of the 2-α-GG in the final product solution.

Visualizations

G cluster_synthesis Step 1: Enzymatic Synthesis cluster_purification Step 2: Purification Sucrose Sucrose Enzyme Sucrose Phosphorylase Sucrose->Enzyme Glycerol Glycerol (Excess) Glycerol->Enzyme Reaction Crude Product Mix (2-α-GG, Fructose, Glycerol) Enzyme->Reaction Diafiltration Nanofiltration with Discontinuous Diafiltration Reaction->Diafiltration Downstream Processing Glycerol_Waste Glycerol & Salts (Permeate) Diafiltration->Glycerol_Waste Removed Final_Product Purified 2-α-GG (>80% Purity) Diafiltration->Final_Product Retained

Caption: Workflow for the production and purification of 2-α-GG.

G Troubleshooting Logic for Low Product Purity Problem Problem: Low 2-α-GG Purity Cause1 Cause: Incomplete Glycerol Removal Problem->Cause1 Cause2 Cause: Membrane Fouling Problem->Cause2 Cause3 Cause: Incorrect Membrane MWCO Problem->Cause3 Solution1 Solution: Increase Diafiltration Cycles (5-6 total) Cause1->Solution1 Solution2 Solution: Perform Membrane Cleaning Cycle Cause2->Solution2 Solution3 Solution: Verify MWCO is 150-300 Da Cause3->Solution3

Caption: Troubleshooting logic for addressing low product purity.

G Start Start: Crude Solution (High Glycerol) Concentrate1 1. Concentrate Start->Concentrate1 Dilute1 2. Dilute with Water Concentrate1->Dilute1 Filter1 3. Filter (Cycle 1) Dilute1->Filter1 Retentate1 Retentate (Reduced Glycerol) Filter1->Retentate1 Permeate1 Permeate (Glycerol + Water) Filter1->Permeate1 Concentrate2 4. Concentrate Retentate1->Concentrate2 Repeat N times Dilute2 5. Dilute with Water Concentrate2->Dilute2 Filter2 6. Filter (Cycle N) Dilute2->Filter2 Retentate2 Retentate (Trace Glycerol) Filter2->Retentate2 Permeate2 Permeate (Glycerol + Water) Filter2->Permeate2 End End: Purified 2-α-GG Retentate2->End

Caption: The cyclical process of discontinuous diafiltration.

References

"troubleshooting NMR signal overlap in glucosylglycerol analysis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the NMR spectroscopic analysis of glucosylglycerol and related complex carbohydrates. The inherent structural similarity of protons in these molecules often leads to significant signal overlap in NMR spectra, complicating structural elucidation and quantification. This guide offers strategies and experimental protocols to overcome these challenges.

Troubleshooting Guide

This section addresses common problems related to signal overlap in a question-and-answer format, providing actionable solutions.

Question 1: My 1D ¹H spectrum shows a crowded, uninterpretable region of overlapping signals, particularly between 3.2 and 4.0 ppm. How can I resolve this?

Answer: Severe overlap in the 1D ¹H NMR spectrum is a very common issue for carbohydrates like glucosylglycerol due to the similar chemical environments of many ring and glycerol backbone protons.[1][2] The most effective strategy is to use two-dimensional (2D) NMR experiments to disperse the signals into a second frequency dimension, leveraging the larger chemical shift range of ¹³C or correlations between coupled protons.[2][3]

  • Solution A: 2D Homonuclear Correlation Spectroscopy (COSY/TOCSY)

    • COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are directly coupled to each other (typically over 2-3 bonds), helping to trace proton-proton connections within the molecule.

    • TOCSY (Total Correlation Spectroscopy): This is often more powerful for carbohydrates as it reveals correlations between all protons within a single spin system (i.e., all protons within the glucose ring or all protons on the glycerol moiety).[2] By irradiating a well-resolved signal, like an anomeric proton, you can often identify all the other protons in that same spin system.[4]

  • Solution B: 2D Heteronuclear Correlation Spectroscopy (HSQC/HMBC)

    • HSQC (Heteronuclear Single Quantum Coherence): This is arguably the most powerful experiment for resolving severe proton overlap.[3] It correlates each proton directly to the carbon it is attached to. Since the ¹³C chemical shift dispersion is much larger than for ¹H, signals that overlap in the proton dimension are often well-separated in the carbon dimension.[1][2]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is invaluable for piecing together different spin systems and confirming the linkage between the glucose and glycerol units.

Question 2: Even in my 2D spectra, the resolution is poor and the peaks are broad. What can I do to improve this?

Answer: Broad peaks can be caused by several factors related to sample preparation, instrument setup, or inherent properties of the molecule.[5]

  • Solution A: Optimize Sample Preparation

    • Concentration: A sample that is too concentrated can lead to increased viscosity and broader lines. Conversely, a sample that is too dilute will have a poor signal-to-noise ratio. For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is a good starting point.[6] For ¹³C-based experiments like HSQC, a more concentrated sample is often necessary.

    • Remove Particulates: Suspended solid particles will distort the magnetic field homogeneity, causing significant line broadening. Always filter your NMR sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[6]

    • Paramagnetic Impurities: Ensure your sample is free from paramagnetic metal ions, as they can cause severe line broadening. If contamination is suspected, consider adding a chelating agent like EDTA, though this may introduce new signals.

    • Degassing: Dissolved oxygen is paramagnetic and can contribute to line broadening. For high-resolution work, degassing the sample using the freeze-pump-thaw technique can improve resolution.

  • Solution B: Instrument Shimming and Tuning

    • Shimming: The process of "shimming" makes the magnetic field more homogeneous across the sample volume.[7] Poor shimming is a common cause of broad and distorted peaks. This process can be done manually or automatically. If you consistently get broad lineshapes, consult the instrument manager.

    • Tuning and Matching: The NMR probe must be properly tuned to the correct frequency for the nuclei being observed (e.g., ¹H, ¹³C). An untuned probe will result in poor sensitivity and distorted peak shapes.

Question 3: How can I be sure my sample preparation isn't the source of the problem?

Answer: Proper sample preparation is critical for acquiring high-quality NMR data. Following a strict protocol can eliminate many common issues.

G

Question 4: I've tried changing solvents, but the overlap persists. Are there more advanced NMR experiments I can use?

Answer: Yes, when standard 2D experiments are insufficient, several advanced pulse sequences can be employed.

  • Solution A: Pure Shift NMR

    • These experiments produce a simplified ¹H NMR spectrum where every multiplet collapses into a singlet.[4] This "broadband proton-decoupled" proton spectrum can dramatically resolve overlapping multiplets, making it much easier to identify individual signals.

  • Solution B: Band-Selective Experiments (SUN)

    • If a specific region of the spectrum is dominated by strong, unwanted signals (e.g., from a buffer or an abundant impurity), band-selective pulse sequences can be used to suppress or remove these signals from the spectrum.[8] This allows the observation of smaller signals that were previously hidden.[8]

  • Solution C: J-Resolved Spectroscopy (J-Res)

    • This 2D homonuclear experiment separates chemical shifts and J-couplings onto two different axes.[9] The projection of the 2D spectrum onto the chemical shift axis results in a broadband proton-decoupled ¹H spectrum, effectively collapsing multiplets into singlets and reducing overlap.[9]

Data Processing and Analysis

Question 5: Can I improve signal resolution after the data has been acquired?

Answer: Yes, post-acquisition data processing can significantly improve the clarity of your spectra.

  • Baseline Correction: Most NMR spectra have baseline distortions that can interfere with integration and peak picking.[10] Applying a baseline correction algorithm is a crucial first step.

  • Peak Alignment: Small variations in pH, temperature, or concentration between samples can cause peaks to shift slightly.[10] Alignment algorithms correct for these shifts, ensuring that the same metabolite signal appears at the same chemical shift across different spectra.[11]

  • Spectral Deconvolution: When peaks truly overlap, simple integration is inaccurate.[12] Deconvolution algorithms use the known lineshapes of NMR signals to mathematically separate overlapping peaks, providing more accurate quantification for each component.[4][12]

G

Summary of Techniques and Protocols

Comparison of NMR Techniques for Resolving Overlap
TechniqueTypePrimary UseResolution PowerTime Required
1D ¹H 1D HomonuclearInitial survey, check purityLow< 5 minutes
Solvent Change Sample PrepShift overlapping peaksLow to MediumN/A
COSY 2D HomonuclearIdentify 2-3 bond H-H couplingsMedium30-60 minutes
TOCSY 2D HomonuclearIdentify all protons in a spin systemMedium to High1-2 hours
HSQC 2D HeteronuclearDisperse signals via ¹³C dimensionVery High1-4 hours
J-Resolved 2D HomonuclearCollapse multiplets to singletsHigh1-3 hours
Pure Shift 1D HomonuclearCollapse multiplets to singletsVery High30-90 minutes
Experimental Protocol: ¹H-¹³C HSQC

This protocol provides a general framework for acquiring a gradient-edited, sensitivity-enhanced HSQC spectrum, one of the most effective experiments for resolving proton signal overlap in glucosylglycerol.

  • Sample Preparation:

    • Dissolve 10-50 mg of the glucosylglycerol sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[6]

    • Ensure the sample is fully dissolved and filter it into a clean 5 mm NMR tube to remove any particulate matter.[6]

  • Spectrometer Setup:

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity.[7]

  • Acquisition Parameters (Example for a 600 MHz Spectrometer):

    • Pulse Program: Use a standard sensitivity-enhanced, gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker systems).[2]

    • Spectral Width: Set the ¹H (F2) dimension to ~12 ppm and the ¹³C (F1) dimension to cover the expected carbohydrate region (~160 ppm, centered around 75 ppm).

    • Acquired Points: 2048 points in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁).

    • Number of Scans (ns): 8 to 64 scans per increment, depending on the sample concentration.

    • Relaxation Delay (d1): Set to 1.5 - 2.0 seconds.

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform Fourier transformation, followed by phase and baseline correction.

G

References

Technical Support Center: Enhancing Glycerol Conversion in Enzymatic Glucosylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic glucosylation of glycerol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you enhance your glycerol conversion rates and overcome common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Problem Possible Causes Recommended Solutions
Low Conversion Rate of Glycerol 1. Suboptimal Enzyme Concentration: The amount of enzyme may be insufficient for the substrate concentration. 2. Inappropriate Substrate Ratio: The molar ratio of glucosyl donor to glycerol may not be optimal. 3. Unfavorable Reaction Temperature: The temperature may be too high or too low for optimal enzyme activity and stability.[1][2] 4. Incorrect pH: The pH of the reaction mixture can significantly impact enzyme structure and activity.[3] 5. Product Inhibition: Accumulation of the glucosyl-glycerol product or by-products (e.g., fructose) may inhibit the enzyme.[4] 6. Water Activity: In non-aqueous or low-water systems, water activity can influence the equilibrium of the reaction.[5]1. Optimize Enzyme Concentration: Systematically vary the enzyme concentration to find the optimal level for your specific conditions. Refer to published literature for typical ranges for your chosen enzyme.[6] 2. Optimize Substrate Ratio: Experiment with different molar ratios of the glucosyl donor (e.g., sucrose, glucose) to glycerol. An excess of glycerol is often used to drive the reaction towards product formation.[7][8] 3. Determine Optimal Temperature: Perform the reaction at various temperatures to identify the optimum for your specific enzyme. For example, some sucrose phosphorylases show optimal transglucosylation activity at 45°C.[1] 4. Adjust and Buffer pH: Ensure the reaction is performed at the optimal pH for your enzyme, which for some transglucosylation reactions is around pH 8.0.[1] Use a suitable buffer to maintain a stable pH throughout the reaction. 5. Consider Product Removal or Batch Feeding: If product inhibition is suspected, consider in-situ product removal techniques or a fed-batch approach for the substrates.[4] 6. Control Water Content: In systems with low water content, carefully control the water activity to favor the synthesis reaction over hydrolysis.[5]
Poor Regioselectivity (Formation of multiple glucosyl-glycerol isomers) 1. Enzyme Specificity: The enzyme used may not be highly regioselective, leading to the formation of different isomers (e.g., 1-O-α-D-glucosyl-glycerol and 2-O-α-D-glucosyl-glycerol). 2. Reaction Conditions: Temperature and pH can sometimes influence the regioselectivity of an enzyme.1. Select a Highly Regioselective Enzyme: Choose an enzyme known for its high regioselectivity. For instance, sucrose phosphorylase from Leuconostoc mesenteroides shows high selectivity for the 2-OH of glycerol.[8] 2. Enzyme Engineering: If feasible, consider protein engineering to improve the regioselectivity of your enzyme. 3. Optimize Reaction Conditions: Systematically vary the temperature and pH to see if it influences the ratio of isomers produced.
Enzyme Instability and Low Reusability 1. Harsh Reaction Conditions: Extreme pH or temperature can lead to enzyme denaturation.[3] 2. Presence of Denaturing Agents: Certain organic solvents or high concentrations of substrates/products can destabilize the enzyme.[9] 3. Lack of Immobilization: Free enzymes in solution are often less stable and difficult to reuse.1. Optimize Reaction Conditions: Operate within the enzyme's optimal pH and temperature range for stability. 2. Use Stabilizing Additives: The addition of agents like glycerol itself (at appropriate concentrations), sorbitol, or BSA can sometimes improve enzyme stability. 3. Immobilize the Enzyme: Enzyme immobilization on a solid support can significantly enhance its stability and allow for easier recovery and reuse.[4] Whole-cell biocatalysis is another strategy to improve stability.[1][10]
High Viscosity of the Reaction Mixture 1. High Glycerol Concentration: Glycerol is a viscous liquid, and high concentrations can lead to a highly viscous reaction medium.[9] 2. High Substrate Concentration: High concentrations of other substrates like sucrose can also increase viscosity.1. Optimize Substrate Concentrations: While an excess of glycerol can be beneficial, excessively high concentrations can be detrimental. Find a balance that maximizes conversion without creating significant viscosity issues. 2. Consider Solvent Engineering: In some cases, the use of co-solvents can help to reduce viscosity, but their effect on enzyme activity and stability must be carefully evaluated.
Competitive Hydrolysis of the Glucosyl Donor 1. Presence of Water: The enzyme may catalyze the hydrolysis of the glucosyl donor (e.g., sucrose to glucose and fructose) as a side reaction, reducing the yield of the desired glucosyl-glycerol.[11]1. Increase Glycerol Concentration: A high molar excess of glycerol can help to outcompete water for the enzyme's active site, thus favoring the transglucosylation reaction.[7] 2. Reduce Water Activity: In non-aqueous systems, minimizing the water content can suppress the hydrolytic side reaction.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common enzymes used for the enzymatic glucosylation of glycerol?

A1: Several enzymes are commonly used, with the choice depending on the desired product and glucosyl donor. These include:

  • Sucrose Phosphorylase (EC 2.4.1.7): This enzyme is widely used for the synthesis of α-glucosyl glycerol (GG) from sucrose and glycerol. It is known for its high regioselectivity for the 2-position of glycerol.[7][8]

  • β-Glucosidase (EC 3.2.1.21): These enzymes can be used to produce glyceryl glucosides from glucose and glycerol.[5]

  • Cyclodextrin Glucanotransferase (CGTase; EC 2.4.1.19): CGTases can transfer glucose units from cyclodextrins to glycerol.[12]

  • Amylosucrase (EC 2.4.1.4): This enzyme can synthesize β-glucosylglycerol from sucrose and glycerol.[13]

Q2: What is a typical starting point for optimizing the molar ratio of glucosyl donor to glycerol?

A2: A common strategy to enhance the conversion of glycerol is to use a molar excess of glycerol. This helps to shift the reaction equilibrium towards the formation of the glucosyl-glycerol product and can also help to suppress the competing hydrolysis of the glucosyl donor.[7] A good starting point for optimization is a twofold to six-fold molar excess of glycerol over the glucosyl donor.[7][8] For example, successful synthesis has been achieved with a twofold molar excess of glycerol to sucrose, resulting in a 90% yield of α-glucosyl glycerol.[7]

Q3: How does temperature affect the conversion rate?

A3: Temperature has a significant influence on both enzyme activity and stability.[1][14]

  • Enzyme Activity: As the temperature increases, the rate of the enzymatic reaction generally increases up to an optimal temperature. Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity.

  • Reaction Equilibrium: Temperature can also affect the equilibrium of the reaction. For instance, the thermal glycosylation of cellulose with glycerol has been observed to start at temperatures above 140°C.[2] For enzymatic reactions, the optimal temperature is enzyme-specific. For example, the optimal transglucosylation activity for a sucrose phosphorylase from Lb. reuteri was found to be 45°C.[1]

Q4: What is the importance of pH in this reaction?

A4: The pH of the reaction medium is a critical parameter as it affects the ionization state of the amino acid residues in the enzyme's active site and the overall protein structure.[3] Deviations from the optimal pH can lead to a significant decrease in or complete loss of enzyme activity.[3] The optimal pH is specific to the enzyme being used. For example, an optimal pH of 8.0 was reported for the transglucosylation activity of a particular sucrose phosphorylase.[1] It is crucial to use a buffer system to maintain a stable pH throughout the reaction.

Q5: How can I minimize the hydrolysis of the glucosyl donor?

A5: The hydrolysis of the glucosyl donor is a common side reaction that competes with the desired glucosylation of glycerol.[11] To minimize this:

  • Increase the concentration of glycerol: A high molar excess of glycerol helps it to act as a more effective acceptor than water.[7]

  • Reduce water activity: In reactions not conducted in aqueous media, controlling the water content is crucial. Lowering the water activity can favor the synthesis reaction over hydrolysis.[5]

  • Enzyme selection: Some enzymes may have a naturally lower hydrolytic activity to transglucosylation activity ratio under specific conditions.

Quantitative Data Summary

The following tables summarize quantitative data from various studies to provide a reference for experimental design.

Table 1: Reaction Conditions for Enzymatic Glucosylation of Glycerol

EnzymeGlucosyl DonorAcceptor (Glycerol)Molar Ratio (Donor:Acceptor)Temperature (°C)pHConversion/YieldReference
Almond β-glucosidaseGlucoseGlycerol---54% yield[5]
Sucrose PhosphorylaseSucroseGlycerol1:2--90% yield[7]
Sucrose PhosphorylaseSucrose (1.0 M)Glycerol (2.0 M)1:2--72% yield[8]
Lb. reuteri SPaseSucrose (1.0 M)Glycerol (1.0 M)1:1458.056.9% conversion[1]
Whole-cell Lb. paracasei BL-SPSucrose (1.0 M)Glycerol (1.e M)1:1508.080.79% conversion[1][10]

Table 2: Influence of Reaction Parameters on Glycerol Conversion

ParameterEffect on ConversionOptimal Range/ValueNotesReference
Temperature Increases activity to an optimum, then denaturationEnzyme-dependent (e.g., 45-50°C for some SPases)High temperatures can also lead to non-enzymatic side reactions.[2][1]
pH Activity is maximal at an optimal pHEnzyme-dependent (e.g., pH 8.0 for some SPases)Affects both enzyme structure and substrate ionization.[3][1]
Glycerol Concentration Higher concentration can drive the reaction forward but may increase viscosity2 to 6-fold molar excess over donor is commonVery high concentrations can sometimes inhibit the enzyme or cause mass transfer limitations.[9][7][8]
Enzyme Concentration Higher concentration generally increases the initial reaction rateTo be optimized for cost-effectivenessSaturation kinetics will eventually be reached.[6]
Water Activity Lower water activity can favor synthesis over hydrolysis-Critical in non-aqueous or low-water systems.[5]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of α-Glucosyl Glycerol using Sucrose Phosphorylase

This protocol is a general guideline based on commonly reported methods.[1][7][8]

Materials:

  • Sucrose phosphorylase (e.g., from Leuconostoc mesenteroides or Bifidobacterium adolescentis)

  • Sucrose

  • Glycerol

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 8.0)

  • Deionized water

  • Reaction vessel (e.g., temperature-controlled shaker or bioreactor)

  • Analytical equipment (e.g., HPLC with a suitable column for carbohydrate analysis)

Procedure:

  • Prepare the reaction mixture:

    • Dissolve sucrose and glycerol in the buffer solution in the desired molar ratio (e.g., 1:2, sucrose:glycerol). A typical starting concentration could be 0.5 M sucrose and 1.0 M glycerol.

    • Ensure all components are fully dissolved.

  • Equilibrate the temperature: Place the reaction mixture in the reaction vessel and bring it to the optimal temperature for the enzyme (e.g., 45°C).

  • Initiate the reaction: Add the sucrose phosphorylase to the reaction mixture to a final concentration that needs to be optimized (e.g., 10 U/mL).

  • Incubate: Incubate the reaction mixture with gentle agitation for a predetermined time (e.g., 24-48 hours).

  • Monitor the reaction: Periodically take samples from the reaction mixture. To stop the reaction in the sample, immediately heat it to 100°C for 5-10 minutes to denature the enzyme.

  • Analyze the samples: Analyze the samples by HPLC to determine the concentrations of sucrose, glycerol, fructose, and α-glucosyl glycerol.

  • Terminate the reaction: Once the desired conversion is reached, terminate the entire reaction by heating the mixture to 100°C for 10 minutes.

  • Downstream processing: The product can be purified from the reaction mixture using techniques like chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Reagents (Sucrose, Glycerol, Buffer) mix Create Reaction Mixture prep_reagents->mix temp_equil Temperature Equilibration mix->temp_equil add_enzyme Add Enzyme temp_equil->add_enzyme incubation Incubation (Controlled T, pH, Agitation) add_enzyme->incubation monitoring Reaction Monitoring (Sampling) incubation->monitoring monitoring->incubation Continue reaction termination Reaction Termination (Heat Inactivation) monitoring->termination Desired conversion reached analysis HPLC Analysis termination->analysis purification Product Purification termination->purification product Pure Glucosyl-Glycerol purification->product

Caption: Experimental workflow for enzymatic glucosylation of glycerol.

influencing_factors conversion Glycerol Conversion Rate temp Temperature temp->conversion Optimum Curve ph pH ph->conversion Optimum Curve enzyme_conc Enzyme Concentration enzyme_conc->conversion Increases rate to saturation substrate_ratio Substrate Ratio (Glycerol:Donor) substrate_ratio->conversion Affects equilibrium water_activity Water Activity water_activity->conversion Impacts hydrolysis vs. synthesis hydrolysis Hydrolysis (Side Reaction) water_activity->hydrolysis inhibition Product/Substrate Inhibition inhibition->conversion Decreases rate hydrolysis->conversion Reduces yield

Caption: Factors influencing the conversion rate of glycerol in enzymatic glucosylation.

References

"minimizing hydrolysis in the enzymatic synthesis of 2-O-(beta-D-glucosyl)glycerol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of 2-O-(β-D-glucosyl)glycerol. Our goal is to help you minimize hydrolysis and optimize your synthesis process.

Troubleshooting Guides

Problem 1: Low Yield of 2-O-(β-D-glucosyl)glycerol and High Hydrolysis of the Glycosyl Donor

Possible Causes and Solutions:

  • Suboptimal Reaction pH: The pH of the reaction medium is a critical factor that influences the balance between transglycosylation and hydrolysis. For many glycoside hydrolases, hydrolysis is favored at acidic or neutral pH, while transglycosylation is more efficient at a basic pH.[1][2]

    • Solution: Perform a pH optimization study for your specific enzyme. For example, with some β-glucosidase mutants, hydrolytic activity can be largely eliminated at pH 10, while maintaining transglycosylation activity.[3][4]

  • Inappropriate Substrate Concentrations: A high concentration of the acceptor molecule (glycerol) is often necessary to outcompete water for the glycosyl-enzyme intermediate, thereby favoring transglycosylation over hydrolysis.[5][6]

    • Solution: Systematically vary the molar ratio of the glycosyl donor to glycerol. A significant excess of glycerol is often required to achieve satisfactory reaction rates and suppress sucrose hydrolysis.[7][8] For instance, a 6-fold excess of glycerol over sucrose has been used to drive sucrose conversion to completion.[5][6]

  • Incorrect Enzyme Selection: The inherent properties of the enzyme, specifically its transglycosylation to hydrolysis ratio (rs/rh), play a crucial role.

    • Solution: Screen different enzymes, such as β-glucosidases or sucrose phosphorylases, to find one with a naturally higher propensity for transglycosylation.[9] Protein engineering can also be employed to create enzyme variants with improved transglycosylation efficiency.[3][4][7]

  • Suboptimal Temperature: Temperature affects both enzyme activity and stability.

    • Solution: Determine the optimal temperature for your enzyme that maximizes the transglycosylation rate without causing significant enzyme denaturation. For example, some reactions are performed at 30°C.[10]

Problem 2: Formation of Regioisomers (e.g., 1-O-(β-D-glucosyl)glycerol)

Possible Causes and Solutions:

  • Lack of Enzyme Regioselectivity: The enzyme used may not be perfectly regioselective, leading to the formation of other glycosylated glycerol isomers.

    • Solution: Select an enzyme known for high regioselectivity towards the 2-position of glycerol. For example, sucrose phosphorylase from Leuconostoc mesenteroides shows high regioselectivity.[7] Protein engineering can also be used to improve the regioselectivity of an enzyme. One study reported a threefold improvement in regioselectivity for the 2-position through mutagenesis of a sucrose phosphorylase.[7][8]

  • Reaction Conditions Favoring Isomer Formation: While less common, reaction conditions could potentially influence regioselectivity.

    • Solution: Once an enzyme with high intrinsic regioselectivity is chosen, maintain optimized reaction conditions (pH, temperature, substrate concentrations) to ensure consistent product formation.

Frequently Asked Questions (FAQs)

Q1: How can I effectively shift the reaction equilibrium towards transglycosylation instead of hydrolysis?

A1: Several strategies can be employed:

  • Increase Acceptor Concentration: A high concentration of glycerol is crucial to favor the attack of the glycerol hydroxyl group on the glycosyl-enzyme intermediate over the attack by water.[5][6]

  • pH Modulation: Operating the reaction at a more basic pH can often suppress the hydrolytic side reaction.[1][2] For certain engineered β-glucosidases, activity at pH 10 almost completely eliminates hydrolysis while preserving transglycosylation.[3][4]

  • Protein Engineering: Modifying the enzyme's active site through mutagenesis can alter the ratio of transglycosylation to hydrolysis (rs/rh).[3][4]

  • Choice of Glycosyl Donor: The nature of the glycosyl donor can influence the efficiency of the transglycosylation reaction.

Q2: What are the most common enzymes used for the synthesis of 2-O-(β-D-glucosyl)glycerol?

A2: The most commonly used enzymes are:

  • β-Glucosidases (EC 3.2.1.21): These enzymes naturally catalyze the hydrolysis of β-glycosidic linkages but can be used for synthesis via transglycosylation.[11] They are known for their broad substrate specificity and high stereoselectivity.[11]

  • Sucrose Phosphorylases (EC 2.4.1.7): These enzymes are widely used in industrial processes for the synthesis of 2-O-α-D-glucosylglycerol from sucrose and glycerol, exhibiting high regioselectivity.[7][9] While the anomer is different, the principles of minimizing hydrolysis are similar.

Q3: How can I monitor the progress of my reaction and quantify the product and byproducts?

A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method.

  • Column: An Aminex HPX-87C column is frequently used for the separation of substrates and products.[12][13]

  • Mobile Phase: Deionized water or a dilute acid solution (e.g., 3 mM H₂SO₄) is typically used as the mobile phase.[12][13]

  • Detection: A Refractive Index Detector (RID) is suitable for detecting sugars and glycerol.[9]

  • Quantification: The concentrations of 2-O-(β-D-glucosyl)glycerol, unreacted substrates (e.g., cellobiose, sucrose, glycerol), and hydrolysis byproducts (e.g., glucose, fructose) can be determined by comparing peak areas to those of known standards.[9][12]

Q4: What are typical yields for the enzymatic synthesis of 2-O-(β-D-glucosyl)glycerol?

A4: Yields can vary significantly based on the enzyme and reaction conditions.

  • Using Sulfolobus shibatae β-glycosidase with cellobiose and glycerol, a yield of 56% of β-glucosylglycerols has been reported.[11]

  • With an engineered sucrose phosphorylase, a transfer yield to glucosylglycerol of 92% with respect to sucrose has been achieved.[8]

  • Under optimized conditions with sucrose phosphorylase, yields of over 95% have been reported.

Data Presentation

Table 1: Influence of Reaction Parameters on Transglycosylation vs. Hydrolysis

ParameterEffect on HydrolysisEffect on TransglycosylationRecommended Action to Minimize Hydrolysis
pH Favored at acidic to neutral pH[1][2]Favored at basic pH[1][2]Increase pH to the optimal level for the enzyme's transglycosylation activity (e.g., pH 8-10).[3][4]
Glycerol Concentration Increases as glycerol concentration decreasesIncreases with higher glycerol concentration[5][6]Use a high molar excess of glycerol relative to the glycosyl donor.[7][8]
Enzyme Choice High in enzymes with a low rs/rh ratioHigh in enzymes with a high rs/rh ratioSelect or engineer an enzyme with a high intrinsic transglycosylation capacity.[3][4][7]
Temperature Can increase with temperatureIncreases up to an optimal temperatureOptimize temperature to balance enzyme activity and stability.

Table 2: Comparison of Enzyme Performance in Glucosylglycerol Synthesis

EnzymeGlycosyl DonorAcceptorProduct(s)Reported YieldReference
Sulfolobus shibatae β-glycosidaseCellobioseGlycerolβ-D-glucopyranosyl-(1→1/3)-D-glycerol and β-D-glucopyranosyl-(1→2)-D-glycerol56%[11]
Engineered B. adolescentis Sucrose Phosphorylase (P134Q)SucroseGlycerol2-O-α-D-glucosylglycerol92% (transfer yield)[8]
Leuconostoc mesenteroides Sucrose PhosphorylaseSucroseGlycerol2-O-α-D-glucosylglycerol>95%

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Synthesis of 2-O-(β-D-glucosyl)glycerol
  • Reaction Setup:

    • Prepare a reaction buffer at the desired pH (e.g., 50 mM Tris-HCl, pH 7.0-8.0).

    • Dissolve the glycosyl donor (e.g., 250 mM cellobiose) and glycerol (e.g., 1 M) in the buffer.[11]

    • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).

  • Enzyme Addition:

    • Initiate the reaction by adding the β-glucosidase or other suitable enzyme to the reaction mixture.

  • Incubation:

    • Incubate the reaction for a predetermined time (e.g., 15 hours) with gentle agitation.[11]

  • Reaction Termination:

    • Stop the reaction by heat inactivation of the enzyme (e.g., boiling for 5 minutes).[11]

  • Analysis:

    • Analyze the reaction mixture for the formation of 2-O-(β-D-glucosyl)glycerol and byproducts using HPLC.

Protocol 2: HPLC Analysis of Reaction Products
  • Sample Preparation:

    • Centrifuge the terminated reaction mixture to pellet the denatured enzyme.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample as necessary with the mobile phase.

  • HPLC Conditions:

    • Column: Aminex HPX-87C (300 mm x 7.8 mm).[13]

    • Mobile Phase: Isocratic elution with deionized water or dilute H₂SO₄ (e.g., 3 mM).[13]

    • Flow Rate: 0.5-0.6 mL/min.[12][13]

    • Column Temperature: 70-85°C.[12][13]

    • Detector: Refractive Index Detector (RID).

  • Data Analysis:

    • Identify and quantify the peaks corresponding to glycerol, the glycosyl donor, glucose, and 2-O-(β-D-glucosyl)glycerol by comparing retention times and peak areas with those of authentic standards.

Visualizations

hydrolysis_vs_transglycosylation cluster_reactants Reactants cluster_products Products Glycosyl-Enzyme Glycosyl-Enzyme 2-O-beta-D-glucosyl-glycerol 2-O-beta-D-glucosyl-glycerol Glycosyl-Enzyme->2-O-beta-D-glucosyl-glycerol Transglycosylation (Desired Pathway) Hydrolyzed_Donor Hydrolyzed_Donor Glycosyl-Enzyme->Hydrolyzed_Donor Hydrolysis (Side Reaction) Glycerol Glycerol Water Water

Caption: Competing pathways of transglycosylation and hydrolysis.

optimization_workflow start Start: Low 2-GG Yield check_params Evaluate Reaction Conditions start->check_params optimize_ph Optimize pH (Increase to basic range) check_params->optimize_ph pH suboptimal optimize_subs Optimize Substrate Ratio (Increase [Glycerol]) check_params->optimize_subs Ratio suboptimal optimize_enzyme Screen/Engineer Enzyme (Improve rs/rh ratio) check_params->optimize_enzyme Enzyme inefficient analyze Analyze Yield by HPLC optimize_ph->analyze optimize_subs->analyze optimize_enzyme->analyze analyze->check_params Yield still low end End: High 2-GG Yield analyze->end Yield optimized

Caption: Workflow for optimizing 2-O-(β-D-glucosyl)glycerol synthesis.

References

Validation & Comparative

A Comparative Guide to the Osmoprotective Effects of 2-O-(beta-D-glucosyl)glycerol and Trehalose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the osmoprotective, antioxidant, and anti-inflammatory properties of two prominent compatible solutes: 2-O-(beta-D-glucosyl)glycerol (GG) and trehalose. The information presented is based on available experimental data to assist researchers and professionals in drug development and related fields in making informed decisions.

Introduction to Osmoprotectants

Osmotic stress, resulting from changes in the concentration of solutes in the extracellular environment, poses a significant threat to cellular integrity and function. Cells have evolved various mechanisms to counteract these changes, including the accumulation of small organic molecules known as osmolytes or compatible solutes. These molecules help maintain cell volume and turgor, protect cellular structures, and mitigate the damaging effects of stress without interfering with normal cellular metabolism.

This compound (GG) is a natural osmolyte found in various organisms, including bacteria, cyanobacteria, and resurrection plants. It is a glycoside composed of a glucose molecule linked to a glycerol backbone. GG is gaining attention in the cosmetic and pharmaceutical industries for its moisturizing and cell-protective properties.

Trehalose is a non-reducing disaccharide composed of two glucose units. It is widely found in bacteria, fungi, plants, and invertebrates, enabling them to survive extreme environmental conditions such as desiccation and freezing. Trehalose is well-known for its ability to stabilize proteins and biological membranes.

This guide will delve into a comparative analysis of the protective effects of these two molecules, focusing on their performance in mitigating cellular stress.

Comparative Performance Data

While direct head-to-head comparative studies under identical experimental conditions are limited, this section summarizes the reported protective effects of GG and trehalose from various independent studies.

Osmoprotective and Cell Viability Effects

Table 1: Summary of Osmoprotective and Cell Viability Effects

CompoundModel SystemStressorObserved EffectsReference
This compound (GG) Human Epidermal KeratinocytesGeneral aging and stressIncreased cell vitality and glucose consumption.[1]
Human SkinEnvironmental StressIncreases skin elasticity, smoothness, and thickness. Regenerates epidermis and dermis density.[1]
Trehalose Human Conjunctival Epithelial CellsDesiccationProlonged cell viability and maintained metabolic activity.
Saccharomyces cerevisiaeSevere Osmotic Stress (NaCl or sorbitol)Increased survival rates in stationary-phase cells.[1]
Antioxidant Effects

Table 2: Summary of Antioxidant Effects

CompoundModel SystemObserved EffectsReference
This compound (GG) Aged Human Skin CellsInduces the production of superoxide dismutase 1 (SOD1).[1]
Trehalose Human Peripheral Blood Mononuclear CellsMitigated oxidative stress.[2]
Human SkinProtects from free radical damage caused by UV exposure and pollution.[3]
Anti-inflammatory Effects

Table 3: Summary of Anti-inflammatory Effects

CompoundModel SystemObserved EffectsReference
This compound (GG) Not extensively studied for direct anti-inflammatory effects.--
Trehalose RAW 264.7 MacrophagesSuppressed the secretion of pro-inflammatory cytokines (IL-6 and TNF-α) and down-regulated the production of PGE2 and NO.[4]
Human Peripheral Blood Mononuclear CellsBlunted the LPS-stimulated increase in TNF-α and IL-1β mRNA and protein levels.[2]
Patients with Type 2 DiabetesSignificantly lowered C-reactive protein (CRP) levels.[5][6]

Mechanisms of Action

This compound (GG)

The primary mechanism of GG's protective action, particularly in skin, involves the stimulation of sensory neurons. This leads to the release of calcitonin-gene related peptide (CGRP), which in turn increases the production of dermal insulin-like growth factor-I (IGF-I). Increased IGF-I levels are associated with enhanced skin elasticity and collagen production[7]. Furthermore, GG's antioxidant effect is linked to the upregulation of the antioxidant enzyme superoxide dismutase 1 (SOD1)[1].

Trehalose

Trehalose employs several mechanisms to protect cells from stress:

  • Water Replacement Hypothesis: During dehydration, trehalose molecules replace water molecules in the hydration shell of proteins and membranes, thereby preserving their native structure and function.

  • Vitrification: At low water content, trehalose forms a glassy, amorphous solid (vitrification). This glassy matrix immobilizes and protects biological structures from damage.

  • Chemical Stability: As a non-reducing sugar, trehalose does not readily participate in glycation reactions (Maillard reaction) with proteins and lipids, preventing their degradation.

  • Anti-inflammatory Signaling: Trehalose has been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation, leading to reduced production of pro-inflammatory cytokines[4].

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the osmoprotective effects of compounds like GG and trehalose.

Cell Viability Assay under Osmotic Stress

Objective: To quantify the ability of GG and trehalose to protect cells from death induced by hyperosmotic conditions.

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Culture: Plate cells (e.g., human keratinocytes, HaCaT) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Induction of Osmotic Stress: Prepare a hyperosmotic medium by adding a non-penetrating solute like sorbitol or NaCl to the standard culture medium to achieve the desired osmolarity (e.g., 600 mOsm).

  • Treatment:

    • Control Group: Cells in standard isotonic medium.

    • Stress Group: Cells in hyperosmotic medium.

    • Treatment Groups: Cells in hyperosmotic medium supplemented with varying concentrations of GG or trehalose.

  • Incubation: Incubate the plates for a specified period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To determine the antioxidant capacity of GG and trehalose in cells under osmotic stress.

Method: DCFDA (2',7'-dichlorofluorescin diacetate) Assay

  • Cell Culture and Treatment: Follow steps 1-3 from the cell viability protocol.

  • DCFDA Staining: After the treatment period, remove the medium and wash the cells with PBS. Add 100 µL of 10 µM DCFDA solution to each well and incubate for 30 minutes in the dark.

  • Fluorescence Measurement: After incubation, wash the cells with PBS to remove excess dye. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Normalize the fluorescence intensity of the treatment groups to the stress group to determine the percentage reduction in ROS levels.

Quantification of Inflammatory Cytokines

Objective: To assess the anti-inflammatory effects of GG and trehalose.

Method: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Cell Culture and Stimulation: Plate cells (e.g., RAW 264.7 macrophages) and treat with GG or trehalose for a pre-incubation period (e.g., 1 hour). Then, stimulate inflammation by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

  • Supernatant Collection: After a 24-hour incubation period, collect the cell culture supernatants.

  • ELISA Procedure: Perform ELISA for specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available kits, following the manufacturer's instructions.

  • Data Analysis: Quantify the cytokine concentrations based on a standard curve and compare the levels in the treatment groups to the LPS-stimulated control group.

Visualizing Mechanisms and Workflows

Signaling Pathways

GG_Signaling_Pathway GG This compound (GG) SensoryNeuron Sensory Neuron Stimulation GG->SensoryNeuron CGRP CGRP Release SensoryNeuron->CGRP IGF1 Increased Dermal IGF-I Production CGRP->IGF1 SkinElasticity Increased Skin Elasticity and Collagen Production IGF1->SkinElasticity

Caption: Signaling pathway of this compound in skin.

Trehalose_Anti_Inflammatory_Pathway Trehalose Trehalose NFkB_Inhibition Inhibition of NF-κB Activation Trehalose->NFkB_Inhibition Cytokine_Reduction Reduced Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_Inhibition->Cytokine_Reduction

Caption: Anti-inflammatory signaling pathway of trehalose.

Experimental Workflow

Osmoprotection_Workflow cluster_assays Endpoint Assays Start Cell Seeding (e.g., 96-well plate) Stress Induce Osmotic Stress (e.g., Sorbitol, NaCl) Start->Stress Treatment Treat with GG or Trehalose Stress->Treatment Incubation Incubate for 24 hours Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability ROS ROS Measurement (e.g., DCFDA) Incubation->ROS Inflammation Cytokine Analysis (e.g., ELISA) Incubation->Inflammation DataAnalysis Data Analysis and Comparison Viability->DataAnalysis ROS->DataAnalysis Inflammation->DataAnalysis

Caption: General experimental workflow for comparing osmoprotectants.

Conclusion

Both this compound and trehalose demonstrate significant protective effects against cellular stress, albeit through different primary mechanisms. Trehalose is a well-characterized osmoprotectant with robust data supporting its role in stabilizing biological structures and mitigating inflammatory responses. GG shows considerable promise, particularly in the context of skin health, by enhancing cellular vitality, providing antioxidant support, and improving skin's structural properties.

A notable gap in the current literature is the lack of direct, quantitative comparative studies between GG and trehalose for their osmoprotective, antioxidant, and anti-inflammatory efficacies under standardized conditions. Such research would be invaluable for elucidating the relative advantages of each compound and guiding their application in various fields, from pharmaceuticals to cosmetics. Future studies should focus on head-to-head comparisons using the experimental protocols outlined in this guide to provide a clearer understanding of their respective potencies and mechanisms of action.

References

Unveiling the Structure of Synthetic 2-O-(β-D-glucosyl)glycerol: A Comparative Guide to 2D NMR and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthetic compounds is a cornerstone of rigorous scientific practice. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with alternative analytical methods—namely, mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS)—for the structural elucidation of synthetic 2-O-(β-D-glucosyl)glycerol. This analysis is supported by experimental data and detailed protocols to assist in selecting the most appropriate methodology for structural confirmation.

The precise structure of a synthetic molecule, including its stereochemistry, is critical in determining its biological activity and potential therapeutic applications. 2-O-(β-D-glucosyl)glycerol, a glyceroglycolipid, requires detailed analytical characterization to confirm the identity of the sugar moiety, the anomeric configuration of the glycosidic bond, and the attachment position on the glycerol backbone.

The Power of 2D NMR in Structural Elucidation

Two-dimensional NMR spectroscopy stands as the gold standard for the non-destructive and definitive structural analysis of organic molecules in solution.[1] By correlating nuclear spins through chemical bonds or space, 2D NMR techniques provide a detailed map of the molecular architecture. For 2-O-(β-D-glucosyl)glycerol, a suite of 2D NMR experiments is employed to unequivocally confirm its structure.

A typical workflow for the structural confirmation of 2-O-(β-D-glucosyl)glycerol using 2D NMR involves a series of experiments, including ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

2D_NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition 2D NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Confirmation Sample Synthetic 2-O-(β-D-glucosyl)glycerol Dissolution Dissolve in D2O Sample->Dissolution NMR_Spectrometer NMR Spectrometer COSY ¹H-¹H COSY NMR_Spectrometer->COSY HSQC ¹H-¹³C HSQC NMR_Spectrometer->HSQC HMBC ¹H-¹³C HMBC NMR_Spectrometer->HMBC Proton_Spin_Systems Identify Proton Spin Systems (COSY) COSY->Proton_Spin_Systems Direct_CH_Correlation Correlate Protons to Directly Attached Carbons (HSQC) HSQC->Direct_CH_Correlation Long_Range_CH_Correlation Identify Long-Range C-H Correlations (HMBC) HMBC->Long_Range_CH_Correlation Structure_Elucidation Assemble Fragments and Confirm Connectivity Proton_Spin_Systems->Structure_Elucidation Direct_CH_Correlation->Structure_Elucidation Long_Range_CH_Correlation->Structure_Elucidation Final_Structure Confirmed Structure of 2-O-(β-D-glucosyl)glycerol Structure_Elucidation->Final_Structure

A streamlined workflow for the structural confirmation of 2-O-(β-D-glucosyl)glycerol using 2D NMR.
Key 2D NMR Experiments and Their Roles:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In 2-O-(β-D-glucosyl)glycerol, COSY is essential for tracing the connectivity of the protons within the glucose and glycerol spin systems.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This provides a clear assignment of the carbon signals based on the already assigned proton signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is the key experiment for confirming the glycosidic linkage. A crucial correlation will be observed between the anomeric proton of the glucose unit (H-1') and the C-2 carbon of the glycerol moiety, and conversely, between the H-2 proton of the glycerol and the anomeric carbon (C-1') of the glucose.

Expected 2D NMR Data for 2-O-(β-D-glucosyl)glycerol

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for the structural confirmation of 2-O-(β-D-glucosyl)glycerol. The β-anomeric configuration is confirmed by the large coupling constant (J) between the anomeric proton (H-1') and H-2' (typically around 8 Hz).

Position ¹H Chemical Shift (ppm, J in Hz) ¹³C Chemical Shift (ppm) Key COSY Correlations Key HMBC Correlations
Glycerol
1a, 1b~3.6-3.8 (m)~63.5H-2C-2, C-3
2~3.9 (m)~80.0H-1, H-3C-1, C-3, C-1'
3a, 3b~3.6-3.8 (m)~63.5H-2C-1, C-2
β-D-Glucose
1'~4.5 (d, J ≈ 8.0)~104.0H-2'C-2', C-3', C-5', C-2
2'~3.3 (t, J ≈ 8.0)~75.0H-1', H-3'C-1', C-3'
3'~3.5 (t, J ≈ 9.0)~77.0H-2', H-4'C-2', C-4', C-5'
4'~3.4 (t, J ≈ 9.0)~71.0H-3', H-5'C-3', C-5'
5'~3.4 (m)~77.0H-4', H-6'C-1', C-3', C-4'
6'a, 6'b~3.7-3.9 (m)~62.0H-5'C-4', C-5'

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Alternative Methods for Structural Characterization

While 2D NMR provides the most detailed structural information, other analytical techniques can offer complementary or preliminary data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of 2-O-(β-D-glucosyl)glycerol. Tandem mass spectrometry (MS/MS) can provide some structural information through fragmentation analysis.

Technique Information Provided Advantages Limitations
HRMS (e.g., ESI-TOF) Accurate mass and molecular formula.High sensitivity, small sample requirement.Does not provide information on connectivity or stereochemistry.
MS/MS Fragmentation pattern, can suggest the presence of glucose and glycerol moieties.Can be coupled with liquid chromatography (LC-MS) for mixture analysis.Fragmentation may not be sufficient to determine the exact linkage position or anomeric configuration.

Expected Mass Spectrometry Data:

  • Molecular Ion: For C₉H₁₈O₈, the expected [M+Na]⁺ is approximately m/z 277.0894.

  • Key Fragment Ions (MS/MS): Fragmentation would likely involve the cleavage of the glycosidic bond, resulting in ions corresponding to the glucose moiety (e.g., m/z 163 for the dehydrated hexose fragment) and the glycerol moiety.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For a non-volatile compound like 2-O-(β-D-glucosyl)glycerol, derivatization is necessary to increase its volatility. A common derivatization method is peracetylation or silylation.

Technique Information Provided Advantages Limitations
GC-MS (after derivatization) Retention time and mass spectrum of the derivatized compound.High separation efficiency, extensive mass spectral libraries for comparison.Destructive method, derivatization adds complexity and potential for side reactions. Cannot determine anomeric configuration.

Experimental Protocol for GC-MS (Peracetylation):

  • Derivatization: The dried sample of 2-O-(β-D-glucosyl)glycerol is treated with a mixture of acetic anhydride and pyridine. The reaction mixture is heated to ensure complete acetylation of all hydroxyl groups.

  • Work-up: The reaction is quenched, and the peracetylated product is extracted and purified.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS. The separation is typically performed on a capillary column (e.g., DB-5). The mass spectrometer is operated in electron ionization (EI) mode.

Expected GC-MS Data (Peracetylated):

  • Retention Time: A specific retention time for the peracetylated derivative under the given GC conditions.

  • Mass Spectrum: A characteristic fragmentation pattern for the peracetylated 2-O-(β-D-glucosyl)glycerol. Key fragments would correspond to the acetylated glucose and glycerol moieties.

Analytical_Technique_Comparison cluster_NMR 2D NMR cluster_MS Mass Spectrometry cluster_GCMS GC-MS Structural Confirmation Structural Confirmation 2D NMR 2D NMR Structural Confirmation->2D NMR Primary Method Mass Spectrometry Mass Spectrometry Structural Confirmation->Mass Spectrometry Complementary GC-MS GC-MS Structural Confirmation->GC-MS Complementary NMR_Adv Definitive 3D Structure (Connectivity & Stereochemistry) NMR_Disadv Lower Sensitivity Longer Acquisition Time MS_Adv High Sensitivity Molecular Formula (HRMS) MS_Disadv Limited Stereochemical Information GCMS_Adv High Resolution Separation Established Libraries GCMS_Disadv Destructive Requires Derivatization 2D NMR->NMR_Adv 2D NMR->NMR_Disadv Mass Spectrometry->MS_Adv Mass Spectrometry->MS_Disadv GC-MS->GCMS_Adv GC-MS->GCMS_Disadv

Comparison of analytical techniques for structural confirmation.

Conclusion

References

Unraveling the Biological Landscape of Glucosylglycerol Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the biological activities of α- and β-glucosylglycerol isomers reveals distinct profiles, with the α-isomer demonstrating superior performance in skin hydration. While direct comparative studies across all biological activities remain limited, existing research and analogous compound analyses provide valuable insights into their potential differential effects.

Glucosylglycerol (GG), a naturally occurring osmolyte, exists as two primary isomers, α-glucosylglycerol (α-GG) and β-glucosylglycerol (β-GG), distinguished by the stereochemistry of the glycosidic bond. This structural nuance appears to significantly influence their biological functions, particularly in the realm of cosmetics and potentially in nutraceuticals. This guide provides a detailed comparison of the known biological activities of these isomers, supported by available experimental data and methodologies.

Superior Moisturizing and Skin Barrier Function of α-Glucosylglycerol

The most pronounced difference observed between the two isomers lies in their efficacy as moisturizing agents. Scientific literature indicates that α-GG exhibits superior moisturizing properties compared to its β-counterpart, making it a coveted ingredient in the cosmetics industry.[1] Research has also highlighted that 2-O-α-D-glucosylglycerol (2-αGG) possesses a greater water-holding capacity than 1-O-α-D-glucosylglycerol (1-αGG), another α-isomer, further emphasizing the potent hydrating ability of the alpha configuration.[2]

The mechanism behind α-GG's exceptional moisturizing effect is linked to its ability to upregulate the expression of Aquaporin-3 (AQP3) in keratinocytes.[3] AQP3 is a crucial water and glycerol channel in the epidermis, facilitating hydration and maintaining the skin's barrier function.

Comparative Data on Skin Hydration
Biological Parameterα-Glucosylglycerolβ-GlucosylglycerolReference
Skin Hydration Significantly increases skin hydration.Data not available.[4]
Aquaporin-3 (AQP3) mRNA Expression in Keratinocytes Upregulates expression, enhancing water and glycerol transport.Data not available.[3]
Transepidermal Water Loss (TEWL) Reduces TEWL, strengthening the skin's barrier function.Data not available.[3]
Water-Holding Capacity HighData not available.[2]
Experimental Protocols

Assessment of AQP3 mRNA Expression in Human Keratinocytes:

  • Cell Culture: Human epidermal keratinocytes are cultured in appropriate media.

  • Treatment: Cells are treated with a solution of α-glucosylglycerol (e.g., 3% w/v) for a specified period (e.g., 24 hours). A vehicle control is used for comparison.

  • RNA Extraction and qRT-PCR: Total RNA is extracted from the keratinocytes, and quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the expression levels of AQP3 mRNA. The results are normalized to a housekeeping gene.[3]

In Vivo Evaluation of Skin Hydration and Barrier Function:

  • Subject Recruitment: A cohort of human volunteers is recruited.

  • Product Application: A formulation containing α-glucosylglycerol is applied to a designated area of the skin for a specified duration. A placebo or untreated area serves as a control.

  • Measurements:

    • Corneometry: Skin surface hydration is measured using a Corneometer.

    • Transepidermal Water Loss (TEWL): Barrier function is assessed by measuring TEWL with a Tewameter.

  • Data Analysis: Changes in skin hydration and TEWL are statistically analyzed to determine the efficacy of the α-glucosylglycerol formulation.

Signaling Pathway: α-Glucosylglycerol and AQP3 Upregulation

The upregulation of AQP3 by α-glucosylglycerol is a key signaling event that enhances skin hydration. This process involves the activation of transcription factors that bind to the AQP3 gene promoter, leading to increased mRNA and protein synthesis.

AQP3_Upregulation alpha_GG α-Glucosylglycerol Keratinocyte Keratinocyte Cell Membrane alpha_GG->Keratinocyte Enters Cell TranscriptionFactors Activation of Transcription Factors Keratinocyte->TranscriptionFactors AQP3_Gene AQP3 Gene (in nucleus) TranscriptionFactors->AQP3_Gene Promotes Transcription AQP3_mRNA AQP3 mRNA AQP3_Gene->AQP3_mRNA Transcription AQP3_Protein AQP3 Protein (Aquaporin-3 Channel) AQP3_mRNA->AQP3_Protein Translation Hydration Increased Skin Hydration & Improved Barrier Function AQP3_Protein->Hydration

Caption: Upregulation of Aquaporin-3 by α-Glucosylglycerol.

Potential Differential Prebiotic Activity

While the prebiotic potential of glucosylglycerol has been investigated, these studies often do not specify the isomer used. However, research on the structurally analogous α- and β-galactooligosaccharides (GOS) suggests that the stereochemistry of the glycosidic bond can significantly impact their fermentation by gut microbiota. For instance, some studies indicate that α-GOS can be a more efficient substrate for lactic acid production by certain probiotic strains compared to fructooligosaccharides (FOS), while β-GOS has been shown to effectively promote the growth of beneficial bacteria.

This suggests that α- and β-glucosylglycerol may also be selectively utilized by different gut microbes, leading to distinct effects on the gut microbiome composition and the production of short-chain fatty acids (SCFAs).

Hypothetical Comparative Prebiotic Activity Based on GOS Analogy
Biological Parameterα-Glucosylglycerol (Hypothesized)β-Glucosylglycerol (Hypothesized)
Fermentation by Bifidobacteria May be readily fermented.May be readily fermented.
Fermentation by Lactobacilli May be selectively fermented by certain strains.May be selectively fermented by different strains.
SCFA Production Could lead to a specific profile of SCFAs.Could lead to a different profile of SCFAs.
Pathogen Inhibition May inhibit the growth of certain pathogens.May inhibit the growth of different pathogens.
Experimental Protocol for In Vitro Fermentation
  • Fecal Inoculum Preparation: Fresh fecal samples are collected from healthy donors and homogenized to create a fecal slurry.

  • Batch Culture Fermentation: The fecal slurry is incubated anaerobically with α-glucosylglycerol, β-glucosylglycerol, and a control (e.g., no substrate or a known prebiotic like inulin).

  • Microbial Analysis: Changes in the gut microbiota composition are analyzed using techniques like 16S rRNA gene sequencing.

  • SCFA Analysis: The concentrations of short-chain fatty acids (acetate, propionate, butyrate) in the fermentation broth are measured by gas chromatography.

Enzyme Stabilization

α-Glucosylglycerol has been shown to act as an effective enzyme stabilizer, protecting proteins from denaturation caused by heat or freeze-drying.[5][6] This property is attributed to its ability to maintain the hydration shell around proteins, thus preserving their native conformation and activity. There is currently a lack of data on the enzyme-stabilizing capabilities of β-glucosylglycerol, preventing a direct comparison.

Experimental Protocol for Enzyme Stabilization Assay
  • Enzyme Selection: A model enzyme (e.g., lactate dehydrogenase) is chosen.

  • Treatment: The enzyme is incubated at an elevated temperature or subjected to freeze-drying in the presence of α-glucosylglycerol, β-glucosylglycerol, or a control solution.

  • Activity Measurement: The residual activity of the enzyme is measured over time using a spectrophotometric assay.

  • Data Analysis: The rate of enzyme inactivation is calculated and compared between the different treatment groups to determine the stabilizing effect of each isomer.

Anti-inflammatory Activity: An Area for Future Investigation

Chronic inflammation is a hallmark of many diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. While some studies have investigated the anti-inflammatory properties of various natural compounds, there is a notable absence of research directly comparing the effects of α- and β-glucosylglycerol on inflammatory pathways like NF-κB. Given the structural differences between the isomers, it is plausible that they may exert differential effects on inflammatory signaling.

NF-κB Signaling Pathway

The NF-κB pathway is a critical target for anti-inflammatory drug development. Its activation leads to the transcription of numerous pro-inflammatory genes. Future studies should investigate whether α- and β-glucosylglycerol can modulate this pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p p-IκB IkB->IkB_p NFkB NF-κB IkB_p->NFkB Releases NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes Initiates

Caption: Overview of the NF-κB Inflammatory Signaling Pathway.

Conclusion

The available evidence strongly suggests that α- and β-glucosylglycerol are not biologically equivalent. The superior moisturizing and skin barrier-enhancing properties of α-glucosylglycerol are well-documented, positioning it as a premium ingredient in dermatological and cosmetic applications. The potential for differential prebiotic and anti-inflammatory effects between the two isomers presents an exciting frontier for future research. A deeper understanding of the structure-activity relationships of these molecules will undoubtedly unlock their full potential in the fields of drug development, functional foods, and advanced skincare. Further direct comparative studies are essential to fully elucidate the distinct biological activities of these promising natural compounds.

References

Validating the In Vivo Role of 2-O-(β-D-glucosyl)glycerol in Salt Stress Tolerance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing salinization of agricultural land poses a significant threat to global food security, demanding innovative strategies to enhance crop resilience. One promising avenue of research lies in the exploration of compatible solutes, small organic molecules that accumulate in organisms under osmotic stress to protect cellular structures and maintain function. This guide provides a comparative analysis of 2-O-(β-D-glucosyl)glycerol, a naturally occurring compatible solute, and its potential role in conferring salt stress tolerance in vivo. Due to the limited direct experimental data on the β-isomer, this guide draws comparisons with well-researched alternative compatible solutes, namely glycine betaine and proline, to provide a comprehensive overview for future research and development.

Performance Comparison of Compatible Solutes in Salt Stress Mitigation

The following table summarizes the known effects of 2-O-(β-D-glucosyl)glycerol and its alternatives on key physiological and biochemical markers of salt stress tolerance in plants. It is important to note that data for 2-O-(β-D-glucosyl)glycerol is less extensive than for glycine betaine and proline.

Parameter2-O-(β-D-glucosyl)glycerol (Lilioside B)Glycine BetaineProline
Primary Function Osmoprotectant, potential antioxidantOsmoprotectant, stabilizer of macromoleculesOsmoprotectant, antioxidant, signaling molecule
Effect on Photosynthesis (Chlorophyll Content) Limited direct in vivo data; expected to protect photosynthetic machinery.Maintains higher chlorophyll content under salt stress by protecting photosystems.Helps maintain chlorophyll content and photosynthetic efficiency under salt stress.
Effect on Oxidative Stress (MDA Levels) Limited direct in vivo data; expected to reduce lipid peroxidation.Reduces malondialdehyde (MDA) levels, indicating decreased lipid peroxidation.Scavenges reactive oxygen species (ROS) and reduces MDA levels.
Effect on Ion Homeostasis (Na+/K+ Ratio) Limited direct in vivo data; expected to help maintain a favorable ion balance.Helps maintain a lower Na+/K+ ratio by regulating ion transport.Contributes to maintaining ion homeostasis.
Accumulation under Salt Stress Accumulation observed in some plants under salt stress.Accumulates in a wide range of plants in response to salt stress.Widely accumulates in plants under various stresses, including salinity.
Efficacy of Exogenous Application Limited studies; expected to enhance salt tolerance.Exogenous application has been shown to improve salt tolerance in various plant species.Exogenous application can enhance salt tolerance, though responses can be species-dependent.

Signaling Pathways in Salt Stress Tolerance

Salt stress triggers a complex signaling network within the plant cell, leading to the activation of defense mechanisms, including the accumulation of compatible solutes.

Salt_Stress_Signaling cluster_perception Stress Perception cluster_signaling Signal Transduction cluster_response Cellular Response Salt Stress Salt Stress Ion Transporters Ion Transporters Salt Stress->Ion Transporters Osmosensors Osmosensors Salt Stress->Osmosensors Ca2+ Signaling Ca2+ Signaling Ion Transporters->Ca2+ Signaling Ionic Stress Osmosensors->Ca2+ Signaling Osmotic Stress ROS Signaling ROS Signaling Ca2+ Signaling->ROS Signaling ABA Signaling ABA Signaling Ca2+ Signaling->ABA Signaling Gene Expression Gene Expression ROS Signaling->Gene Expression ABA Signaling->Gene Expression Compatible Solute Synthesis Compatible Solute Synthesis Gene Expression->Compatible Solute Synthesis Ion Homeostasis Ion Homeostasis Gene Expression->Ion Homeostasis Antioxidant Defense Antioxidant Defense Gene Expression->Antioxidant Defense Salt Stress Tolerance Salt Stress Tolerance Compatible Solute Synthesis->Salt Stress Tolerance Ion Homeostasis->Salt Stress Tolerance Antioxidant Defense->Salt Stress Tolerance

Figure 1. Simplified signaling pathway of plant response to salt stress.

Experimental Protocols

1. Plant Material and Growth Conditions

  • Plant Species: Select a model plant species (e.g., Arabidopsis thaliana) or a crop of interest.

  • Growth Medium: Use a standard hydroponic solution (e.g., Hoagland or Murashige and Skoog medium).

  • Growth Conditions: Maintain controlled environmental conditions (e.g., 22-25°C, 16/8 h light/dark photoperiod, 60-70% relative humidity).

2. Salt Stress Treatment and Exogenous Application of Compatible Solutes

  • Salt Stress Induction: After an initial growth period (e.g., 2-3 weeks), introduce NaCl to the hydroponic solution to the desired final concentration (e.g., 100-200 mM).

  • Exogenous Application: For the treatment groups, supplement the hydroponic solution with 2-O-(β-D-glucosyl)glycerol, glycine betaine, or proline at a predetermined concentration (e.g., 1-10 mM). Include a control group with no added compatible solute and a salt-only control group.

3. Measurement of Physiological and Biochemical Parameters

  • Chlorophyll Content:

    • Extract chlorophyll from fresh leaf tissue using 80% acetone.

    • Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer.

    • Calculate chlorophyll a, chlorophyll b, and total chlorophyll concentrations using established formulas.

  • Malondialdehyde (MDA) Content (Lipid Peroxidation):

    • Homogenize fresh plant tissue in trichloroacetic acid (TCA).

    • Centrifuge the homogenate and react the supernatant with thiobarbituric acid (TBA).

    • Measure the absorbance of the resulting pink-colored complex at 532 nm and correct for non-specific absorbance at 600 nm.

  • Proline Content:

    • Extract free proline from plant tissue using sulfosalicylic acid.

    • React the extract with acid ninhydrin reagent and glacial acetic acid.

    • Measure the absorbance of the chromophore at 520 nm.

  • Ion Content (Na+/K+ Ratio):

    • Dry plant tissue to a constant weight.

    • Digest the dried tissue using nitric acid.

    • Determine the concentrations of Na+ and K+ in the digest using a flame photometer or inductively coupled plasma mass spectrometry (ICP-MS).

    • Calculate the Na+/K+ ratio.

Experimental Workflow

The following diagram illustrates a typical workflow for validating the role of compatible solutes in salt stress tolerance.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Data Collection and Analysis Plant Growth Plant Growth Salt Stress Application Salt Stress Application Plant Growth->Salt Stress Application Exogenous Solute Treatment Exogenous Solute Treatment Salt Stress Application->Exogenous Solute Treatment Physiological Measurements Physiological Measurements Exogenous Solute Treatment->Physiological Measurements Biochemical Assays Biochemical Assays Exogenous Solute Treatment->Biochemical Assays Data Analysis Data Analysis Physiological Measurements->Data Analysis Biochemical Assays->Data Analysis

Figure 2. General experimental workflow for in vivo validation.

Conclusion and Future Directions

While 2-O-(β-D-glucosyl)glycerol holds promise as a potential agent for enhancing salt stress tolerance in plants, further in vivo research is critically needed to validate its efficacy and elucidate its mechanisms of action. Direct comparative studies with established compatible solutes like glycine betaine and proline will be instrumental in determining its relative performance and potential for agricultural applications. The experimental protocols outlined in this guide provide a framework for conducting such validation studies. Future research should focus on quantifying the endogenous accumulation of 2-O-(β-D-glucosyl)glycerol in various plant species under salt stress, evaluating the dose-dependent effects of its exogenous application, and investigating its impact on the plant transcriptome and proteome to uncover the specific pathways it modulates.

A Comparative Analysis of 2-O-(β-D-glucosyl)glycerol and Other Compatible Solutes in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Efficacy of 2-O-(β-D-glucosyl)glycerol (2-GG) Against Other Common Compatible Solutes in Protein Stabilization, Cell Protection, and Prebiotic Activity.

Introduction

Compatible solutes are small organic molecules that accumulate in the cytoplasm of cells under stress conditions to protect them from damage. These osmolytes, including polyols, amino acids, and their derivatives, play a crucial role in maintaining cellular integrity and function in environments with high osmolarity, extreme temperatures, or desiccation. Among these, 2-O-(β-D-glucosyl)glycerol (2-GG) has emerged as a promising candidate for various applications in the pharmaceutical, cosmetic, and food industries due to its multifaceted protective properties. This guide provides a comprehensive comparison of the efficacy of 2-GG against other widely studied compatible solutes, supported by experimental data and detailed methodologies.

Protein Stabilization

The ability to stabilize proteins and prevent their aggregation is a critical attribute for compatible solutes, particularly in the context of drug formulation and enzyme technology. This section compares the efficacy of 2-GG with other solutes in preserving protein structure and function under thermal and freeze-thaw stress.

Quantitative Comparison of Enzyme Stabilization

A key measure of a compatible solute's efficacy is its ability to maintain the activity of enzymes under denaturing conditions. The following table summarizes the protective effects of 2-GG, glucosylglycerate, and trehalose on the thermal stability of various enzymes.

EnzymeCompatible Solute (Concentration)Remaining Activity (%) after Thermal Stress
Lactate Dehydrogenase Control (no solute)< 5
2-O-(β-D-glucosyl)glycerolComparable to trehalose
Glucosylglycerate (≥0.1 M)Most effective
α,α-TrehaloseStandard protectant
Mannitol Dehydrogenase Control (no solute)< 10
2-O-(β-D-glucosyl)glycerolSubstantial protection
Glucosylglycerate (≥0.1 M)Most effective
α,α-TrehaloseStandard protectant
Starch Phosphorylase Control (no solute)< 10
Glucosylglycerate (≥0.1 M)Most effective
α,α-TrehaloseStandard protectant
Xylose Reductase Control (no solute)< 10
Glucosylglycerate (≥0.1 M)Most effective
α,α-TrehaloseStandard protectant

Data synthesized from a study comparing the stabilizing effects of glucosylglycerol, glucosylglycerate, and trehalose.

Key Findings:

  • Glucosylglycerate consistently demonstrated the highest protective effect against thermal inactivation for all tested enzymes.

  • 2-O-(β-D-glucosyl)glycerol showed a stabilizing effect comparable to that of α,α-trehalose, a well-established protein stabilizer. This suggests that 2-GG is a viable alternative to trehalose for many protein stabilization applications.

Experimental Protocol: Thermal Stability of Lactate Dehydrogenase (LDH)

This protocol outlines a general method for assessing the thermal stability of LDH in the presence of compatible solutes.

Materials:

  • Lactate Dehydrogenase (LDH) from rabbit muscle

  • Buffer solution (e.g., 50 mM sodium phosphate, pH 7.0)

  • Compatible solutes: 2-O-(β-D-glucosyl)glycerol, trehalose, ectoine, glycerol, etc.

  • Pyruvic acid

  • NADH

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Water bath or thermal cycler

Procedure:

  • Enzyme Preparation: Prepare a stock solution of LDH in the buffer.

  • Incubation with Solutes: In separate microcentrifuge tubes, mix the LDH solution with different concentrations of the compatible solutes to be tested. A control sample without any compatible solute should also be prepared.

  • Thermal Stress: Incubate the tubes at a predetermined elevated temperature (e.g., 50°C) for various time intervals.

  • Enzyme Activity Assay: a. At each time point, remove an aliquot from each tube and place it on ice to halt any further denaturation. b. Prepare the assay mixture containing buffer, NADH, and pyruvic acid in a cuvette. c. Initiate the reaction by adding the cooled enzyme aliquot to the cuvette. d. Immediately measure the decrease in absorbance at 340 nm for a set period (e.g., 3 minutes) using a spectrophotometer. The rate of decrease in absorbance is proportional to the LDH activity.

  • Data Analysis: Calculate the percentage of remaining LDH activity for each sample at each time point relative to the activity of the unstressed enzyme.

Experimental_Workflow_LDH_Stability cluster_prep Preparation cluster_stress Thermal Stress cluster_assay Activity Assay cluster_analysis Data Analysis LDH LDH Stock Solution Mix Mix LDH and Solutes LDH->Mix Solutes Compatible Solutes (2-GG, Trehalose, etc.) Solutes->Mix Incubate Incubate at Elevated Temperature (e.g., 50°C) Mix->Incubate Time points Assay_Mix Prepare Assay Mix (NADH, Pyruvate) Incubate->Assay_Mix Aliquots Measure Measure Absorbance at 340 nm Assay_Mix->Measure Calculate Calculate Remaining Activity (%) Measure->Calculate

Caption: Workflow for assessing LDH thermal stability.

Cell Protection Under Stress

Compatible solutes are integral to cellular defense mechanisms against environmental stressors. This section evaluates the efficacy of 2-GG in protecting human cells from osmotic stress compared to other known osmoprotectants.

Quantitative Comparison of Cell Viability under Osmotic Stress

The protective effect of compatible solutes on cell viability under hyperosmotic conditions is a critical measure of their efficacy. The following table compares the cell viability of human keratinocytes (HaCaT cells) in the presence of different compatible solutes under osmotic stress induced by sorbitol.

ConditionCompatible Solute (Concentration)Cell Viability (%)
Control None100
Osmotic Stress (600 mOsm Sorbitol) None~50
Glycerol (0.27%)Significantly higher than stressed control
Xylitol (0.45%)No significant improvement

Data synthesized from a study on the protective effects of glycerol and xylitol on keratinocytes.[1][2][3][4][5]

Note: Direct comparative data for 2-O-(β-D-glucosyl)glycerol and ectoine under the same experimental conditions for keratinocytes was not available in the searched literature. However, the known moisturizing and anti-aging functions of 2-GG in cosmetic applications suggest it would have a protective effect.[6][7]

Key Findings:

  • Glycerol demonstrated a significant protective effect on keratinocyte viability under hyperosmotic stress.[1][2][3][4][5]

  • The protective mechanisms of even structurally similar polyols like glycerol and xylitol can differ.[1][2][3][4][5]

Experimental Protocol: Cell Viability (MTT Assay) under Osmotic Stress

This protocol describes a general method for assessing the viability of cultured cells under osmotic stress using the MTT assay.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Sorbitol (or other osmotic stressor)

  • Compatible solutes: 2-O-(β-D-glucosyl)glycerol, ectoine, glycerol, etc.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the keratinocytes into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: a. Replace the medium with fresh medium containing different concentrations of the compatible solutes. b. After a pre-incubation period, replace the medium with hyperosmotic medium (containing sorbitol) with or without the respective compatible solutes. c. Include control wells with normal medium, and wells with only the hyperosmotic medium.

  • Incubation: Incubate the plate for the desired duration of stress (e.g., 24 hours).

  • MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. b. Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage relative to the untreated control cells.

Caption: Cellular response to osmotic stress and the protective role of compatible solutes.

Prebiotic Activity

The ability of a substance to selectively stimulate the growth and/or activity of beneficial microorganisms in the gut is known as prebiotic activity. This section compares the prebiotic potential of 2-GG with other known prebiotics.

Quantitative Comparison of Probiotic Growth

The growth of probiotic bacteria in the presence of a potential prebiotic is a direct measure of its prebiotic activity. The following table summarizes the growth of Lactobacillus plantarum in a medium supplemented with different prebiotics.

Prebiotic SubstrateProbiotic StrainGrowth (OD600 after 24h)Specific Growth Rate (µ)
Glucose (Control)Lactobacillus plantarumBaselineBaseline
2-O-(β-D-glucosyl)glycerol Lactobacillus plantarumData not available in direct comparison Data not available in direct comparison
Fructooligosaccharides (FOS)Lactobacillus plantarumIncreased growthIncreased
InulinLactobacillus plantarumIncreased growthIncreased

Note: While it is known that 2-GG promotes the growth of probiotics, direct quantitative data from a single study comparing its effect on Lactobacillus plantarum growth against FOS or inulin was not found in the searched literature.[6][7] However, studies on other prebiotics show a significant increase in the growth of L. plantarum.[8][9][10][11][12][13][14][15]

Key Findings from Related Studies:

  • Various prebiotics, including FOS and inulin, have been shown to significantly stimulate the growth of probiotic strains like Lactobacillus plantarum.[8]

  • 2-GG has been reported to have prebiotic properties and promote the growth of probiotics.[6][7]

Experimental Protocol: In Vitro Probiotic Growth Assay

This protocol provides a general method for assessing the growth of probiotic bacteria in the presence of different prebiotic substrates.

Materials:

  • Probiotic strain (e.g., Lactobacillus plantarum)

  • Basal growth medium without a carbon source (e.g., modified MRS broth)

  • Prebiotic substrates: 2-O-(β-D-glucosyl)glycerol, FOS, inulin, etc.

  • Glucose (as a positive control)

  • Sterile 96-well microplates

  • Anaerobic incubator

  • Microplate reader

Procedure:

  • Inoculum Preparation: Culture the probiotic strain in a suitable growth medium to the late logarithmic phase.

  • Medium Preparation: Prepare the basal medium and supplement it with the different prebiotic substrates to a final concentration (e.g., 1% w/v). Include a positive control with glucose and a negative control with no added carbon source.

  • Inoculation: Inoculate the prepared media in the 96-well plate with the probiotic culture.

  • Incubation: Incubate the plate under anaerobic conditions at the optimal temperature for the probiotic strain (e.g., 37°C).

  • Growth Measurement: Measure the optical density (OD) at 600 nm at regular intervals (e.g., every 2 hours) for 24-48 hours using a microplate reader.

  • Data Analysis: Plot the growth curves (OD600 vs. time) and calculate the specific growth rate (µ) and the maximum OD reached for each prebiotic substrate.

Logical_Relationship_Prebiotic_Activity cluster_prebiotics Prebiotic Substrates GG 2-O-(β-D-glucosyl)glycerol Probiotic Probiotic Bacteria (e.g., Lactobacillus plantarum) GG->Probiotic Selective Metabolism FOS Fructooligosaccharides (FOS) FOS->Probiotic Selective Metabolism Inulin Inulin Inulin->Probiotic Selective Metabolism Growth Increased Growth & Activity Probiotic->Growth Leads to Health_Benefits Host Health Benefits (e.g., Improved Gut Health) Growth->Health_Benefits Results in

Caption: Mechanism of prebiotic action.

Conclusion

2-O-(β-D-glucosyl)glycerol demonstrates significant potential as a versatile compatible solute with efficacy in protein stabilization, cell protection, and prebiotic activity. In protein stabilization, its performance is comparable to the widely used trehalose, making it a suitable alternative in many biopharmaceutical and biotechnological applications. While direct comparative data for its cell-protective effects against other solutes like ectoine on keratinocytes is still needed, its known benefits in cosmetics suggest a strong protective capacity. Furthermore, its emerging role as a prebiotic warrants further quantitative investigation to fully characterize its benefits for gut health. The experimental protocols provided in this guide offer a framework for researchers to conduct further comparative studies to elucidate the full potential of 2-O-(β-D-glucosyl)glycerol in various scientific and industrial fields.

References

Comparative Analysis of 2-O-(β-D-glucosyl)glycerol's Cross-Protection Against Cellular Stressors

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of a Promising Compatible Solute in Mitigating Diverse Environmental Challenges

For researchers, scientists, and professionals in drug development, identifying and characterizing molecules that can confer broad-spectrum protection against a variety of cellular stressors is a significant endeavor. Among the class of naturally occurring compounds known as compatible solutes, 2-O-(β-D-glucosyl)glycerol (2-O-β-GG) has emerged as a molecule of interest. Although specific research on the beta-isomer is limited, extensive studies on its alpha-isomer, 2-O-α-D-glucosylglycerol (2-O-α-GG), provide valuable insights into its cross-protective capabilities. This guide offers an objective comparison of the protective effects of glucosylglycerol against various stressors, supported by available experimental data and detailed methodologies.

Performance Against Diverse Stressors: A Quantitative Comparison

2-O-α-D-glucosylglycerol, a compatible solute found in various microorganisms, demonstrates significant efficacy in protecting cells and macromolecules from a range of environmental insults, including osmotic, thermal, and freezing stress.[1] Its protective action is primarily attributed to its ability to stabilize proteins and membranes by interacting with their hydration shells.

To provide a clear comparison of its protective effects, the following table summarizes quantitative data from various studies. It is important to note that these data are compiled from different experimental systems and primarily focus on the alpha-isomer, which serves as a proxy for the beta-isomer due to their structural similarity.

StressorExperimental SystemParameter MeasuredConcentration of 2-O-α-GGProtective EffectAlternative/ControlReference
Osmotic Stress Pseudomonas mendocinaIncreased Intracellular ConcentrationN/A (endogenous)Accumulation correlated with adaptation to high saltUnstressed cells[1]
Thermal Stress Lactate Dehydrogenase (enzyme)Prevention of thermal inactivation≥0.1 MMore effective than trehaloseTrehalose, No additive[2]
Thermal Stress Mannitol Dehydrogenase (enzyme)Prevention of thermal inactivation≥0.1 MMore effective than trehaloseTrehalose, No additive[2]
Freeze-Drying Stress Mannitol Dehydrogenase (enzyme)Protection during freeze-dryingNot specifiedSubstantial (eightfold) protectionNo additive[2]
Cryopreservation Human Adipose-derived Stem Cells (ADSCs)Cell Viability1.0 M (in combination with 20% glycerol)~77% viability10% DMSO + 90% FBS, Trehalose alone, Glycerol alone[3]

Experimental Methodologies

To ensure the reproducibility and critical evaluation of the cited data, detailed experimental protocols for assessing the protective effects of 2-O-(β-D-glucosyl)glycerol are provided below.

Thermal Stability Assay of Proteins

This protocol is adapted from standard thermal shift assay (TSA) or differential scanning fluorimetry (DSF) procedures used to assess protein stability in the presence of additives.[4][5][6][7]

Objective: To determine the melting temperature (Tm) of a target protein in the presence and absence of 2-O-β-GG, with higher Tm indicating increased thermal stability.

Materials:

  • Purified target protein (e.g., Lactate Dehydrogenase)

  • 2-O-β-GG solution of known concentration

  • SYPRO Orange fluorescent dye (5000x stock in DMSO)

  • 96-well PCR plates

  • Real-time PCR instrument capable of performing a melt curve analysis

  • Appropriate buffer solution for the protein

Procedure:

  • Preparation of the Master Mix: Prepare a master mix containing the target protein at a final concentration of 2 µM and SYPRO Orange dye at a final concentration of 5x in the appropriate buffer.

  • Plate Setup: Aliquot 18 µL of the master mix into each well of a 96-well PCR plate.

  • Addition of Test Compound: Add 2 µL of 2-O-β-GG solution at various concentrations (e.g., ranging from 0.1 M to 1 M final concentration) to the designated wells. For control wells, add 2 µL of the buffer.

  • Sealing and Centrifugation: Seal the plate with an optically clear adhesive film and centrifuge briefly to ensure all components are mixed and at the bottom of the wells.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to increment the temperature from 25 °C to 95 °C at a rate of 1 °C/min, while continuously monitoring the fluorescence of SYPRO Orange.

  • Data Analysis: The melting temperature (Tm) is determined by identifying the temperature at which the fluorescence intensity is at its maximum, corresponding to the midpoint of the protein unfolding transition. An increase in Tm in the presence of 2-O-β-GG indicates a stabilizing effect.

Cryopreservation Assay

This protocol is a generalized procedure for evaluating the cryoprotective efficacy of a compound on cultured cells.

Objective: To assess the viability of cells after cryopreservation with 2-O-β-GG compared to a standard cryoprotectant.

Materials:

  • Cultured cells (e.g., Human Adipose-derived Stem Cells)

  • 2-O-β-GG solution

  • Standard cryopreservation medium (e.g., 10% DMSO in Fetal Bovine Serum)

  • Cell culture medium

  • Cryovials

  • Controlled-rate freezer or isopropanol freezing container

  • Liquid nitrogen storage tank

  • Trypan blue solution or other viability assay kit (e.g., MTT, PrestoBlue)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Preparation: Harvest logarithmically growing cells and resuspend them in fresh culture medium at a concentration of 1 x 10^6 cells/mL.

  • Cryoprotectant Addition: Slowly add an equal volume of the cryoprotectant solution (e.g., 2 M 2-O-β-GG in culture medium, resulting in a final concentration of 1 M) to the cell suspension on ice. For the control, use the standard cryopreservation medium.

  • Aliquoting: Dispense the cell suspension into cryovials (1 mL per vial).

  • Freezing: Place the cryovials in a controlled-rate freezer programmed to cool at -1 °C/min to -80 °C, or in an isopropanol freezing container placed at -80 °C.

  • Storage: Transfer the frozen vials to a liquid nitrogen tank for long-term storage (e.g., 7 days).

  • Thawing: Rapidly thaw the cells by immersing the cryovial in a 37 °C water bath until a small ice crystal remains.

  • Cryoprotectant Removal: Slowly dilute the thawed cell suspension with pre-warmed culture medium to minimize osmotic shock. Centrifuge the cells and resuspend the pellet in fresh culture medium.

  • Viability Assessment: Determine the percentage of viable cells using the trypan blue exclusion method or another preferred viability assay. Compare the viability of cells cryopreserved with 2-O-β-GG to the control group.

Signaling Pathways and Protective Mechanisms

The protective effects of compatible solutes like 2-O-β-GG are largely attributed to their ability to maintain cellular homeostasis under stress conditions. The primary mechanism is the stabilization of proteins and membranes through the "preferential exclusion" model, where the solute is excluded from the immediate vicinity of the macromolecule, leading to its preferential hydration and stabilization.

Under osmotic stress, cells activate complex signaling pathways to adapt to the hypertonic environment. A key pathway is the High Osmolarity Glycerol (HOG) pathway, well-characterized in yeast, which leads to the intracellular accumulation of osmolytes like glycerol.[8][9][10] While the specific signaling cascades triggered by exogenous 2-O-β-GG are not fully elucidated, its accumulation within the cell would serve a similar purpose: to increase the intracellular solute concentration, thereby preventing water efflux and maintaining cell volume and turgor.

Below is a generalized diagram illustrating the cellular response to osmotic stress and the proposed role of compatible solutes.

Osmotic_Stress_Response extracellular_stress Hyperosmotic Stress (e.g., High Salt) cell_membrane Cell Membrane extracellular_stress->cell_membrane Impacts osmolyte_uptake Exogenous Osmolyte Uptake (2-O-β-GG) extracellular_stress->osmolyte_uptake Triggers water_efflux Water Efflux cell_membrane->water_efflux cell_shrinkage Cell Shrinkage water_efflux->cell_shrinkage stress_sensors Stress Sensors (e.g., Transmembrane proteins) cell_shrinkage->stress_sensors Activates signaling_cascade Signaling Cascade (e.g., HOG Pathway) stress_sensors->signaling_cascade gene_expression Altered Gene Expression signaling_cascade->gene_expression osmolyte_synthesis Endogenous Osmolyte Synthesis (e.g., Glycerol) gene_expression->osmolyte_synthesis intracellular_accumulation Intracellular Accumulation of Compatible Solutes osmolyte_synthesis->intracellular_accumulation osmolyte_uptake->intracellular_accumulation homeostasis Cellular Homeostasis Restored (Protection against damage) intracellular_accumulation->homeostasis Leads to homeostasis->cell_membrane Maintains Integrity

Caption: Cellular response to osmotic stress and the role of compatible solutes.

Experimental Workflow for Cross-Protection Studies

A logical workflow is essential for systematically evaluating the cross-protective effects of a compound like 2-O-β-GG. The following diagram outlines a typical experimental approach.

Experimental_Workflow start Start: Hypothesis (2-O-β-GG provides cross-protection) stressor_selection Select Stressors (e.g., Osmotic, Thermal, Oxidative) start->stressor_selection model_selection Select Experimental Model (e.g., Cell line, Enzyme) start->model_selection dose_response Dose-Response Study (Determine optimal 2-O-β-GG concentration for each stressor) stressor_selection->dose_response model_selection->dose_response comparative_study Comparative Cross-Protection Study dose_response->comparative_study osmotic_stress_exp Osmotic Stress Experiment (Measure cell viability/activity) comparative_study->osmotic_stress_exp Condition 1 thermal_stress_exp Thermal Stress Experiment (Measure protein stability/cell viability) comparative_study->thermal_stress_exp Condition 2 other_stress_exp Other Stressor Experiment (e.g., Oxidative stress - measure ROS levels) comparative_study->other_stress_exp Condition 3 data_analysis Data Analysis and Comparison (Compare efficacy across stressors and with controls) osmotic_stress_exp->data_analysis thermal_stress_exp->data_analysis other_stress_exp->data_analysis conclusion Conclusion (Evaluate cross-protective potential of 2-O-β-GG) data_analysis->conclusion

References

A Comparative Guide to Confirming the Anomeric Configuration of Enzymatically Synthesized Glucosylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the enzymatic synthesis of glycosides like glucosylglycerol, precise structural elucidation is paramount. The stereochemistry at the anomeric center critically influences the molecule's three-dimensional structure and its subsequent biological activity. This guide provides a comprehensive comparison of the primary analytical methods used to confirm the anomeric configuration of enzymatically synthesized glucosylglycerol, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The definitive determination of the anomeric configuration (α or β) of glucosylglycerol is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.[1] While X-ray crystallography provides unequivocal proof of stereochemistry in the solid state, its reliance on the formation of high-quality crystals can be a significant bottleneck.[2] Consequently, NMR spectroscopy is the most accessible and widely employed method for determining the anomeric configuration in solution.[1] Other techniques such as high-resolution mass spectrometry and chiral chromatography can also provide valuable insights.[3]

Data Presentation: Key Parameters for Anomeric Configuration Determination

The following table summarizes the key diagnostic parameters for distinguishing between the α- and β-anomers of glucosylglycerol using NMR spectroscopy. The values are based on general principles for glucopyranosides and may vary slightly depending on the solvent and other experimental conditions.

MethodParameterα-Anomerβ-AnomerAdvantagesLimitations
¹H NMR Spectroscopy Chemical Shift (δ) of H-1~4.8 - 5.5 ppm (lower field)[3]~4.3 - 4.9 ppm (higher field)[3]Rapid, requires small sample amount, provides anomeric ratio from integration.[2]Signal overlap can be an issue in complex molecules.[2]
³J(H-1, H-2) Coupling ConstantSmall (~3-4 Hz)[4]Large (~7-8 Hz)[4]Provides clear distinction based on dihedral angle.Strong coupling effects can complicate analysis.[4]
¹³C NMR Spectroscopy Chemical Shift (δ) of C-1~90 - 100 ppm[5]~94 - 103 ppm (often slightly higher than α)[2][5]Complements ¹H NMR data, less prone to signal overlap.[2]Lower sensitivity compared to ¹H NMR.
¹J(C-1, H-1) Coupling ConstantLarger (~170 Hz)Smaller (~160 Hz)Provides direct evidence of the C1-H1 orientation.Requires more advanced NMR experiments (e.g., coupled HSQC).
2D NMR (NOESY/ROESY) Nuclear Overhauser Effect (NOE)NOE between H-1 and H-2[1]NOE between H-1 and H-3/H-5[1]Provides through-space correlations for unambiguous assignment.Requires longer experiment times and careful data interpretation.
X-ray Crystallography 3D Crystal StructureDefinitive assignment of all stereocentersDefinitive assignment of all stereocentersProvides unequivocal proof of stereochemistry.[1][2]Requires the formation of suitable single crystals, which can be challenging.[1][2]
Mass Spectrometry Fragmentation PatternCan show subtle differencesCan show subtle differencesRapid and sensitive.[3][6]Indirect method, often requires derivatization and comparison to standards.
Chiral Chromatography Retention TimeDifferent retention times for anomersDifferent retention times for anomersCan separate and quantify anomers.[3]Requires specific chiral stationary phases and method development.

Experimental Protocols

Protocol 1: NMR Spectroscopy for Anomeric Configuration Determination

This protocol outlines the general steps for acquiring and analyzing NMR data to determine the anomeric configuration of glucosylglycerol.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified glucosylglycerol in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD).[2]

  • Add a small amount of an internal standard, such as trimethylsilyl propionate (TSP) for D₂O, for chemical shift referencing.

  • Transfer the solution to a clean, dry NMR tube.[7]

2. NMR Data Acquisition:

  • ¹H NMR: Acquire a standard 1D proton NMR spectrum.[7] Pay close attention to the region where anomeric protons resonate (typically 4.0-6.0 ppm).[8]

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon NMR spectrum. The anomeric carbon signal is typically found between 90-110 ppm.[5]

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons and trace the spin systems of the glucose and glycerol moieties.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which can help in assigning the linkage position.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which are crucial for confirming the anomeric configuration.[1]

3. Data Analysis:

  • ¹H NMR:

    • Identify the signal corresponding to the anomeric proton (H-1).

    • Measure its chemical shift (δ).[1]

    • Determine the coupling constant ³J(H-1, H-2) by measuring the splitting of the H-1 signal.[1] A small coupling constant (~3-4 Hz) is indicative of an α-anomer, while a larger coupling constant (~7-8 Hz) suggests a β-anomer.[4]

  • ¹³C NMR:

    • Identify the anomeric carbon (C-1) signal.

    • Note its chemical shift. The ¹J(C-1, H-1) coupling constant can be measured from a coupled HSQC or a proton-coupled ¹³C spectrum.

  • NOESY/ROESY:

    • For a β-anomer, look for a cross-peak between the anomeric proton (H-1) and the axial protons at C-3 and C-5 of the glucose ring.[1]

    • For an α-anomer, an NOE is typically observed between H-1 and H-2.[1]

Mandatory Visualizations

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Anomeric Configuration Analysis cluster_confirmation Confirmation Enzyme Glycosyltransferase Reaction Incubation Enzyme->Reaction Substrates Glucose Donor + Glycerol Substrates->Reaction Product Crude Glucosylglycerol Reaction->Product Chromatography Column Chromatography Product->Chromatography Purified_Product Purified Glucosylglycerol Chromatography->Purified_Product NMR_Spectroscopy NMR Spectroscopy (1D & 2D) Purified_Product->NMR_Spectroscopy Xray_Crystallography X-ray Crystallography (if crystals form) Purified_Product->Xray_Crystallography Alpha_Anomer α-Glucosylglycerol NMR_Spectroscopy->Alpha_Anomer Small ³J(H1,H2) NOE H1-H2 Beta_Anomer β-Glucosylglycerol NMR_Spectroscopy->Beta_Anomer Large ³J(H1,H2) NOE H1-H3/H5 Xray_Crystallography->Alpha_Anomer Definitive 3D Structure Xray_Crystallography->Beta_Anomer Definitive 3D Structure

Caption: Experimental workflow for the synthesis and anomeric configuration determination of glucosylglycerol.

analytical_methods_comparison cluster_main_methods Primary Methods cluster_secondary_methods Alternative Methods cluster_parameters Key Information Provided NMR NMR Spectroscopy Solution_Structure Configuration in Solution NMR->Solution_Structure Primary Separation_Quantification Separation & Quantification NMR->Separation_Quantification Anomeric Ratio Xray X-ray Crystallography Solid_State_Structure Configuration in Solid State Xray->Solid_State_Structure Definitive MS Mass Spectrometry MS->Solution_Structure Indirect Molecular_Weight Molecular Weight Confirmation MS->Molecular_Weight Primary Chiral_Chrom Chiral Chromatography Chiral_Chrom->Separation_Quantification Primary

Caption: Logical comparison of analytical methods for anomeric configuration determination.

References

"functional characterization of novel beta-glycosidases for glucosylglycerol synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of glucosylglycerol (GG), a compatible solute with applications in cosmetics, food, and healthcare, has garnered significant interest.[1][2][3][4] Beta-glycosidases are key enzymes in this process, catalyzing the transfer of a glucose moiety from a donor substrate to glycerol. This guide provides a comparative analysis of two novel, thermostable beta-glycosidases, CelB from Pyrococcus furiosus and SSG from Sulfolobus shibatae, for the synthesis of glucosylglycerol, supported by experimental data from recent studies.

Performance Comparison of Beta-Glycosidases

The selection of an appropriate beta-glycosidase is critical for optimizing the yield and isomeric purity of glucosylglycerol. Below is a summary of the key performance characteristics of CelB and SSG.

FeatureCelB from Pyrococcus furiosusSSG from Sulfolobus shibatae
Source Organism Pyrococcus furiosus (Hyperthermophilic archaeon)Sulfolobus shibatae (Thermoacidophilic archaeon)
Optimal Temperature 70°C[1][5]75°C[4]
Optimal pH 5.5 (in sodium citrate buffer)[1]5.0 (in sodium citrate buffer)[4]
Glucosyl Donor Cellobiose, 2-nitrophenyl-β-D-glucoside (oNPGlc)[1]Cellobiose[2][3][4]
Glucosyl Acceptor Glycerol[1]Glycerol[2][3][4]
Glucosylglycerol Yield 60% (from cellobiose), 80% (from oNPGlc)[1]56% (from cellobiose)[2][3][4]
Product Concentration Approx. 120 mM (30 g/L) from 250 mM cellobiose and 1 M glycerol[1][5]Not explicitly stated
Product Isomers 1-O-β-D-glucopyranosyl-rac-glycerol (79%) and 2-O-β-D-glucopyranosyl-sn-glycerol (21%)[1][5]β-D-glucopyranosyl-(1→1/3)-D-glycerol and β-D-glucopyranosyl-(1→2)-D-glycerol[2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are the key experimental protocols for the synthesis of glucosylglycerol using CelB and SSG.

Glucosylglycerol Synthesis using CelB from Pyrococcus furiosus

This protocol is based on a batch reactor system as described in the literature.[1]

1. Reaction Mixture Preparation:

  • Prepare a solution of 250 mM cellobiose (glucosyl donor) and 1 M glycerol (glucosyl acceptor) in 100 mM sodium citrate buffer (pH 5.5).

2. Enzymatic Reaction:

  • Preheat the reaction mixture to 70°C in a temperature-controlled water bath with magnetic stirring.

  • Initiate the reaction by adding the thermostable β-glycosidase CelB to the mixture.

  • Maintain the reaction at 70°C with continuous stirring.

3. Sampling and Analysis:

  • Withdraw samples at regular time intervals to monitor the progress of the reaction.

  • Stop the enzymatic reaction in the samples, for example, by heat inactivation.

  • Analyze the samples for the concentrations of substrate (cellobiose), product (glucosylglycerol), and byproduct (glucose) using High-Performance Liquid Chromatography (HPLC) or specific enzymatic assays.[1]

Glucosylglycerol Synthesis using SSG from Sulfolobus shibatae

This protocol is adapted from the described synthesis of β-glucosylglycerols.[4]

1. Reaction Mixture Preparation:

  • Prepare a reaction mixture containing 250 mM cellobiose and 1 M glycerol in 100 mM sodium citrate buffer (pH 5.0).

2. Enzymatic Reaction:

  • Incubate the reaction mixture at 75°C.

  • Start the reaction by adding 30 unit/ml of the β-glycosidase from Sulfolobus shibatae (SSG).[4]

  • Continue the reaction for up to 15 hours.[4]

3. Reaction Termination and Analysis:

  • Terminate the reaction by heating the mixture in boiling water for 5 minutes.[4]

  • Analyze the reaction products using Thin-Layer Chromatography (TLC) and High-Performance Anion-Exchange Chromatography (HPAEC) to identify and quantify the synthesized glucosylglycerol isomers.[4]

Visualizing the Process

To better understand the experimental process and the underlying enzymatic reaction, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Synthesis cluster_analysis Product Analysis donor Glucosyl Donor (e.g., Cellobiose) reactor Temperature-Controlled Reactor (70-75°C) donor->reactor acceptor Glycerol acceptor->reactor buffer Buffer (e.g., Sodium Citrate) buffer->reactor enzyme β-Glycosidase (CelB or SSG) enzyme->reactor termination Reaction Termination (e.g., Heat Inactivation) reactor->termination Sampling analysis Chromatographic Analysis (HPLC, HPAEC, TLC) termination->analysis product Glucosylglycerol (Quantification & Isomer ID) analysis->product

Caption: Experimental workflow for enzymatic glucosylglycerol synthesis.

enzymatic_synthesis cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products cellobiose Cellobiose (Glucosyl Donor) b_glucosidase β-Glycosidase cellobiose->b_glucosidase glycerol Glycerol (Glucosyl Acceptor) glycerol->b_glucosidase gg Glucosylglycerol b_glucosidase->gg Transglycosylation glucose Glucose b_glucosidase->glucose Hydrolysis

Caption: Enzymatic synthesis of glucosylglycerol via transglycosylation.

References

Navigating the Uncharted: A Comparative Guide to the In Vivo Validation of 2-O-(β-D-glucosyl)glycerol's Role Using Knockout Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, direct in vivo validation of the specific roles of 2-O-(β-D-glucosyl)glycerol using knockout mutants remains a nascent field of research. While the broader family of glucosylglycerols is recognized for its function as compatible solutes, protecting organisms from osmotic stress, the precise physiological significance of the β-anomer, 2-O-(β-D-glucosyl)glycerol, is less defined, and dedicated knockout studies are not yet available in published literature.[1][2][3] This guide, therefore, serves as a forward-looking comparative framework, outlining the potential methodologies and expected outcomes of such research. It draws parallels from studies on related enzymes and compounds to provide a robust roadmap for future investigations.

Understanding the Landscape: Glucosylglycerols and Their Known Functions

Glucosylglycerols (GGs) are naturally occurring glucosides found in a variety of organisms, including bacteria, cyanobacteria, and plants.[2][3] Their primary established role is as osmoprotectants, helping cells survive in high-salinity or desiccating environments.[1][2] The α-anomer, 2-O-α-D-glucosylglycerol, is particularly well-studied and has applications in the cosmetics and food industries due to its moisturizing and stabilizing properties.[4]

The β-anomer, 2-O-(β-D-glucosyl)glycerol, is less characterized. However, based on the function of other β-glucosides, its roles could extend to cell signaling, energy storage, or as a metabolic intermediate. The enzymes responsible for the hydrolysis of 2-O-(β-D-glucosyl)glycerol would likely be β-glucosidases, a large and diverse family of glycoside hydrolases.[5]

The Knockout Mutant Approach: A Powerful Tool for Functional Validation

The generation of knockout (KO) mutants, where a specific gene is inactivated, is a cornerstone of functional genomics. By comparing the phenotype of a KO mutant to its wild-type (WT) counterpart, researchers can infer the function of the knocked-out gene and, by extension, the metabolic pathways and biological roles of the molecules it influences.

Hypothetical Knockout Targets for 2-O-(β-D-glucosyl)glycerol Research

Given the absence of identified specific enzymes for 2-O-(β-D-glucosyl)glycerol metabolism, we can hypothesize potential gene targets for knockout studies based on the broader understanding of glycoside hydrolases. A logical first step would be to identify candidate β-glucosidase genes in an organism known or suspected to produce or metabolize 2-O-(β-D-glucosyl)glycerol.

Table 1: Potential Phenotypic Comparisons between Wild-Type and Hypothetical β-Glucosidase Knockout Mutants

Phenotypic Trait Wild-Type (WT) Hypothetical β-Glucosidase KO Mutant Rationale for Comparison
Osmotic Stress Tolerance Normal growth under high salinity or dehydration.Reduced growth or viability under osmotic stress.If 2-O-(β-D-glucosyl)glycerol is a key osmoprotectant, its accumulation in the KO mutant (due to lack of breakdown) might be altered, or its absence (if the KO targets a synthase) would impair protection.
Metabolomic Profile Basal levels of 2-O-(β-D-glucosyl)glycerol and related metabolites.Accumulation of 2-O-(β-D-glucosyl)glycerol; altered levels of glucose and glycerol.A knockout of a catabolic β-glucosidase would lead to the buildup of its substrate.
Growth Rate Normal growth under standard conditions.Potentially altered growth rate if 2-O-(β-D-glucosyl)glycerol or its metabolites are important for primary metabolism.Knockout of a glucosidase II beta subunit in lung cancer cells resulted in slower growth rates.[6]
Signaling Pathway Activation Normal activation of specific signaling pathways in response to stimuli.Dysregulation of signaling pathways.If 2-O-(β-D-glucosyl)glycerol acts as a signaling molecule, its altered concentration could impact downstream pathways.

Experimental Protocols: A Roadmap for Investigation

The following protocols are generalized methodologies that would need to be adapted to the specific organism and gene of interest.

Generation of a β-Glucosidase Knockout Mutant

The CRISPR/Cas9 system is a widely adopted and efficient method for gene knockout in a variety of organisms.

Protocol 1: CRISPR/Cas9-Mediated Gene Knockout of a Candidate β-Glucosidase

  • Target Selection: Identify a candidate β-glucosidase gene based on homology to known glycoside hydrolases or through transcriptomic analysis under conditions where 2-O-(β-D-glucosyl)glycerol metabolism is expected to be active. Design single guide RNAs (sgRNAs) targeting a critical exon of the gene.

  • Vector Construction: Clone the designed sgRNAs into a suitable Cas9 expression vector.

  • Transformation/Transfection: Introduce the CRISPR/Cas9 construct into the host organism's cells. This could be achieved through various methods such as electroporation, chemical transfection, or viral transduction, depending on the organism.

  • Screening and Selection: Screen for mutant clones using PCR-based methods to detect insertions or deletions (indels) at the target site. Sequence the targeted genomic region to confirm the frameshift mutation and premature stop codon, leading to a non-functional protein.

  • Validation of Knockout: Confirm the absence of the target protein expression using Western blotting with a specific antibody.

Phenotypic Analysis of Knockout Mutants

Protocol 2: Osmotic Stress Tolerance Assay

  • Culture Preparation: Grow wild-type and knockout mutant strains in standard liquid or solid media.

  • Stress Induction: Expose the cultures to varying concentrations of a stressor, such as sodium chloride (for salt stress) or polyethylene glycol (for drought stress).

  • Growth Measurement: Monitor and quantify growth over time. For liquid cultures, this can be done by measuring optical density (OD). For solid media, colony size or fresh/dry weight can be measured.

  • Data Analysis: Compare the growth curves or final biomass of the WT and KO strains under each stress condition to determine differences in tolerance.

Protocol 3: Metabolomic Analysis

  • Metabolite Extraction: Harvest cells from WT and KO cultures grown under both standard and stress conditions. Extract metabolites using a suitable solvent system (e.g., methanol/chloroform/water).

  • LC-MS/MS Analysis: Analyze the metabolite extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify 2-O-(β-D-glucosyl)glycerol, glucose, glycerol, and other related metabolites.

  • Data Comparison: Compare the metabolite profiles of WT and KO strains to identify significant differences in the levels of key compounds.

Visualizing the Path Forward: Workflows and Pathways

To facilitate a clearer understanding of the proposed research, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway involving 2-O-(β-D-glucosyl)glycerol.

Experimental_Workflow cluster_0 Phase 1: Mutant Generation cluster_1 Phase 2: Phenotypic Analysis cluster_2 Phase 3: Data Analysis & Interpretation Target_Selection Target Gene Selection (β-glucosidase candidate) CRISPR_Design sgRNA Design & Vector Construction Target_Selection->CRISPR_Design Transformation Transformation/Transfection CRISPR_Design->Transformation Screening Screening & Selection of Mutants Transformation->Screening Validation Validation of Knockout (Sequencing & Western Blot) Screening->Validation Phenotypic_Assays Phenotypic Assays (e.g., Osmotic Stress) Validation->Phenotypic_Assays Metabolomics Metabolomic Analysis (LC-MS/MS) Validation->Metabolomics Biochemical_Assays Biochemical Assays (Enzyme Activity) Validation->Biochemical_Assays Data_Comparison WT vs. KO Data Comparison Phenotypic_Assays->Data_Comparison Metabolomics->Data_Comparison Biochemical_Assays->Data_Comparison Functional_Inference Inference of Gene/Metabolite Function Data_Comparison->Functional_Inference

Caption: A generalized workflow for the in vivo validation of gene function using knockout mutants.

Signaling_Pathway External_Stimulus External Stimulus (e.g., Osmotic Stress) GG_Synthase GG Synthase (Hypothetical) External_Stimulus->GG_Synthase GG 2-O-(β-D-glucosyl)glycerol GG_Synthase->GG Beta_Glucosidase β-Glucosidase (Target for KO) GG->Beta_Glucosidase Hydrolysis Signaling_Cascade Downstream Signaling Cascade GG->Signaling_Cascade Glucose_Glycerol Glucose + Glycerol Beta_Glucosidase->Glucose_Glycerol Cellular_Response Cellular Response (e.g., Osmoprotection) Signaling_Cascade->Cellular_Response

Caption: A hypothetical signaling pathway involving 2-O-(β-D-glucosyl)glycerol.

Alternative and Complementary Approaches

While knockout mutant studies are a powerful tool, a multi-faceted approach will provide the most comprehensive understanding of 2-O-(β-D-glucosyl)glycerol's in vivo role.

Table 2: Alternative and Complementary Validation Strategies

Technique Description Advantages Limitations
Overexpression Studies Engineering organisms to produce higher levels of a specific gene product (e.g., a β-glucosidase or a GG synthase).Can reveal dose-dependent effects and help to confirm the function inferred from KO studies.Overexpression can sometimes lead to non-physiological artifacts.
RNA Interference (RNAi) Using small interfering RNAs (siRNAs) to temporarily knockdown the expression of a target gene.Useful for studying essential genes where a full knockout would be lethal. Allows for transient and tunable gene silencing.Knockdown is often incomplete, and off-target effects can occur.
In Vitro Enzymatic Assays Purifying the candidate β-glucosidase and testing its activity on 2-O-(β-D-glucosyl)glycerol directly.Provides direct evidence of enzyme-substrate interaction and allows for detailed kinetic characterization.Does not provide information about the in vivo context and physiological relevance.
Stable Isotope Labeling Feeding organisms with labeled precursors (e.g., ¹³C-glucose or ¹³C-glycerol) and tracing the label into 2-O-(β-D-glucosyl)glycerol and its downstream metabolites.Can elucidate the metabolic flux through the pathway and confirm the biosynthetic origin of the compound.Can be technically challenging and expensive.

Conclusion

The in vivo validation of 2-O-(β-D-glucosyl)glycerol's role through the use of knockout mutants represents a significant, yet currently underexplored, area of research. This guide provides a comprehensive framework for researchers to design and execute such studies. By combining genetic, phenotypic, and metabolomic analyses, the scientific community can begin to unravel the specific functions of this intriguing molecule, paving the way for potential applications in drug development, biotechnology, and beyond. The path is clear for pioneering work in this exciting field.

References

A Practical Guide to Comparative Transcriptomics of Bacteria in the Presence of Different Glucosylglycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, there is a notable gap in the scientific literature regarding the direct comparative transcriptomic analysis of bacteria exposed to different glucosylglycerol (GG) isomers. This guide provides a comprehensive, practical framework for researchers to conduct such a study, from experimental design to data interpretation. The protocols and workflows outlined herein are based on established methodologies in bacterial transcriptomics and RNA-seq analysis.[1][2][3][4]

Introduction

Glucosylglycerol (GG) is a compatible solute synthesized by some bacteria to cope with osmotic stress. It exists in different isomeric forms, and it is plausible that bacteria may respond differently at the transcriptomic level to these various isomers. Understanding these differential responses could have implications for industrial microbiology, synthetic biology, and the development of novel antimicrobial strategies. This guide proposes a robust experimental workflow to investigate and compare the transcriptomic landscapes of bacteria when exposed to different GG isomers.

Proposed Experimental Workflow

The overall experimental design aims to compare the gene expression profiles of a model bacterium under control conditions and in the presence of different GG isomers. A typical workflow for such a study is depicted below.

Experimental_Workflow cluster_prep Phase 1: Experimental Setup cluster_sampling Phase 2: Sample Collection & RNA Extraction cluster_sequencing Phase 3: Library Preparation & Sequencing cluster_analysis Phase 4: Bioinformatic Analysis bacterial_culture Bacterial Strain Selection & Inoculum Preparation growth_conditions Growth Condition Optimization (e.g., minimal media, temperature) bacterial_culture->growth_conditions isomer_prep GG Isomer Preparation & Concentration Determination growth_conditions->isomer_prep experimental_groups Setup of Experimental Groups: - Control (No GG) - GG Isomer A - GG Isomer B - ... isomer_prep->experimental_groups sampling Time-course Sampling (e.g., mid-log phase) experimental_groups->sampling rna_extraction Total RNA Extraction sampling->rna_extraction dnase_treatment DNase Treatment rna_extraction->dnase_treatment rna_qc RNA Quality Control (RIN assessment) dnase_treatment->rna_qc rrna_depletion Ribosomal RNA (rRNA) Depletion rna_qc->rrna_depletion library_prep cDNA Library Preparation (Strand-specific) rrna_depletion->library_prep library_qc Library Quality Control library_prep->library_qc sequencing High-Throughput Sequencing (e.g., Illumina) library_qc->sequencing raw_data_qc Raw Read Quality Control (e.g., FastQC) sequencing->raw_data_qc read_trimming Adapter & Quality Trimming raw_data_qc->read_trimming alignment Read Alignment to Reference Genome read_trimming->alignment quantification Gene Expression Quantification alignment->quantification diff_expression Differential Expression Analysis quantification->diff_expression functional_analysis Functional Annotation & Pathway Enrichment diff_expression->functional_analysis

Caption: Proposed experimental workflow for comparative transcriptomics.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments outlined in the workflow.

  • Bacterial Strain and Growth Conditions: Select a model bacterial strain (e.g., Escherichia coli K-12). Grow the bacteria in a defined minimal medium to ensure reproducibility and to avoid confounding effects from complex media components.[5] Optimize growth temperature and aeration for consistent growth.

  • Inoculum Preparation: Prepare an overnight starter culture in the defined minimal medium.

  • Experimental Cultures: Dilute the starter culture into fresh minimal medium to a starting OD600 of ~0.05.

  • Isomer Exposure: When the cultures reach the early-to-mid logarithmic growth phase (OD600 ≈ 0.4-0.6), add the different glucosylglycerol isomers to their respective cultures at a predetermined final concentration. Include a control culture with no added GG.

  • Incubation and Sampling: Continue incubation under the same conditions. Harvest bacterial cells for RNA extraction at a specific time point post-exposure (e.g., 30 minutes, 1 hour) by centrifugation. It is crucial to use an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent) immediately upon harvesting to preserve the transcriptomic snapshot.

  • RNA Extraction: Extract total RNA from the bacterial pellets using a commercially available kit (e.g., RNeasy Mini Kit) or a TRIzol-based method.[3]

  • DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.[6]

  • RNA Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Evaluate the integrity of the RNA by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value > 7 is generally recommended for RNA-seq.[7][8]

  • rRNA Depletion: Since ribosomal RNA (rRNA) can constitute >85% of total RNA in bacteria, it is essential to deplete it to enable efficient sequencing of messenger RNA (mRNA).[9] Use a commercially available rRNA depletion kit suitable for bacteria (e.g., Ribo-Zero).

  • Library Construction: Construct strand-specific RNA-seq libraries from the rRNA-depleted RNA.[4][6] Strand-specific libraries are important for accurately identifying antisense transcripts and for determining the boundaries of transcriptional units.[10]

  • Library QC and Sequencing: Quantify the final libraries and assess their size distribution. Pool the libraries and perform high-throughput sequencing on an Illumina platform (e.g., NovaSeq), generating single-end or paired-end reads.

  • Raw Read QC: Use tools like FastQC to assess the quality of the raw sequencing reads.[11]

  • Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic.

  • Alignment: Align the trimmed reads to the reference genome of the chosen bacterial strain using a splice-aware aligner like Bowtie2 or STAR.[12][13]

  • Quantification: Count the number of reads mapping to each annotated gene using tools such as HTSeq-count or featureCounts.[1][12]

  • Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR to normalize the read counts and identify genes that are differentially expressed between the different conditions (e.g., GG isomer A vs. control, GG isomer B vs. control, GG isomer A vs. GG isomer B).[14]

  • Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the lists of differentially expressed genes to identify biological processes and pathways that are significantly affected by each GG isomer.

Hypothetical Data Presentation

The quantitative results from the differential expression analysis should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Top 10 Differentially Upregulated Genes in E. coli in Response to GG Isomer A vs. Control

GeneLocus TagLog2 Fold Changep-valueAdjusted p-valueFunction
ggpSb12344.51.2e-153.4e-11Glucosylglycerol-phosphate synthase
otsAb23453.83.5e-125.1e-8Trehalose-6-phosphate synthase
proPb34563.26.7e-107.8e-6Proline/betaine transporter
glgSb45672.91.1e-89.2e-5Glycogen synthase
uspAb01232.54.3e-72.1e-3Universal stress protein A
katGb11222.38.9e-73.5e-3Catalase-peroxidase
dnaKb00142.11.5e-65.2e-3Chaperone protein DnaK
groELb41422.02.3e-67.1e-3Chaperone protein GroEL
rpoSb27411.85.6e-61.2e-2RNA polymerase sigma factor RpoS
gadAb14721.78.2e-61.5e-2Glutamate decarboxylase A

Table 2: Hypothetical Comparison of Enriched KEGG Pathways

KEGG PathwayGG Isomer A (p-value)GG Isomer B (p-value)
Two-component system0.0010.045
ABC transporters0.0050.089
Starch and sucrose metabolism0.0120.002
Glycolysis / Gluconeogenesis0.0250.560
Quorum sensing0.0380.011
Amino acid biosynthesis0.4500.008

Visualization of Pathways and Relationships

Visualizing hypothetical signaling pathways can aid in formulating hypotheses about how different GG isomers might be sensed and how they might trigger downstream responses.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GG Isomer A GG Isomer A SensorA Sensor Kinase A GG Isomer A->SensorA binds Transporter ABC Transporter GG Isomer A->Transporter GG Isomer B GG Isomer B SensorB Sensor Kinase B GG Isomer B->SensorB binds GG Isomer B->Transporter RegulatorA Response Regulator A SensorA->RegulatorA phosphorylates RegulatorB Response Regulator B SensorB->RegulatorB phosphorylates Metabolism Metabolic Shift (e.g., Glycolysis) Transporter->Metabolism influences Osmoprotection Osmoprotection Genes RegulatorA->Osmoprotection activates SigmaFactor Sigma Factor (e.g., RpoS) RegulatorB->SigmaFactor upregulates StressResponse General Stress Response Genes RegulatorB->StressResponse activates SigmaFactor->StressResponse activates

Caption: Hypothetical signaling pathways for two different GG isomers.

This guide provides a foundational framework for investigating the comparative transcriptomics of bacteria in response to glucosylglycerol isomers. By following these proposed workflows and protocols, researchers can generate high-quality, reproducible data that will shed light on the nuanced interactions between bacteria and these important compatible solutes.

References

Safety Operating Guide

Proper Disposal of 2-O-(β-D-glucosyl)glycerol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-O-(β-D-glucosyl)glycerol, ensuring compliance and safety within a laboratory setting. The procedures outlined are based on the assessment of the substance as a non-hazardous chemical.

Hazard Assessment and Chemical Profile

2-O-(β-D-glucosyl)glycerol is a glycoside composed of a glucose molecule and a glycerol molecule.[1][2] Based on Safety Data Sheets (SDS) for the stereoisomer 2-O-(α-D-Glucopyranosyl)glycerol and its constituent parts, the compound is not classified as hazardous under the Globally Harmonized System (GHS).[2][3] It is considered a natural product, similar to sugars and amino acids, which are generally not regulated as hazardous waste.[4]

The following table summarizes the key data points for this assessment.

PropertyAssessmentSource
GHS Hazard Classification Not classified as hazardous.[2][3]
Physical State Solid or aqueous solution.[1][5]
Constituents Glucose and Glycerol.[1][2]
Biodegradability Expected to be readily biodegradable.
Primary Hazards No significant hazards identified. Follow standard good laboratory practices.[3][6]
NFPA Ratings (for isomer) Health: 1, Fire: 0, Reactivity: 0[3]

Standard Disposal Protocol

Always prioritize waste minimization through careful experimental planning.[7] For any remaining 2-O-(β-D-glucosyl)glycerol, follow this step-by-step disposal workflow.

Step 1: Consult Institutional and Local Regulations Before proceeding, always consult your institution's Environmental Health and Safety (EHS) department and review local regulations.[7][8][9] Specific institutional protocols may override general guidelines.

Step 2: Segregate Waste Ensure that 2-O-(β-D-glucosyl)glycerol waste is not mixed with hazardous materials such as halogenated solvents, heavy metals, or corrosive agents.[4][7] Combining non-hazardous with hazardous waste requires the entire mixture to be treated as hazardous, increasing costs and environmental impact.[4]

Step 3: Evaluate the Waste Form

  • For Aqueous Solutions: If the solution is primarily water and 2-O-(β-D-glucosyl)glycerol without other hazardous contaminants, it may be permissible for drain disposal.

  • For Solid Form or High Concentrations: If in solid form or a highly concentrated solution, dilution with a copious amount of water is recommended before drain disposal.[10]

  • For Contaminated Materials: Labware, gloves, or paper towels contaminated with 2-O-(β-D-glucosyl)glycerol can typically be disposed of in the regular laboratory trash, provided they are not contaminated with any hazardous substances.[9][10]

Step 4: Execute Disposal

  • Drain Disposal (for approved liquids):

    • Confirm with your EHS department that drain disposal of non-hazardous, water-soluble chemicals is permitted.[9]

    • Open the cold-water tap and let it run to establish a good flow.

    • Slowly pour the 2-O-(β-D-glucosyl)glycerol solution down the drain.

    • Flush the drain with a copious amount of water (e.g., 20-50 times the volume of the chemical waste) to ensure it is thoroughly diluted.[10]

  • Solid Waste Disposal:

    • Place non-hazardous solid 2-O-(β-D-glucosyl)glycerol or lightly contaminated lab materials into a designated container for non-hazardous solid waste.

    • This container can then be disposed of as regular laboratory trash.[10]

Step 5: Document Disposal Maintain a record of the disposal in your laboratory notebook or waste log, noting the chemical name, quantity, and date of disposal.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the correct disposal path for 2-O-(β-D-glucosyl)glycerol waste.

G Figure 1. Disposal Decision Workflow for 2-O-(β-D-glucosyl)glycerol start Start: Have 2-O-(β-D-glucosyl)glycerol Waste consult_ehs Consult Institutional EHS for guidance start->consult_ehs check_mixed Is the waste mixed with any hazardous chemicals? check_form Is the waste a dilute aqueous solution? check_mixed->check_form No treat_hazardous Dispose as Hazardous Waste check_mixed->treat_hazardous Yes consult_ehs->check_mixed drain_disposal Permitted for Drain Disposal: 1. Turn on cold water. 2. Pour slowly into drain. 3. Flush with copious water. check_form->drain_disposal Yes solid_disposal Dispose in designated non-hazardous solid waste container. check_form->solid_disposal No (Solid)

Disposal Decision Workflow

Spill and Emergency Procedures

While 2-O-(β-D-glucosyl)glycerol is not considered hazardous, standard laboratory safety procedures should always be followed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles and gloves, when handling the chemical.[3][5]

  • Spill Cleanup:

    • In case of a spill, absorb the liquid with an inert material such as sand, diatomite, or universal binders.[3]

    • Collect the absorbed material and place it in a suitable, closed container for disposal as non-hazardous solid waste.[5]

    • Clean the spill area with water.

  • First Aid:

    • Eye Contact: Rinse opened eyes for several minutes under running water.[3]

    • Skin Contact: The product is generally not an irritant, but washing the affected area with soap and water is good practice.[3][5]

    • Inhalation: Move to fresh air. If any symptoms occur, consult a doctor.[3][5]

    • Ingestion: Rinse mouth with water. If symptoms persist, consult a doctor.[3][5]

References

Personal protective equipment for handling 2-O-(beta-D-glucosyl)glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of all laboratory chemicals is a cornerstone of responsible research. This guide provides immediate and essential safety protocols and logistical information for handling 2-O-(beta-D-glucosyl)glycerol, ensuring a secure laboratory environment and the integrity of your experimental work.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to minimize exposure and ensure personal safety.[1] The following personal protective equipment is recommended:

PPE CategoryRecommendation
Eye Protection Safety glasses with side shields or chemical splash goggles are recommended at all times in the laboratory to protect against accidental splashes.[2][3]
Hand Protection Wear protective gloves, such as nitrile gloves, when handling the substance. Gloves should be inspected before use and changed if contaminated or their integrity is compromised.[3][4]
Skin and Body Protection A standard laboratory coat should be worn to protect personal clothing and skin from potential contamination.[3]
Respiratory Protection Under normal laboratory conditions with adequate ventilation, respiratory protection is not required.[1] If handling large quantities or if dust/aerosols may be generated, work in a well-ventilated area or a fume hood.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will significantly reduce the risk of exposure and contamination.

  • Preparation: Before handling, ensure the work area, such as a laboratory bench or fume hood, is clean and uncluttered. Confirm that a safety shower and eyewash station are accessible.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Handling:

    • Work in a well-ventilated area.

    • Avoid direct contact with the substance. Use appropriate tools, like a spatula, for transferring the material.

    • If the substance is in solid form, handle it carefully to avoid creating dust.

    • Refrain from eating, drinking, or applying cosmetics in the laboratory.

  • Post-Handling:

    • Clean the work area thoroughly after use.

    • Remove gloves and wash hands with soap and water before leaving the laboratory.[3]

Disposal Plan

As this compound is not considered hazardous, it can generally be disposed of as non-hazardous waste. However, it is imperative to follow your institution's specific waste disposal guidelines.

  • Decontamination: In case of a spill, absorb the material with an inert absorbent material (e.g., sand, diatomite) and place it in a suitable container for disposal.[1] Clean the spill area with water.

  • Waste Collection:

    • Solid Waste: Collect any solid residue and contaminated disposables (e.g., gloves, weighing paper) in a designated waste container.

    • Aqueous Solutions: Dilute aqueous solutions can typically be disposed of down the drain with a large amount of water, in accordance with local regulations.

  • Final Disposal: Ensure all waste containers are properly labeled and disposed of according to your institution's waste management procedures.

Experimental Workflow and Safety Protocol

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_area Clean Work Area don_ppe Don PPE prep_area->don_ppe weigh Weigh Substance don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Perform Experiment prepare_solution->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.